Strophanthin
Description
Properties
IUPAC Name |
5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIREUBIEIPPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560-53-2, 11005-63-3 | |
| Record name | Strophanthin K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthin K | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Strophanthin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3β,5β)-3-[(2,6-dideoxy-4-O-β-D-glucopyranosyl-3-O-methyl-β-D\-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Strophanthin on Na+/K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strophanthin, a cardiac glycoside, exerts its physiological and therapeutic effects primarily through the specific inhibition of the Na+/K+-ATPase, an essential transmembrane enzyme. This guide provides a detailed examination of the molecular interactions between this compound and the Na+/K+-ATPase, the consequent downstream signaling cascades, and the experimental methodologies used to elucidate these mechanisms. By integrating quantitative data, detailed experimental protocols, and visual representations of the involved pathways, this document serves as a comprehensive resource for professionals in the fields of pharmacology, biochemistry, and drug development.
Introduction: The Na+/K+-ATPase as a Target
The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients, a process powered by the hydrolysis of ATP. This electrogenic transport is crucial for maintaining cellular membrane potential, regulating cell volume, and driving the secondary transport of other solutes.
This compound, a compound derived from the seeds of Strophanthus species, belongs to the family of cardiac glycosides. Historically used in the treatment of heart failure, its mechanism of action revolves around its ability to bind to and inhibit the Na+/K+-ATPase. This inhibition leads to a cascade of events culminating in an increased force of myocardial contraction (positive inotropy). There are two main forms of this compound: g-strophanthin (ouabain) and k-strophanthin. While structurally similar, they exhibit some differences in their pharmacokinetic and pharmacodynamic properties.[1][2]
The Molecular Interaction: this compound Binding and Na+/K+-ATPase Inhibition
The Binding Site
This compound binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[3] The α-subunit is the catalytic component of the enzyme and exists in several isoforms (α1, α2, α3, α4), which exhibit tissue-specific expression and varying affinities for cardiac glycosides.[4][5] The binding pocket is formed by several transmembrane helices and extracellular loops.
The affinity of this compound for the Na+/K+-ATPase is dependent on the conformational state of the enzyme. The pump cycles between two main conformations: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+. This compound preferentially binds with high affinity to the phosphorylated E2 conformation (E2-P) of the enzyme.[6] This binding stabilizes the enzyme in an inactive state, thereby inhibiting its pumping function.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). These values can vary depending on the isoform of the Na+/K+-ATPase, the tissue source, and the ionic conditions of the assay.
| Compound | Na+/K+-ATPase Isoform | Tissue/Cell Source | IC50 / Kd | Conditions | Reference |
| g-Strophanthin (Ouabain) | α1 | Canine Kidney | IC50 = 15 nmol/l | - | [7] |
| g-Strophanthin (Ouabain) | α3 | Porcine Cerebral Cortex | IC50 = 15 nmol/l | - | [7] |
| g-Strophanthin (Ouabain) | α1 (ouabain-resistant) | Rat Pineal Gland | Kd ≈ 14 nM | - | [8] |
| Strophanthidin | - | Guinea-pig heart | KD = 1.11 x 10-5 M | - | [9] |
| g-Strophanthin (Ouabain) | α1, α2, α3 | Human Heart | Similar affinity across isoforms | - | [4][10] |
Note: g-strophanthin is chemically identical to ouabain (B1677812).[11][12] Strophanthidin is the aglycone of this compound.
Influence of Ions on this compound Binding
The binding of this compound to the Na+/K+-ATPase is modulated by the concentrations of Na+, K+, and Mg2+.
-
Potassium (K+): Extracellular K+ competes with this compound for binding to the E2 conformation of the enzyme. Increased K+ concentrations decrease the affinity of this compound for the Na+/K+-ATPase, thus antagonizing its inhibitory effect.[5]
-
Sodium (Na+): Intracellular Na+ promotes the formation of the E1-P conformation, which transitions to the E2-P state, the high-affinity binding site for this compound. Therefore, higher intracellular Na+ concentrations can facilitate this compound binding.[6]
-
Magnesium (Mg2+): Mg2+ is essential for the phosphorylation of the enzyme by ATP, a prerequisite for the formation of the E2-P state to which this compound binds with high affinity.
Downstream Signaling Pathways
Beyond its direct impact on ion transport, the binding of this compound to the Na+/K+-ATPase initiates a complex network of intracellular signaling pathways. This signaling function of the Na+/K+-ATPase is independent of its ion-pumping activity and is mediated by the enzyme acting as a scaffold or receptor.
The Na+/K+-ATPase Signalosome
The Na+/K+-ATPase exists in microdomains of the plasma membrane, such as caveolae, where it forms a signaling complex, often referred to as the "signalosome," with other proteins. Key components of this complex include:
-
Src: A non-receptor tyrosine kinase that is a central player in the signaling cascade.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is transactivated upon this compound binding.
-
Caveolin-1: A structural protein of caveolae that helps to organize the signaling complex.
Activation of the MAPK Cascade
The binding of this compound to the Na+/K+-ATPase triggers the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[13][14] This pathway is a critical regulator of cell growth, proliferation, differentiation, and survival.
-
Src Activation: this compound binding induces a conformational change in the Na+/K+-ATPase, leading to the activation of associated Src kinase.
-
EGFR Transactivation: Activated Src then phosphorylates and transactivates the EGFR.
-
Ras-Raf-MEK-ERK Pathway: The activated EGFR recruits adaptor proteins, such as Grb2 and Shc, which in turn activate Ras. Ras then initiates the sequential phosphorylation and activation of Raf, MEK, and finally ERK1/2 (p44/p42 MAPK).
-
Downstream Effects: Activated ERK1/2 can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression.[15][16] In cardiomyocytes, this can contribute to hypertrophic growth.[16]
Generation of Reactive Oxygen Species (ROS)
This compound-induced signaling also leads to the production of reactive oxygen species (ROS). This process is linked to the MAPK pathway and involves the mitochondria. The generated ROS can act as second messengers, further modulating the activity of various signaling proteins.
Modulation of Intracellular Calcium
The primary mechanism by which this compound increases cardiac contractility is through the modulation of intracellular calcium (Ca2+) levels.[17]
-
Inhibition of Na+ Efflux: Inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular Na+.
-
Reversal of the Na+/Ca2+ Exchanger (NCX): The increased intracellular Na+ concentration reduces the driving force for the forward mode of the Na+/Ca2+ exchanger (which normally extrudes Ca2+). This can lead to a decrease in Ca2+ efflux and even a reversal of the exchanger, causing an influx of Ca2+.
-
Increased Sarcoplasmic Reticulum Ca2+ Load: The resulting increase in cytosolic Ca2+ leads to a greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the SERCA pump.
-
Enhanced Myocardial Contraction: During subsequent action potentials, a larger amount of Ca2+ is released from the SR, leading to a stronger interaction between actin and myosin filaments and thus, an increased force of contraction.
Experimental Protocols
Na+/K+-ATPase Activity Assay (Phosphate Detection Method)
This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by comparing the total ATPase activity with the activity in the presence of a specific inhibitor like ouabain (g-strophanthin).[9][18]
Materials:
-
Tissue homogenate or purified membrane fraction containing Na+/K+-ATPase
-
Assay Buffer: e.g., 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2
-
Ouabain solution (1 mM)
-
ATP solution (e.g., 30 mM)
-
Pi colorimetric detection reagent (e.g., Malachite green-based reagent)
-
Pi standard solution
-
Microplate reader
Procedure:
-
Prepare two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To the "total activity" tubes, add:
-
Assay buffer
-
Enzyme preparation
-
-
To the "ouabain-insensitive" tubes, add:
-
Assay buffer
-
Enzyme preparation
-
Ouabain to a final concentration of 1 mM
-
-
Pre-incubate all tubes at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all tubes.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or the colorimetric reagent itself).
-
Add the Pi colorimetric detection reagent to all tubes and incubate for color development according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~660 nm for malachite green).
-
Calculate the amount of Pi released using a standard curve generated with the Pi standard solution.
-
Determine the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total activity.
Radioligand Binding Assay ([3H]-Ouabain)
This assay is used to determine the affinity (Kd) and the number of binding sites (Bmax) for this compound on the Na+/K+-ATPase using a radiolabeled form of ouabain.[6][10][19]
Materials:
-
Purified membrane preparation
-
[3H]-Ouabain
-
Unlabeled ouabain (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl, MgCl2, ATP)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the membrane preparation with increasing concentrations of [3H]-ouabain in the binding buffer.
-
For each concentration of [3H]-ouabain, prepare a parallel set of tubes containing a high concentration of unlabeled ouabain to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]-ouabain concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
Measurement of Intracellular Calcium ([Ca2+])i
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca2+ concentration in response to this compound treatment.[20][21][22][23][24]
Materials:
-
Cultured cells (e.g., cardiomyocytes) on coverslips or in a microplate
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (to aid in dye loading)
-
HEPES-buffered saline solution (HBSS)
-
This compound solution
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Prepare a Fura-2 AM loading solution in HBSS, typically containing 1-5 µM Fura-2 AM and a small amount of Pluronic F-127.
-
Wash the cultured cells with HBSS to remove the culture medium.
-
Incubate the cells with the Fura-2 AM loading solution at room temperature or 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove extracellular dye.
-
Allow time for de-esterification of the Fura-2 AM within the cells (typically 15-30 minutes).
-
Mount the coverslip on the microscope stage or place the microplate in the reader.
-
Acquire baseline fluorescence measurements by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add the this compound solution to the cells.
-
Continuously record the fluorescence at both excitation wavelengths to monitor the change in the 340/380 ratio over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration. This ratio can be calibrated to give absolute Ca2+ concentrations.
Conclusion
The interaction of this compound with the Na+/K+-ATPase is a multifaceted process that extends beyond simple enzyme inhibition. It involves a precise molecular recognition event that not only disrupts ion homeostasis, leading to the well-characterized positive inotropic effect, but also triggers a complex signaling cascade with broad implications for cellular function. Understanding the quantitative aspects of this interaction, the intricacies of the downstream signaling pathways, and the experimental methodologies to probe these events is crucial for the rational design of novel therapeutics that target the Na+/K+-ATPase and for a deeper comprehension of its physiological and pathophysiological roles. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this compound's mechanism of action.
References
- 1. maureenfontaine.com [maureenfontaine.com]
- 2. Ouabain [chemeurope.com]
- 3. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of the NA+/K+-ATPase α-Isoforms in Six Species of Poison Dart Frogs and their Sensitivity to Cardiotonic Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for two different Na+-dependent [3H]-ouabain binding sites of a Na+-K+-ATPase of guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum cardiac glycoside assay based upon displacement of 3 H-ouabain from Na-K ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Myocardial Na+-K+-ATPase activity and [3H]ouabain binding sites in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitogen-Activated Protein Kinase Signaling in the Heart: Angels Versus Demons in a Heart-Breaking Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of this compound K? [synapse.patsnap.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Parameters of [3H]-ouabain binding to human heart (Na+ + K+)-ATPase [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hellobio.com [hellobio.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 23. moodle2.units.it [moodle2.units.it]
- 24. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Strophanthin Binding to the Sodium-Potassium Pump: A Technical Guide to the Molecular Interface and Signaling Nexus
For Immediate Release
This technical guide provides an in-depth exploration of the binding of strophanthin, a cardiac glycoside, to the Na+/K+-ATPase, colloquially known as the sodium-potassium pump. Tailored for researchers, scientists, and drug development professionals, this document details the molecular binding sites, presents quantitative binding data, outlines experimental protocols for studying these interactions, and visualizes the complex signaling pathways initiated by this binding event.
Introduction: The Na+/K+-ATPase as a Dual-Function Protein
The Na+/K+-ATPase is a vital transmembrane protein in animal cells responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.[1] This P-type ATPase actively transports three Na+ ions out of the cell for every two K+ ions moved in, a process fueled by the hydrolysis of ATP.[1] Beyond this canonical ion-pumping function, the Na+/K+-ATPase also serves as a receptor and signaling scaffold. The binding of specific ligands, most notably cardiac glycosides like this compound and ouabain (B1677812), can inhibit its pumping activity and trigger a cascade of intracellular signaling events.[1][2] This dual role makes the Na+/K+-ATPase a critical target in both normal physiology and various pathological states, including heart failure.[2]
The this compound Binding Site: A Molecular Perspective
The binding site for this compound and other cardiac glycosides is located on the extracellular surface of the catalytic α-subunit of the Na+/K+-ATPase.[3] Crystallographic studies have revealed that these compounds insert deep into a cavity formed by several transmembrane helices (αM1-M10). The interaction is extensive, involving numerous amino acid residues that stabilize the drug within this pocket, effectively locking the enzyme in an inhibited, phosphorylated (E2P) conformation.[4] This prevents the conformational changes necessary for ion translocation, thereby inhibiting the pump's primary function.
The affinity of this compound for the Na+/K+-ATPase is isoform-dependent. Humans express four isoforms of the α-subunit (α1, α2, α3, and α4), which are expressed in a tissue-specific manner.[5] These isoforms exhibit different sensitivities to cardiac glycosides, which is a key consideration in pharmacology and drug design.[6] For instance, the α2 and α3 isoforms generally show higher affinity for cardiac glycosides compared to the ubiquitous α1 "housekeeping" isoform.[2]
Quantitative Analysis of this compound Binding
The interaction between this compound and the Na+/K+-ATPase can be quantified by determining the inhibitor concentration that produces 50% inhibition (IC50) or the equilibrium dissociation constant (Kd). These values provide a measure of the binding affinity for different isoforms of the pump. The following tables summarize representative quantitative data for cardiac glycoside inhibition of various Na+/K+-ATPase isoforms.
Table 1: IC50 Values for Strophanthidin Inhibition of Na+/K+-ATPase α-Subunit Isoforms
| Isoform | Species | IC50 (nM) | Notes |
| α1 | Human | 410 | Expressed in Sf9 cells. |
| α2 | Human | 15 | Expressed in Sf9 cells. |
| α3 | Human | 18 | Expressed in Sf9 cells. |
| α4 | Human | 6.1 | Expressed in Sf9 cells. |
Data sourced from a diagram in a ResearchGate publication, representing the inhibitory potency of strophanthidin, the aglycone of this compound.[7]
Table 2: Dissociation Constants (Kd) for Ouabain (g-Strophanthin) Binding to Human Na+,K+-ATPase Isoforms
| Isoform | K+ Concentration | Kd (nM) |
| α1β1 | 0 mM | 16.5 ± 1.1 |
| α1β1 | 5 mM | 110.0 ± 3.9 |
| α2β1 | 0 mM | 8.8 ± 0.6 |
| α2β1 | 5 mM | 71.3 ± 4.5 |
| α3β1 | 0 mM | 10.3 ± 1.0 |
| α3β1 | 5 mM | 47.4 ± 10.1 |
Data represents the binding affinity of ouabain to human Na+,K+-ATPase isoforms expressed in yeast. Note the significant decrease in affinity (higher Kd) in the presence of physiological concentrations of potassium (K+), which competes with ouabain for binding.[6]
Experimental Protocols
Investigating the binding of this compound to the Na+/K+-ATPase involves specific biochemical assays. Below are detailed methodologies for two key experiments.
Na+/K+-ATPase Activity Assay (Inhibition by this compound)
This assay determines the IC50 value of this compound by measuring the inhibition of ATP hydrolysis. The amount of inorganic phosphate (B84403) (Pi) released is quantified colorimetrically.
Materials:
-
Enzyme Source: Purified Na+/K+-ATPase from a source like porcine or lamb kidney, or membranes from cells expressing specific human isoforms.
-
Assay Buffer: 50 mM Imidazole (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2.
-
ATP Solution: 3 mM ATP in water.
-
This compound Solutions: A serial dilution of k-strophanthin (e.g., from 1 nM to 100 µM) in assay buffer.
-
Ouabain Control: 1 mM Ouabain solution for determining non-specific ATPase activity.
-
Detection Reagent: Malachite green reagent for phosphate detection.
-
Stop Solution: 3.5% SDS solution.
-
Equipment: 96-well microplate, spectrophotometer (620-640 nm), 37°C incubator.
Procedure:
-
Reaction Setup: In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of the various this compound dilutions to the sample wells.
-
Add 10 µL of assay buffer to the "Total Activity" control wells.
-
Add 10 µL of 1 mM ouabain to the "Non-specific Activity" control wells.
-
Add 20 µL of the Na+/K+-ATPase enzyme preparation (e.g., 5-10 µg protein) to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Start the reaction by adding 20 µL of 3 mM ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding 50 µL of Stop Solution.
-
Phosphate Detection: Add 25 µL of the malachite green reagent to each well. Allow color to develop for 10-15 minutes at room temperature.
-
Measurement: Read the absorbance at ~630 nm using a microplate reader.
-
Data Analysis:
-
Calculate Na+/K+-ATPase specific activity: (Absorbance of Total Activity) - (Absorbance of Non-specific Activity).
-
Calculate the percentage inhibition for each this compound concentration relative to the specific activity.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[1]
-
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled cardiac glycoside, such as [3H]-ouabain, for binding to the Na+/K+-ATPase.
Materials:
-
Enzyme Source: Membrane preparations containing Na+/K+-ATPase.
-
Radioligand: [3H]-ouabain (g-strophanthin).
-
Unlabeled Ligand: A serial dilution of k-strophanthin.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Equipment: 96-well filter plates (e.g., GF/B glass fiber), vacuum filtration manifold, liquid scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration.[8]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding: 50 µL [3H]-ouabain (at a concentration near its Kd, e.g., 5 nM), 50 µL binding buffer, and 150 µL membrane preparation (e.g., 50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL [3H]-ouabain, 50 µL of a high concentration of unlabeled ouabain (e.g., 1 mM), and 150 µL membrane preparation.
-
Competition: 50 µL [3H]-ouabain, 50 µL of varying concentrations of unlabeled k-strophanthin, and 150 µL membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 37°C) with gentle agitation to reach equilibrium.[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.[9]
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Scintillation Counting: Dry the filter mat, place it in a scintillation vial (or a compatible plate), add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (NSB CPM).
-
For each k-strophanthin concentration, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the log of the k-strophanthin concentration to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-ouabain and Kd is its dissociation constant.[10]
-
This compound-Induced Signaling Pathways
The binding of this compound to the Na+/K+-ATPase does more than just inhibit ion transport; it initiates a complex intracellular signaling cascade. A significant portion of the signaling-capable Na+/K+-ATPase is localized in plasma membrane microdomains called caveolae, where it forms a "signalosome" with other proteins.[1]
The Na+/K+-ATPase/Src Kinase Complex
A key event in this signaling cascade is the activation of the non-receptor tyrosine kinase, Src.[11] Under basal conditions, Src is bound to the Na+/K+-ATPase in an inactive state. The binding of this compound induces a conformational change in the pump, which leads to the activation of Src.[11][12]
Transactivation of the Epidermal Growth Factor Receptor (EGFR)
Activated Src can then phosphorylate and activate other signaling molecules. A critical downstream event is the transactivation of the Epidermal Growth Factor Receptor (EGFR).[13][14] This occurs independently of EGFR's natural ligands (like EGF) and links the Na+/K+-ATPase to the potent mitogen-activated protein kinase (MAPK) pathway, which influences cell growth, proliferation, and survival.[13]
Integrated Experimental and Signaling Workflow
The process of investigating this compound's effects involves a logical flow from initial binding and activity assays to the characterization of downstream signaling events. This integrated workflow allows researchers to connect the molecular binding event to its ultimate cellular consequences.
Conclusion and Future Directions
The interaction of this compound with the Na+/K+-ATPase is a multifaceted process with profound physiological implications. The binding event at a well-defined site on the α-subunit not only inhibits the pump's crucial ion transport function but also converts the enzyme into a signaling transducer, activating potent pathways like Src/EGFR/MAPK. This dual mechanism underlies both the therapeutic effects and the potential toxicity of cardiac glycosides.
For drug development professionals, understanding the isoform-specific binding affinities is paramount for designing more selective and safer drugs. Future research should continue to focus on high-resolution structural studies of different isoforms bound to various cardiac glycosides, further elucidating the molecular basis of this selectivity. For researchers and scientists, unraveling the full complexity of the Na+/K+-ATPase signalosome and its crosstalk with other cellular pathways remains a key frontier in understanding cell signaling and homeostasis.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure [mdpi.com]
- 3. The ATP-Dependent Na+,K+ Pump - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structures and characterization of digoxin- and bufalin-bound Na+,K+-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of epidermal growth factor signaling by the cardiac glycoside ouabain in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ouabain activates the Na-K-ATPase signalosome to induce autosomal dominant polycystic kidney disease cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of different Strophanthin glycosides
An In-depth Technical Guide to the Pharmacodynamics of Strophanthin Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound glycosides are a class of cardiotonic steroids, historically used in the treatment of heart failure.[1] Derived from plants of the Strophanthus genus, their primary mechanism of action is the specific inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane protein in animal cells.[2] This inhibition triggers a cascade of ionic and signaling events, forming the basis of their physiological effects. The two most prominent members of this class are g-Strophanthin (more commonly known as Ouabain) and k-Strophanthin.[3] g-Strophanthin is isolated from the seeds of Strophanthus gratus, while k-Strophanthin is a mixture of related glycosides sourced from the seeds of Strophanthus kombé.[3][4] This guide provides a detailed examination of the molecular structures, mechanisms of action, comparative pharmacodynamics, and key experimental methodologies used to characterize these compounds.
Molecular Structure and Key Differences
All cardiac glycosides consist of a steroid nucleus (the aglycone or genin) and a sugar moiety (glycone).[5] The specific aglycone and the attached sugar chain define the identity and properties of the glycoside.
-
g-Strophanthin (Ouabain): Composed of the aglycone ouabagenin (B150419) linked to a single rhamnose sugar molecule.[3]
-
k-Strophanthin: A mixture of glycosides.[3] A primary and representative component is k-Strophanthin-β , which consists of the aglycone strophanthidin (B154792) linked to a disaccharide chain of cymarose and glucose.[6][7]
The key structural distinction lies in the sugar moiety attached at the C3 position of the steroid core and the oxidation state at the C19 position (an aldehyde group in strophanthidin vs. a hydroxymethyl group in ouabagenin). This structural variance, particularly the size and nature of the sugar chain, influences the pharmacokinetics and potentially the pharmacodynamics of the molecules.
Mechanism of Action
The Na+/K+-ATPase (sodium-potassium pump) is the principal molecular target for this compound glycosides.[3] This enzyme serves a dual role: it is both a crucial ion transporter and a signal transducer.[8] this compound's effects arise from modulating both of these functions.
Canonical Pathway: Inhibition of Ion Pumping
The classical mechanism for the positive inotropic (contractility-enhancing) effect of cardiac glycosides is mediated by changes in intracellular ion concentrations.[2]
-
Binding and Inhibition: this compound binds to a specific site on the extracellular face of the Na+/K+-ATPase α-subunit, locking the enzyme in a phosphorylated conformation and inhibiting its ion-pumping activity.[2]
-
Increased Intracellular Sodium: Pump inhibition leads to a decrease in the efflux of sodium ions, causing their intracellular concentration ([Na+]i) to rise.
-
Altered Na+/Ca2+ Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX) in its forward mode (pumping Ca2+ out). This leads to reduced calcium efflux and a net increase in the intracellular calcium concentration ([Ca2+]i).
-
Enhanced Sarcoplasmic Reticulum Ca2+ Load: Higher cytosolic calcium levels lead to greater uptake and storage of Ca2+ into the sarcoplasmic reticulum (SR).
-
Increased Myocardial Contraction: During subsequent action potentials, the SR releases a larger bolus of Ca2+, leading to a more forceful interaction between actin and myosin filaments and thus, a stronger myocardial contraction.
Signalosome Pathway: Signal Transduction
Beyond its pumping function, the Na+/K+-ATPase associates with other membrane and cytosolic proteins to form a signaling complex or "signalosome."[8] Binding of ouabain (B1677812), even at concentrations that do not fully inhibit ion transport, can trigger intracellular signaling cascades.[8][9]
-
Conformational Change: Ouabain binding to the Na+/K+-ATPase induces a conformational change in the enzyme.
-
Src Kinase Activation: This change activates associated non-receptor tyrosine kinase, Src.
-
EGFR Transactivation: Activated Src phosphorylates and transactivates the Epidermal Growth Factor Receptor (EGFR).
-
Downstream Cascade: The activated EGFR initiates downstream signaling pathways, most notably the Ras-Raf-MEK-MAPK/ERK cascade, which is involved in regulating gene expression, cell growth, and proliferation.[8]
Comparative Pharmacodynamic Data
Direct comparison of the pharmacodynamic potency of different this compound glycosides requires consistent experimental conditions. While extensive data exists for g-Strophanthin (Ouabain), directly comparable quantitative data for k-Strophanthin is sparse in readily available literature.
Table 1: Pharmacodynamic Profile Comparison
| Parameter | g-Strophanthin (Ouabain) | k-Strophanthin |
|---|---|---|
| Primary Source | Strophanthus gratus[3] | Strophanthus kombé[3] |
| Aglycone | Ouabagenin[3] | Strophanthidin[4] |
| Sugar Moiety | Rhamnose (monosaccharide)[3] | Cymarose + Glucose (disaccharide) and others[6] |
| Inhibitory Potency (Ki) | 0.9 ± 0.05 µM (Pig Kidney ATPase)[10] | Data not readily available in searched literature |
| Inhibitory Potency (IC50) | 1.0 x 10-6 M (Guinea-Pig Heart ATPase)[11] | Data not readily available in searched literature |
| Inotropic Effect Range | 1 x 10-7 M to 1 x 10-6 M (Guinea-Pig)[11] | Effective range for aglycone noted at 0.1-0.5 µM[4] |
Table 2: Isoform and Species-Dependent Inhibition by g-Strophanthin (Ouabain)
| Enzyme Source / Isoform | Species | Inhibition Constant (IC50 / KD) |
|---|---|---|
| Heart Na/K-ATPase | Guinea-Pig | IC50: 1.0 x 10-6 M[11] |
| Heart Na/K-ATPase | Rat | IC50: 6.5 x 10-5 M[11] |
| Heart Membrane Binding | Guinea-Pig | KD: 13 x 10-8 M[11] |
| Heart Membrane Binding | Rat | KD: 4 x 10-8 M[11] |
Note: The significant difference in potency between guinea pig and rat highlights the well-documented species-specific sensitivity to cardiac glycosides, often attributed to amino acid substitutions in the binding site of the Na+/K+-ATPase α-subunit.
Key Experimental Protocols
Characterizing the pharmacodynamics of this compound glycosides involves two primary types of in vitro assays: those measuring enzyme activity (inhibition) and those measuring direct binding affinity.
Na+/K+-ATPase Inhibition Assay (ATP Hydrolysis Method)
This assay directly measures the enzymatic function of Na+/K+-ATPase by quantifying the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The inhibitory potency (IC50) of a compound is determined by measuring the reduction in Pi generation at various compound concentrations.
Detailed Methodology:
-
Enzyme Preparation: Prepare a microsomal membrane fraction enriched with Na+/K+-ATPase from a relevant tissue source (e.g., guinea pig heart ventricle, pig kidney medulla) via homogenization and differential centrifugation. Determine the protein concentration of the final preparation.
-
Reaction Setup: Prepare two sets of reaction tubes for each test concentration.
-
Total ATPase Activity: Reaction buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4).
-
Ouabain-Insensitive Activity: The same buffer but without KCl and with the addition of a saturating concentration of Ouabain (e.g., 1 mM) to inhibit all Na+/K+-ATPase activity.
-
-
Inhibitor Incubation: Add varying concentrations of the test this compound glycoside (or vehicle control) to the "Total ATPase Activity" tubes.
-
Pre-incubation: Add a standardized amount of the enzyme preparation (e.g., 20-50 µg protein) to all tubes. Pre-incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding a defined concentration of ATP (e.g., 3-5 mM) to all tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as Trichloroacetic Acid (TCA). This also precipitates the protein.
-
Phosphate Quantification: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new plate. Add a colorimetric reagent (e.g., Malachite Green or an ammonium (B1175870) molybdate (B1676688) solution) that forms a colored complex with free inorganic phosphate.
-
Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer. Calculate the Pi concentration using a standard curve generated with known phosphate concentrations.
-
Data Analysis:
-
Calculate Na+/K+-ATPase specific activity as: (Pi from Total Activity) - (Pi from Ouabain-Insensitive Activity).
-
Plot the percentage of inhibition of Na+/K+-ATPase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Radioligand Binding Assay (Competitive Displacement)
This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., k-Strophanthin) by measuring its ability to compete with and displace a radiolabeled ligand (e.g., [3H]ouabain) from the Na+/K+-ATPase receptor.
Detailed Methodology:
-
Enzyme Preparation: Prepare a microsomal membrane fraction rich in Na+/K+-ATPase as described previously.
-
Reaction Setup: In a multi-well plate, prepare tubes containing:
-
Total Binding: Binding buffer (e.g., Tris-HCl, MgCl2), a fixed concentration of the radioligand (e.g., [3H]ouabain, typically at or below its KD value), and the enzyme preparation.
-
Non-specific Binding (NSB): The same components as Total Binding, plus a high concentration of an unlabeled competitor (e.g., 1 mM cold ouabain) to saturate all specific binding sites.
-
Competition: The same components as Total Binding, plus increasing concentrations of the unlabeled test compound (e.g., k-Strophanthin).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound enzyme complex.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped free radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding: Calculate as (Total Binding CPM) - (Non-specific Binding CPM).
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Fit the data to a one-site competition curve to determine the IC50 (the concentration of test compound that displaces 50% of the specific binding).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Conclusion
g-Strophanthin (Ouabain) and k-Strophanthin are potent cardiac glycosides that exert their pharmacodynamic effects primarily through the inhibition of Na+/K+-ATPase. This inhibition leads to a well-characterized increase in myocardial contractility via modulation of intracellular Na+ and Ca2+ concentrations. Furthermore, the interaction with the Na+/K+-ATPase as a signalosome triggers complex intracellular signaling cascades. The principal difference between g- and k-Strophanthin lies in their sugar moieties, a structural variation that is known to affect the activity of glycosides. While extensive quantitative data on the inhibitory potency of ouabain is available, a lack of directly comparable data for k-Strophanthin under identical assay conditions makes a precise quantitative comparison challenging. Future research focusing on side-by-side analysis of these compounds on various Na+/K+-ATPase isoforms is necessary to fully elucidate the subtle but potentially significant differences in their pharmacodynamic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 11005-63-3 | Benchchem [benchchem.com]
- 4. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. CAS 560-53-2: k-Strophanthin-β | CymitQuimica [cymitquimica.com]
- 7. K-strophanthin-beta | C36H54O14 | CID 20055294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Action of ouabain on rat heart: comparison with its effect on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Composition and Bioactivity of Strophanthus gratus Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strophanthus gratus, a woody vine native to tropical regions of West and Central Africa, belongs to the Apocynaceae family.[1] Historically, extracts from its seeds were famously used as a potent arrow poison due to their high toxicity and rapid action.[2] In modern pharmacology, the plant is recognized as a rich source of potent bioactive compounds, primarily cardiac glycosides, which have significant therapeutic applications. The most notable of these is ouabain (B1677812) (also known as g-strophanthin), a well-characterized Na+/K+-ATPase inhibitor used in the treatment of congestive heart failure and arrhythmias.[2][3][4] Beyond its cardiotonic effects, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and wound-healing properties, making S. gratus a subject of continued interest for drug discovery and development.[5][6] This guide provides a detailed technical overview of the chemical composition, key bioactivities, and relevant experimental methodologies associated with Strophanthus gratus extracts.
Chemical Composition
The chemical profile of Strophanthus gratus is diverse, with the highest concentration of its most potent compounds found in the seeds. The primary constituents are cardenolide glycosides, though other classes of compounds such as saponins (B1172615), lignans, and various polyphenols contribute to its overall bioactivity.
Major Bioactive Compounds
The seeds are particularly rich in cardiac glycosides, which can constitute 4-8% of the seed's weight.[2] Ouabain is the principal glycoside, accounting for 90-95% of this mixture.[2] Other significant compounds have also been isolated and quantified.
| Compound | Chemical Class | Plant Part | Reported Concentration / Yield | References |
| Ouabain (g-strophanthin) | Cardenolide Glycoside | Seeds | 90-95% of the total glycoside mixture (which is 4-8% of seed weight) | [2] |
| Acolongifloroside K | Cardenolide Glycoside | Seeds | Minor component of the glycoside mixture | [2] |
| Strogoside | Cardenolide Glycoside | Seeds | Minor component of the glycoside mixture | [2] |
| Saponins (total) | Triterpenoid Saponins | Seeds | Up to 1% of seed weight | [7] |
| Olivil | Lignan | Leaves | Not quantified | [1][2] |
| Pinoresinol | Lignan | Leaves | Not quantified | [2] |
| 8-Hydroxypinoresinol | Lignan | Leaves | Not quantified | [2] |
| Ethanolic Extract Yield | Mixed | Leaves | ~6% | [5] |
| Ethyl Acetate (B1210297) Fraction Yield | Mixed | Leaves | ~50% of the crude ethanolic extract | [5] |
General Phytochemical Profile
Phytochemical screening of various extracts (primarily from the roots and leaves) has confirmed the presence of several other chemical classes.[8][9] These compounds, while not always individually isolated or quantified in S. gratus, are known to possess a wide range of biological activities and likely contribute to the synergistic effects of the crude extracts.
| Phytochemical Class | Plant Part Screened | Method of Extraction | References |
| Polyphenols | Roots | Aqueous, Ethanolic | [8] |
| Flavonoids | Roots, Stems | Aqueous, Ethanolic, Methanolic | [8][9] |
| Tannins | Roots, Stems | Aqueous, Ethanolic, Methanolic | [8][9] |
| Alkaloids | Roots | Aqueous, Ethanolic | [8] |
| Saponins | Roots, Stems | Aqueous, Ethanolic, Methanolic | [8][9] |
| Free Quinones | Roots | Aqueous, Ethanolic | [8] |
| Anthocyanins | Roots | Aqueous, Ethanolic | [8] |
| Steroids | Stems | Methanolic | [9] |
| Terpenoids | Stems | Methanolic | [9] |
Bioactivities and Mechanisms of Action
The diverse chemical composition of S. gratus translates to a range of pharmacological effects, from the well-established cardiotonic activity to more recently explored anti-inflammatory and wound-healing properties.
Cardiotonic Activity
The primary therapeutic application of S. gratus compounds is in treating cardiac conditions like congestive heart failure.[2][3]
-
Mechanism of Action : The cardiotonic effect is mediated by ouabain's potent and specific inhibition of the Na+/K+-ATPase enzyme (sodium pump) in cardiomyocytes.[3][10][11] This inhibition leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters the gradient for the Na+/Ca2+ exchanger, causing less calcium to be extruded from the cell and subsequently increasing the intracellular calcium concentration. This enhanced calcium level in the sarcoplasmic reticulum leads to a more forceful cardiac muscle contraction (positive inotropic effect).[11]
Anti-inflammatory and Antioxidant Activities
Ethanolic extracts of S. gratus leaves have demonstrated significant anti-inflammatory and antioxidant properties.
-
Anti-inflammatory Activity : In a carrageenan-induced paw edema model in chicks, the crude ethanolic leaf extract showed a dose-dependent anti-inflammatory effect with an ED50 of 129.7 ± 10.5 mg/kg.[6] This activity was found to be concentrated in the medium-polarity ethyl acetate fraction (ED50 of 133.5 ± 14.7 mg/kg).[5][6]
-
Antioxidant Activity : Using the phosphomolybdenum assay, the total antioxidant capacity of the crude leaf extract was determined to be 6.7 ± 1.0 g/100g ascorbic acid equivalent.[5][6] The more active ethyl acetate fraction showed a higher capacity of 8.3 ± 1.4 g/100g ascorbic acid equivalent.[5][6] This activity is likely due to the presence of phenolic and flavonoid compounds.
Wound Healing and Analgesic Effects
Traditional use of the root decoction for healing wounds has been substantiated by scientific studies.[8]
-
Wound Healing : Ointments prepared from both aqueous and ethanolic root extracts significantly accelerated the epithelialization period and increased the tensile strength of incision wounds in rat models compared to a placebo.[8] This effect is attributed to the combined action of flavonoids, terpenoids, and tannins, which are known to promote wound healing.[8]
-
Analgesic Activity : Aqueous and ethanolic root extracts demonstrated a significant analgesic effect by reducing the number of writhings in mice induced by acetic acid, indicating suppression of pain sensitivity.[8]
Other Bioactivities
-
Toxicity : The high concentration of ouabain makes S. gratus extracts, particularly from the seeds, extremely toxic, especially upon injection, leading to cardiac arrest.[2] Oral administration is considered unsafe due to irregular absorption.[4] Acute oral toxicity tests on root extracts, however, established an LD50 greater than 3000 mg/kg in rats, suggesting low acute oral toxicity for root preparations.[8]
-
Anticancer Potential : While ouabain has shown antiproliferative effects on certain cancer cell lines, one study found that crude S. gratus extracts exhibited no significant anticancer activity.[3] This area requires further investigation to isolate and test individual compounds.
-
Anticoagulant Properties : The seeds have been reported to possess anticoagulant properties, which may be relevant to their traditional use on wounds and for treating snakebites.[12]
Experimental Methodologies
The following section details the protocols used in the extraction, fractionation, and evaluation of the bioactivities of S. gratus as described in the scientific literature.
Extraction Protocols
-
Protocol 3.1.1: Soxhlet Extraction of Leaves [6]
-
Preparation : Air-dry fresh leaves of S. gratus at room temperature for 7 days and mill into a fine powder.
-
Extraction : Place the powdered leaf material into a thimble and extract with 96% ethanol using a Soxhlet apparatus for approximately 8-12 hours or until the solvent runs clear.
-
Concentration : Remove the solvent from the resulting miscella under reduced pressure using a rotary evaporator at 40-50°C.
-
Drying : Place the concentrated extract in a desiccator containing silica (B1680970) gel to obtain the final crude ethanolic extract.
-
-
Protocol 3.1.2: Cold Maceration of Roots [8]
-
Preparation : Obtain dried, powdered root material of S. gratus.
-
Maceration : Macerate the powder in the chosen solvent (e.g., distilled water for aqueous extract, or ethanol for ethanolic extract) at a 1:10 w/v ratio for 48 hours at room temperature with continuous stirring.
-
Filtration : Filter the mixture through Whatman No. 1 filter paper.
-
Concentration : Evaporate the solvent from the filtrate using a rotary evaporator.
-
Lyophilization : Freeze-dry the concentrated extract using a lyophilizer to obtain the final dry powder extract.
-
Sequential Solvent Fractionation[5]
-
Dissolution : Dissolve a known mass (e.g., 1 g) of the crude ethanolic extract in distilled water (e.g., 70 mL).
-
Liquid-Liquid Extraction : Perform sequential liquid-liquid extractions in a separatory funnel using solvents of increasing polarity.
-
Hexane (B92381) Fraction : Add an equal volume of n-hexane (70 mL), shake vigorously, and allow the layers to separate. Collect the upper hexane layer. Repeat this step three times.
-
Ethyl Acetate Fraction : To the remaining aqueous layer, add an equal volume of ethyl acetate (70 mL). Repeat the extraction process as in step 3.
-
Butanol Fraction : To the remaining aqueous layer, add an equal volume of n-butanol (70 mL). Repeat the extraction process.
-
Concentration : Combine the respective fractions from the repeated extractions and evaporate the solvents from each to yield the dried hexane, ethyl acetate, and butanol fractions.
Bioassay Protocols
-
Protocol 3.3.1: Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) [6]
-
Animals : Use 7-day old cockerels, fasted for 12 hours prior to the experiment.
-
Grouping : Divide animals into groups (n=5): a negative control (normal saline), a positive control (e.g., Dexamethasone), and test groups receiving various doses of the S. gratus extract/fraction.
-
Administration : Administer the extracts and control substances intraperitoneally.
-
Induction of Edema : Thirty minutes after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right footpad.
-
Measurement : Measure the paw thickness using a digital caliper at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis : Calculate the percentage inhibition of edema for each group compared to the negative control and determine the ED50 value.
-
-
Protocol 3.3.2: Wound Healing Assay (Incision Model) [8]
-
Animals : Use adult Wistar rats. Anesthetize the animals.
-
Wounding : Create a 3.5 cm longitudinal paravertebral incision through the full thickness of the skin. Suture the incision at 1 cm intervals.
-
Grouping and Treatment : Divide animals into groups: a placebo control (e.g., simple ointment base) and treated groups receiving topical application of ointments containing the S. gratus extract (e.g., 50% extract ointment) once daily.
-
Suture Removal : Remove sutures on the 8th post-incision day.
-
Tensile Strength Measurement : On the 10th day, euthanize the animals and excise the healed wound area. Measure the tensile strength required to break the wound using a tensiometer.
-
Analysis : Compare the mean tensile strength of the treated groups with the control group.
-
Conclusion
Strophanthus gratus is a plant of significant pharmacological importance, primarily due to its high concentration of the cardiotonic glycoside ouabain. Its well-defined mechanism of action on the Na+/K+-ATPase pump provides a clear basis for its use in cardiac medicine. Furthermore, emerging research demonstrates a wider therapeutic potential, including scientifically validated anti-inflammatory, antioxidant, and wound-healing properties, which are likely mediated by a synergistic interplay of its diverse phytochemical constituents, including saponins, flavonoids, and tannins. The detailed methodologies for extraction and bio-evaluation provided herein serve as a foundation for researchers and drug development professionals to further explore the untapped potential of this potent medicinal plant, paving the way for novel therapeutic agents. Careful consideration of its inherent toxicity, however, remains paramount in any future development.
References
- 1. researchgate.net [researchgate.net]
- 2. Strophanthus gratus (PROTA) - Pl@ntUse [plantuse.plantnet.org]
- 3. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An in-depth look into a well-known herbal drug: Fingerprinting, isolation, identification, and content estimation of saponins in different Strophanthus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. plantsjournal.com [plantsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. CAS 33279-57-1: k-Strophanthoside | CymitQuimica [cymitquimica.com]
- 11. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 12. researchgate.net [researchgate.net]
Strophanthin's role in calcium signaling in cardiomyocytes
An In-depth Technical Guide on the Role of Strophanthin in Cardiomyocyte Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, a cardiac glycoside, modulates calcium signaling in cardiomyocytes. The document details the core signaling pathways, summarizes quantitative experimental data, outlines key experimental protocols, and presents visual diagrams of the described processes to facilitate a deeper understanding for research and drug development applications.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
This compound, and other cardiac glycosides like ouabain, exert their primary effect by binding to and inhibiting the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes.[1][2] This enzyme is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cell membrane.[3]
Inhibition of the Na+/K+-ATPase leads to a cascade of ionic events:
-
Increased Intracellular Sodium ([Na+]i) : The pump's reduced activity causes Na+ to accumulate inside the cell.[1][3]
-
Altered Na+/Ca2+ Exchanger (NCX) Activity : The elevated [Na+]i reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell.[1][4] Consequently, Ca2+ efflux is decreased, and in some conditions, the exchanger may even reverse its direction, bringing more Ca2+ into the cell.[3][5]
-
Increased Intracellular Calcium ([Ca2+]i) : The net result is an accumulation of Ca2+ in the cytoplasm.[1][3] This is the central event that mediates the physiological effects of this compound.
This elevation in cytosolic Ca2+ enhances the force of myocardial contraction, a positive inotropic effect, by making more Ca2+ available to bind to the myofilament protein troponin C.[1]
Quantitative Effects of this compound on Cardiomyocyte Function
The effects of this compound and its aglycone, strophanthidin, are concentration-dependent. Below are summaries of quantitative data from studies on isolated heart preparations and cardiomyocytes.
Table 1: Dose-Dependent Effects of Strophanthidin on Guinea-Pig Heart Function and Na+, K+-ATPase Activity (Data synthesized from[6])
| Strophanthidin Conc. | Effect on +dp/dtmax (Contractility) | Effect on Na+, K+-ATPase Activity |
| 0.1 nmol/L | No effect | Stimulated (P<0.05) |
| 1 nmol/L | Increased (P<0.05) | Stimulated (P<0.01) |
| 10 nmol/L | Significantly Increased (P<0.05) | No significant effect |
| 100 nmol/L | Significantly Increased (P<0.01) | No significant effect |
| 1 - 100 µmol/L | Initial enhancement, then reduction | Concentration-dependent inhibition (P<0.01) |
Table 2: Concentration-Dependent Effects of Strophanthidin in Failing Human Myocardium (Data synthesized from[7])
| Strophanthidin Conc. | Effect on Developed Force | Effect on Intracellular [Na+]i | Effect on [Ca2+]i Transients | Toxic Effects Observed |
| 0.01 - 1 µmol/L | Concentration-dependent increase | Paralleled increase | Increasing amplitude | - |
| > 0.5 µmol/L | Declining force | Further increase | Further increase | Aftercontractions, worsened diastolic function |
Downstream Modulation of Calcium Handling Machinery
The this compound-induced rise in global cytosolic Ca2+ directly impacts the key components of excitation-contraction (EC) coupling within the cardiomyocyte.
-
Sarcoplasmic Reticulum (SR) Ca2+ Load : The elevated cytosolic Ca2+ leads to increased uptake of Ca2+ into the SR by the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a), resulting in a higher SR Ca2+ load.[7]
-
Ryanodine Receptors (RyR2) : A higher SR Ca2+ load means that upon the next action potential, more Ca2+ is released through the RyR2 channels, further amplifying the Ca2+ transient and enhancing contractility.[8][9] However, excessive SR Ca2+ load can lead to spontaneous Ca2+ release (Ca2+ waves), which is an arrhythmogenic event.[10]
-
Phospholamban (PLN) : In its unphosphorylated state, PLN inhibits SERCA2a.[11][12] While this compound does not directly phosphorylate PLN, the resulting changes in Ca2+ homeostasis can influence Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity, which can phosphorylate PLN at Threonine-17, relieving SERCA2a inhibition.[12][13] This complex interplay fine-tunes SR Ca2+ uptake.
Alternative Signaling Pathways
Emerging evidence suggests that the Na+/K+-ATPase is not just a pump but also a signal transducer. Ouabain, a similar cardiac glycoside, has been shown to initiate signal cascades that are independent of changes in bulk intracellular Na+ and Ca2+.[14] These pathways may also be relevant for this compound.
-
Src Kinase and Ras Activation : Binding of the glycoside can trigger the interaction of Na+/K+-ATPase with neighboring proteins like Src kinase, leading to the activation of the Ras-Raf-MAPK cascade.[14][15]
-
Reactive Oxygen Species (ROS) Generation : This signalosome can lead to the generation of ROS from mitochondria.[14]
-
Divergent Effects : In failing cardiomyocytes, both MAPK and ROS pathways appear to be involved in the strophanthidin-induced increase in the calcium transient, whereas in normal cells, only the MAPK pathway was implicated.[15] This highlights a differential signaling response in healthy versus diseased states.
Experimental Protocols
Protocol for Isolation of Adult Murine Cardiomyocytes
This protocol is based on the widely used Langendorff retrograde perfusion method.[16][17]
Materials:
-
Perfusion Buffer: Calcium-free Tyrode's solution (e.g., 135 mmol/L NaCl, 4 mmol/L KCl, 1.0 mmol/L MgCl2, 20 mmol/L HEPES, 10 mmol/L glucose, pH 7.4).
-
Digestion Buffer: Perfusion buffer containing digestive enzymes (e.g., Collagenase Type II and Protease Type XIV).
-
Stopping Buffer: Perfusion buffer containing 10% Fetal Bovine Serum (FBS) or a specific stop solution to halt enzyme activity.
-
Langendorff perfusion system with a water jacket for temperature control (37°C).
Procedure:
-
Heart Excision: Anesthetize the mouse and perform a thoracotomy to expose the heart. Swiftly excise the heart and place it in ice-cold perfusion buffer to arrest contraction and wash out blood.
-
Aortic Cannulation: Identify the aorta and carefully mount it onto the cannula of the Langendorff apparatus. Secure it with a suture.[16]
-
Retrograde Perfusion: Begin perfusing the heart retrogradely (through the aorta) with warm (37°C), oxygenated perfusion buffer at a constant flow or pressure.[16] The coronary arteries will be perfused, causing the heart to turn pale.
-
Enzymatic Digestion: Switch the perfusion to the digestion buffer. Continue perfusion for 10-15 minutes, or until the heart becomes soft and swollen, indicating successful tissue digestion.[18]
-
Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in stopping buffer. Gently pipette the tissue up and down with a large-bore pipette to release the individual cardiomyocytes.[17][18]
-
Purification: Filter the cell suspension through a cell strainer (e.g., 100 µm) to remove large tissue debris.[18] Allow the cardiomyocytes to settle by gravity or gentle centrifugation (e.g., 100 x g for 20-30 seconds).[17]
-
Calcium Re-introduction: Gradually re-introduce calcium to the isolated cells to prevent hypercontraction. This is done by incrementally adding small amounts of a CaCl2 solution to the cell suspension.[17]
-
Plating: Plate the viable, rod-shaped cardiomyocytes on laminin-coated culture dishes or glass coverslips for subsequent experiments.[19]
Protocol for Intracellular Calcium Measurement
This protocol describes the use of fluorescent Ca2+ indicators for measuring Ca2+ transients in isolated cardiomyocytes.[20][21]
Materials:
-
Isolated cardiomyocytes plated on laminin-coated glass-bottom dishes.
-
Ca2+ Indicator: Fluo-4 AM or Calcium Green AM (1-5 µM working solution).
-
Imaging Buffer: HEPES-buffered Tyrode's solution containing physiological calcium (e.g., 1.0 mmol/L CaCl2).[20]
-
Confocal laser scanning microscope equipped for live-cell imaging.
Procedure:
-
Dye Loading: Incubate the plated cardiomyocytes with the Ca2+ indicator (e.g., 1 µmol/L Fluo-4 AM) in serum-free medium for 15-30 minutes at room temperature in the dark.[20][21]
-
De-esterification: Wash the cells three times with the imaging buffer and then incubate for an additional 15-30 minutes to allow for complete de-esterification of the AM ester dye within the cells.[20]
-
Imaging Setup: Place the dish on the stage of the confocal microscope. Use a 20x or 40x objective.
-
Data Acquisition:
-
Excite the indicator at its appropriate wavelength (e.g., 488 nm for Fluo-4 or Calcium Green).[20][21]
-
Collect emitted fluorescence (e.g., 500-630 nm).[20]
-
To capture rapid Ca2+ transients, use a fast acquisition mode like line-scanning, which repeatedly scans a single line across a cardiomyocyte at a high temporal resolution (microseconds per line).[21]
-
-
Experimental Intervention: Record baseline Ca2+ transients. Then, perfuse the cells with the imaging buffer containing the desired concentration of this compound and continue recording to measure the drug-induced changes in Ca2+ transient amplitude, duration, and diastolic Ca2+ levels.
-
Data Analysis: Analyze the fluorescence intensity over time. Data is often expressed as F/F0, where F is the fluorescence at any given time and F0 is the baseline diastolic fluorescence.
Conclusion and Future Directions
This compound modulates cardiomyocyte calcium signaling primarily through the inhibition of the Na+/K+-ATPase, which elevates intracellular Na+ and subsequently intracellular Ca2+ via the Na+/Ca2+ exchanger.[1][3] This increased Ca2+ availability enhances contractility but also carries a risk of Ca2+ overload and arrhythmias at higher concentrations.[7] Furthermore, evidence for alternative, non-ionic signaling pathways involving ROS and MAPK activation adds another layer of complexity to the drug's mechanism of action.[14][15]
For researchers and drug development professionals, a thorough understanding of these multifaceted effects is crucial. Future research should focus on dissecting the relative contributions of the classical ionic pathway versus the alternative signaling cascades in both healthy and diseased hearts. Elucidating these distinct mechanisms could pave the way for developing novel cardiac glycoside analogues with a wider therapeutic window, maximizing inotropic support while minimizing the risk of toxicity.
References
- 1. What is the mechanism of this compound K? [synapse.patsnap.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound K used for? [synapse.patsnap.com]
- 4. CV Physiology | Sodium-Calcium Exchange in Cardiac Cells [cvphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. en.wikipedia.org [en.wikipedia.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Video: Isolation, Transfection, and Long-Term Culture of Adult Mouse and Rat Cardiomyocytes [jove.com]
- 19. youtube.com [youtube.com]
- 20. Calcium Measurements on Isolated Cardiomyocytes [bio-protocol.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Strophanthin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strophanthin, a cardiac glycoside with a long and storied history, represents a significant chapter in the development of cardiovascular pharmacology. From its origins as a component of African arrow poisons to its use as a therapeutic agent for heart conditions, the journey of this compound is one of serendipitous discovery, meticulous scientific investigation, and evolving understanding of its mechanism of action. This technical guide provides a detailed historical perspective on the discovery of this compound, focusing on the key scientific milestones, experimental protocols of the era, and the eventual elucidation of its molecular target.
The Dawn of Discovery: From Arrow Poison to Cardiac Medicine
The story of this compound begins in the mid-19th century with the explorations of Scottish physician and botanist Sir John Kirk. While on an expedition in East Africa in 1859, Kirk observed the use of a poison derived from the seeds of the Strophanthus plant on arrow tips.[1] A fortuitous accident, in which his toothbrush was contaminated with the poison, led to his personal experience of its potent cardiac effects, sparking initial interest in its medicinal potential.
It was another Scottish pharmacologist, Sir Thomas Richard Fraser, who undertook the first systematic scientific investigation of Strophanthus. In 1885, Fraser published his seminal work on the isolation of the active principle from the seeds of Strophanthus kombe, which he named "this compound".[2] His research laid the groundwork for its therapeutic application.
A few years later, in 1888, the French chemist Louis Arnaud successfully isolated a crystalline substance from the seeds of Strophanthus gratus, which he named "ouabain".[3] This compound was later identified as g-Strophanthin and is the form most commonly used in modern research.
Early Experimental Protocols for the Isolation of Strophanthinoids
The pioneering work of Fraser and Arnaud in isolating these potent cardiac glycosides was remarkable for its time, relying on the fundamental principles of chemistry and pharmacology. While the original publications lack the detailed formatting of modern experimental sections, a reconstruction of their methodologies provides valuable insight into 19th-century natural product chemistry.
Fraser's Isolation of this compound from Strophanthus kombe (c. 1885)
Experimental Workflow for Fraser's this compound Isolation
Caption: A probable workflow for Thomas R. Fraser's isolation of amorphous this compound.
Arnaud's Isolation of Ouabain (B1677812) (g-Strophanthin) from Strophanthus gratus (1888)
Arnaud's 1888 publication provides a more detailed account of his successful crystallization of ouabain. His procedure can be summarized as follows:
Experimental Protocol:
-
Extraction: The woody parts of Acokanthera ouabaio (the source of ouabain, also found in Strophanthus gratus) were subjected to successive extractions with cold water.
-
Clarification: The resulting brown aqueous extract was filtered and clarified by the addition of lead(II) acetate (B1210297) solution, which precipitates tannins and other impurities.
-
Removal of Excess Lead: The excess lead ions in the filtrate were removed by bubbling hydrogen sulfide (B99878) (H₂S) gas through the solution, precipitating lead sulfide.
-
Concentration: The clarified solution was then concentrated by boiling until it reached a syrupy consistency.
-
Crystallization: To the concentrated syrup, 85% alcohol was added, and the solution was further evaporated at a lower temperature. This process induced the crystallization of ouabain.
-
Isolation: The crystalline mass of ouabain was separated from the mother liquor by vacuum filtration.
Experimental Workflow for Arnaud's Ouabain Isolation
Caption: Arnaud's experimental workflow for the isolation of crystalline ouabain (1888).
Quantitative Data from Early Investigations
Obtaining precise quantitative data from these early publications is challenging due to the differing standards of scientific reporting in the 19th century. However, some information can be gleaned from historical texts and later analyses.
| Parameter | Fraser's this compound (S. kombe) | Arnaud's Ouabain (S. gratus) |
| Form | Amorphous powder | Crystalline solid |
| Source Material | Seeds | Wood and seeds |
| Reported Yield | Not consistently reported in initial publications | Not explicitly stated in the 1888 paper |
| Purity | Considered a mixture of glycosides | High, due to crystallization |
Later studies in the early 20th century began to quantify the biological activity of this compound preparations. For instance, studies on animal models determined the lethal dose, providing a means of standardizing the potency of different extracts.
| Animal Model | This compound Preparation | Average Lethal Dose | Reference |
| Cat | k-Strophanthin | 0.1 mg/kg | Hatcher and Brody (1910) |
| Dog | k-Strophanthin | 0.12 mg/kg | Hatcher and Brody (1910) |
These early bioassays were crucial for the clinical application of this compound, allowing for a degree of dose control before the advent of modern analytical techniques.
Elucidation of the Mechanism of Action: The Sodium-Potassium Pump
For much of its early history, the mechanism by which this compound exerted its powerful effects on the heart remained a mystery. The crucial breakthrough came in the mid-20th century with the work of Danish scientist Jens Christian Skou. In 1957, Skou published his discovery of an enzyme that actively transports sodium and potassium ions across the cell membrane, the Na+/K+-ATPase, for which he was later awarded the Nobel Prize in Chemistry in 1997.
Subsequent research rapidly established that cardiac glycosides, including this compound (ouabain), are potent and specific inhibitors of the Na+/K+-ATPase. This inhibition leads to a cascade of events within cardiac muscle cells that ultimately results in an increased force of contraction.
Signaling Pathway of this compound Action
References
Endogenous Ouabain: A Comprehensive Technical Guide to its Physiological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous ouabain (B1677812) (EO) is a naturally occurring cardiotonic steroid in mammals, identical or isomeric to the plant-derived ouabain.[1][2] Synthesized primarily in the adrenal glands, EO acts as a hormone that plays a significant role in various physiological and pathophysiological processes.[3][4][5] Historically known for its therapeutic use in heart conditions, the discovery of its endogenous counterpart has opened new avenues of research into its regulatory functions. This guide provides an in-depth analysis of the physiological roles of EO, its signaling pathways, quantitative data, and the experimental protocols used for its study.
Physiological Roles of Endogenous Ouabain
Endogenous ouabain is implicated in a wide array of bodily functions, primarily through its interaction with the Na+/K+-ATPase enzyme. This interaction is not limited to simple inhibition of the ion pump but also involves the activation of complex signaling cascades.
Cardiovascular System
EO plays a crucial role in the regulation of cardiovascular function. It is known to increase the force of contraction of cardiac muscle, a positive inotropic effect that is beneficial in certain cardiac conditions.[6][7] This effect is traditionally attributed to the inhibition of Na+/K+-ATPase, leading to an increase in intracellular sodium, which in turn elevates intracellular calcium via the Na+/Ca2+ exchanger.[5][8][9] However, evidence also suggests that the inotropic effect may not solely depend on Na+/K+-ATPase inhibition.[8] Furthermore, EO is involved in the regulation of vascular tone and blood pressure.[1][3] Elevated levels of EO have been observed in a significant portion of patients with essential hypertension, suggesting its role as a blood pressure regulator.[10][11][12]
Renal System and Sodium Homeostasis
EO is a key player in sodium homeostasis.[3][4] It acts as a natriuretic hormone, promoting the excretion of sodium in the urine.[4] This function is critical for managing the body's salt and water balance. The relationship between EO and sodium intake is complex; both sodium depletion and high-salt diets can lead to transient increases in circulating EO levels.[10][13]
Central Nervous System
The central nervous system (CNS) is both a source and a target of EO. Brain-derived EO is involved in neurohumoral pathways that control blood pressure.[2] Specifically, it has been implicated in the pressor effects of angiotensin II and in the mechanisms of salt-sensitive hypertension.[2][11]
Signaling Pathways of Endogenous Ouabain
The binding of endogenous ouabain to the Na+/K+-ATPase initiates a cascade of intracellular signaling events that are independent of its ion-pumping function. The Na+/K+-ATPase acts as a receptor and a signal transducer in this context.
The Na+/K+-ATPase Signaling Complex
Upon binding of EO, the Na+/K+-ATPase can form a signaling complex with various proteins, most notably the non-receptor tyrosine kinase Src.[14] This interaction is a critical early step in ouabain-induced signal transduction. The activation of Src can then trigger multiple downstream pathways.
Downstream Signaling Cascades
-
Src Kinase Pathway: Ouabain binding leads to the activation of Src kinase.[15][16][17] Activated Src can then phosphorylate a variety of downstream targets, leading to cellular responses such as changes in gene expression and cell growth.[14][18]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling route activated by EO.[19][20] This pathway is involved in cell proliferation and hypertrophy. Ouabain-induced activation of the MAPK/ERK pathway can be mediated by Src.[19]
-
Reactive Oxygen Species (ROS) Generation: Endogenous ouabain can stimulate the production of reactive oxygen species (ROS).[15][21][22] This ROS generation can be dependent on the activation of Src and can play a role in the downstream signaling effects of ouabain, including the regulation of cardiac contractility.[15][21]
-
Intracellular Calcium: While the classic view involves an increase in bulk intracellular calcium due to Na+/K+-ATPase inhibition, ouabain also modulates calcium signaling through pathways that may be independent of changes in intracellular sodium.[23]
Below are diagrams illustrating these key signaling pathways.
Caption: Endogenous Ouabain Signaling Cascade.
Quantitative Data
The physiological effects of endogenous ouabain are concentration-dependent. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species/Condition | Reference |
| Plasma EO Levels | |||
| Offspring of Hypertensive Parents | 221.5 ± 10.95 pmol/l | Human | [24] |
| Offspring of Normotensive Parents | 179.6 ± 9.58 pmol/l | Human | [24] |
| Hypertensive Humans | Picomolar (10⁻¹²) range | Human | [8] |
| Binding Affinity (IC50) to Na+/K+-ATPase Isoforms | |||
| α1 (canine) | 15 nmol/l | Canine | [25] |
| α3 (porcine) | 15 nmol/l | Porcine | [25] |
| α1 (rabbit) | Relatively insensitive | Rabbit | [25] |
| α1 (rat) | >10,000 nM | Rat | [26] |
| α2, α3 (rat) | 10-500 nM | Rat | [26] |
Key Experimental Protocols
The study of endogenous ouabain relies on a variety of specialized experimental techniques. Detailed methodologies for key experiments are provided below.
Measurement of Endogenous Ouabain
Method: Radioimmunoassay (RIA)
This protocol is a common method for quantifying EO levels in biological samples.[13][27][28][29]
-
Sample Preparation:
-
Serum/Plasma: Collect blood and separate serum or plasma by centrifugation.[13][27]
-
Tissue: Homogenize tissue samples in an appropriate buffer on ice and centrifuge to obtain the supernatant.[27]
-
Extraction: Acidify the sample with trifluoroacetic acid and pass it through a Sep-Pak C18 column. Wash the column and then elute the bound EO with a high concentration of acetonitrile.[30]
-
-
Radioimmunoassay:
-
The extracted sample is incubated with a specific anti-ouabain antibody and a known amount of radiolabeled ouabain (e.g., ¹²⁵I-ouabain).
-
Endogenous ouabain in the sample competes with the radiolabeled ouabain for binding to the antibody.
-
After incubation, the antibody-bound fraction is separated from the free fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of EO in the sample is determined by comparing its competitive binding to a standard curve generated with known concentrations of ouabain.
-
Caption: Workflow for Radioimmunoassay of Endogenous Ouabain.
Assessment of Na+/K+-ATPase Activity
Method: Colorimetric Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[31][32][33]
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in an assay buffer on ice.[31]
-
Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.
-
-
Enzyme Reaction:
-
Prepare two sets of reaction tubes: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
To both sets, add the sample, a reaction buffer containing Na+, K+, and Mg2+, and ATP to initiate the reaction.
-
To the ouabain-insensitive set, also add ouabain to inhibit Na+/K+-ATPase activity.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[31]
-
Stop the reaction by adding a stop solution (e.g., perchloric acid).[34]
-
-
Phosphate Detection:
-
Calculation of Activity:
-
The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Conclusion
Endogenous ouabain is a multifaceted hormone with profound physiological effects, particularly in the cardiovascular and renal systems. Its ability to act as a signaling molecule through the Na+/K+-ATPase opens up a complex world of intracellular regulation. Understanding the intricacies of EO's physiological role, its signaling pathways, and the methods to study it are crucial for researchers and drug development professionals. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing our knowledge of this important endogenous steroid and its potential as a therapeutic target.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Endogenous Ouabain: Recent Advances and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Physiological roles of endogenous ouabain in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases [mdpi.com]
- 6. Endogenous ouabain-like compound increases heart muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Endogenous Ouabain: An Old Cardiotonic Steroid as a New Biomarker of Heart Failure and a Predictor of Mortality after Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysfunction of ouabain-induced cardiac contractility in mice with heart-specific ablation of Na,K-ATPase β1-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous Ouabain: A Link Between Sodium Intake and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salt sensitivity, endogenous ouabain and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salt sensitivity, endogenous ouabain and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Src activation generates reactive oxygen species and impairs metabolism-secretion coupling in diabetic Goto-Kakizaki and ouabain-treated rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca(2+) signaling in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP induction by ouabain promotes endothelin-1 secretion via MAPK/ERK signaling in beating rabbit atria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ouabain binds with high affinity to the Na,K-ATPase in human polycystic kidney cells and induces extracellular signal-regulated kinase activation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Involvement of mitogen-activated protein kinases and reactive oxygen species in the inotropic action of ouabain on cardiac myocytes. A potential role for mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 24. High circulating levels of endogenous ouabain in the offspring of hypertensive and normotensive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Binding of ouabain and human ouabainlike substance to different Na+, K+-ATPase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Effects of renal denervation on endogenous ouabain in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Endogenous ouabain and the renin–angiotensin–aldosterone system: distinct effects on Na handling and blood pressure in human hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. journals.physiology.org [journals.physiology.org]
- 31. cohesionbio.com [cohesionbio.com]
- 32. assaygenie.com [assaygenie.com]
- 33. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Effect of Strophanthin on Myocardial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strophanthin, a cardiac glycoside, has a long history in the treatment of heart failure. Its primary mechanism of action, the inhibition of the Na+/K+-ATPase pump, leads to increased intracellular calcium and enhanced myocardial contractility. However, emerging evidence reveals that this compound also exerts significant effects on myocardial metabolism, influencing substrate utilization, energy production, and cellular signaling pathways. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the heart's metabolic processes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of this critical aspect of this compound's pharmacology.
Introduction
The heart is a metabolic omnivore, capable of utilizing a variety of substrates, including fatty acids, glucose, lactate (B86563), and ketone bodies, to meet its high energy demands.[1] In pathological conditions such as heart failure, myocardial metabolism is often dysregulated, contributing to the progression of the disease. This compound, a cardiac glycoside derived from the seeds of Strophanthus species, has been used for centuries to treat heart conditions.[2] While its inotropic effects are well-documented, its influence on the intricate network of myocardial metabolism is an area of growing interest. This guide will explore the multifaceted effects of this compound on cardiac energy metabolism, from its primary molecular target to its downstream signaling consequences.
Mechanism of Action: The Na+/K+-ATPase Pump as a Central Hub
The canonical mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2]
Ionic Dysregulation and Enhanced Contractility
Inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration.[2] This elevation in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in reduced calcium efflux and a subsequent increase in intracellular calcium levels.[2] The accumulation of calcium in the sarcoplasmic reticulum enhances the contractile force of the heart muscle, a positive inotropic effect that is beneficial in heart failure.[2]
The Na+/K+-ATPase as a Signaling Scaffold
Beyond its ion-pumping function, the Na+/K+-ATPase acts as a signaling scaffold. Binding of this compound to the Na+/K+-ATPase can trigger intracellular signaling cascades independently of changes in intracellular ion concentrations. This signaling function is a critical component of this compound's metabolic effects.
Effects on Myocardial Substrate Utilization
This compound has been shown to modulate the heart's preference for different energy substrates.
Lactate Metabolism
Clinical and preclinical studies suggest that this compound can enhance the heart's utilization of lactate. In dogs, ouabain (B1677812) (a type of this compound) was found to increase lactate utilization by the myocardium.[1] Furthermore, Strophanthus glycosides have been observed to reduce lactate concentrations in the blood of patients with heart disease.[1] This suggests a shift towards lactate as a preferred energy source under the influence of this compound.
Glycogen (B147801) Metabolism
This compound appears to promote glycogen synthesis in the myocardium. Studies have indicated that ouabain stimulates glycogen synthesis through the activation of GSK3-dependent signaling pathways.[1] This effect could be beneficial in preserving energy stores within the heart muscle.
Fatty Acid and Glucose Metabolism
While direct quantitative data on this compound's effect on fatty acid and glucose uptake in the myocardium is limited, some studies suggest a potential influence. One study on the metabolic oxidative state in cardiomyocytes indicated that ouabain stimulates fatty acid utilization.[3]
Impact on Myocardial Energetics
This compound's influence on substrate metabolism has direct consequences for myocardial energy production.
ATP Production
The effect of this compound on ATP production is complex. While the inhibition of the Na+/K+-ATPase reduces ATP consumption by this pump, some studies suggest that ouabain can suppress glucose-induced mitochondrial ATP production by generating reactive oxygen species (ROS) in pancreatic islets, a mechanism that could potentially be relevant in cardiomyocytes as well.[4] In contrast, another study on cancer cell lines showed that ouabain depletes intracellular ATP levels.[5] Further research is needed to fully elucidate the net effect on ATP balance in the heart under different physiological and pathological conditions.
Mitochondrial Function
Ouabain has been shown to stimulate mitochondrial NADH production, suggesting a direct impact on mitochondrial respiration.[6] However, toxic doses of this compound have been associated with ultrastructural damage to mitochondria.[7]
Signaling Pathways Modulated by this compound
This compound activates several intracellular signaling pathways that are intricately linked to cellular metabolism.
PI3K/Akt/mTOR Pathway
Ouabain has been demonstrated to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cardiomyocytes.[8] This pathway is a central regulator of cell growth, proliferation, and metabolism. Downstream of Akt, the mammalian target of rapamycin (B549165) (mTOR) pathway plays a crucial role in protein synthesis and cell growth.[9][10] Strophanthidin has been shown to inhibit the expression of key proteins in the PI3K/Akt/mTOR pathway in cancer cells, suggesting a potential modulatory role in the heart as well.[11]
Src/PLC/PKC Pathway
The binding of ouabain to the Na+/K+-ATPase can activate the Src kinase, leading to the activation of Phospholipase C (PLC) and Protein Kinase C (PKC).[12] This signaling cascade is involved in the regulation of various cellular processes, including contractility and gene expression.
AMPK Signaling
AMP-activated protein kinase (AMPK) is a key energy sensor in the cell. Ouabain has been shown to activate the AMPK-Src signaling pathway in human cancer cell lines, an effect that was linked to alterations in intracellular ATP levels.[5] Given AMPK's central role in regulating cardiac metabolism, this represents a significant potential mechanism for this compound's metabolic effects in the heart.
Quantitative Data on Metabolic Effects
While extensive quantitative data is still somewhat limited, some studies provide valuable insights into the magnitude of this compound's metabolic effects.
| Parameter | Organism/Model | This compound Type | Concentration/Dose | Observed Effect | Reference |
| Lactate Utilization | Dog | Ouabain | Therapeutic | Increased | [1] |
| Blood Lactate | Human (heart disease) | Strophanthus glycosides | Therapeutic | Reduced | [1] |
| Glycogen Synthesis | Human skeletal muscle cells | Ouabain | Therapeutic | Stimulated (via GSK3) | [1] |
| Mitochondrial NADH Production | Rat cardiomyocytes | Ouabain | Increasing concentrations | Stimulated | [6] |
| Cell Oxidation (NAD(P)H) | Rat cardiomyocytes | Ouabain | Increasing concentrations | Decreased exponentially | [6] |
| Peak Oxygen Consumption | Human (DCM) | K-strophanthin | 0.125 mg IV daily | Augmented by 1.4 ml/min/kg | [13] |
| Oxygen Consumption at Anaerobic Threshold | Human (DCM) | K-strophanthin | 0.125 mg IV daily | Augmented by 2.2 ml/min/kg | [13] |
| ATP Content | Rat pancreatic islets | Ouabain | 1 mmol/l | Failed to increase with glucose | [4] |
| ATP Levels | Human cancer cell lines | Ouabain | 25 nM | Markedly decreased | [5] |
Experimental Protocols
Measurement of Myocardial Glycogen Content
This protocol is adapted from optimized methods for tissue glycogen quantification.[14][15][16][17]
-
Tissue Homogenization:
-
Excise approximately 20-100 mg of myocardial tissue and immediately freeze in liquid nitrogen.
-
Homogenize the frozen tissue in 500 µL of 30% KOH.
-
Heat the homogenate at 100°C for 10 minutes or until the tissue is dissolved.
-
-
Glycogen Precipitation:
-
Cool the samples and add 1.0 mL of absolute ethanol (B145695) to precipitate the glycogen.
-
Incubate overnight at -20°C.
-
Centrifuge at 3,000 x g for 10 minutes and discard the supernatant.
-
-
Glycogen Hydrolysis:
-
Wash the glycogen pellet with 70% ethanol and centrifuge again.
-
Resuspend the pellet in 250-500 µL of 4 N H₂SO₄ and heat at 100°C for 10 minutes to hydrolyze the glycogen to glucose.
-
Neutralize the solution with an equal volume of 4 N NaOH.
-
-
Glucose Quantification:
-
Measure the glucose concentration in the neutralized hydrolysate using a commercially available glucose assay kit.
-
A parallel sample that has not undergone acid hydrolysis should be measured to determine the free glucose background.
-
Calculate the glycogen content based on the difference in glucose concentration between the hydrolyzed and non-hydrolyzed samples.
-
Assessment of Mitochondrial Respiration in Cardiomyocytes
This protocol is based on methods for measuring mitochondrial function in intact cardiomyocytes using Seahorse XF technology.[5][18]
-
Cell Seeding:
-
Seed isolated adult cardiomyocytes in Seahorse XF cell culture microplates at an appropriate density.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound for the specified duration.
-
-
Mitochondrial Respiration Assay:
-
Replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., pyruvate, glutamine, glucose).
-
Incubate the plate in a CO₂-free incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
-
Data Analysis:
-
Measure the oxygen consumption rate (OCR) at baseline and after each injection.
-
Calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Visualizing this compound's Metabolic Impact
Signaling Pathways
Caption: this compound's signaling cascades affecting myocardial metabolism.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for analyzing this compound's effect on mitochondrial respiration.
Conclusion and Future Directions
This compound's effects on myocardial metabolism are complex and multifaceted, extending far beyond its well-established role as a positive inotropic agent. By modulating substrate utilization, influencing mitochondrial function, and activating key metabolic signaling pathways, this compound can significantly impact the heart's energy landscape. The available data suggest a potential shift towards increased lactate and glycogen utilization, which could be beneficial in the context of heart failure.
However, further research is required to fully elucidate the quantitative impact of this compound on glucose and fatty acid metabolism in the heart. A more detailed understanding of the interplay between the different signaling pathways activated by this compound and their ultimate effect on metabolic gene expression and enzyme activity is also needed. Future studies employing advanced metabolomic and proteomic approaches will be crucial in painting a complete picture of this compound's metabolic signature in the myocardium. This knowledge will be invaluable for optimizing the therapeutic use of this compound and for the development of novel metabolic modulators for the treatment of heart disease.
References
- 1. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound K? [synapse.patsnap.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Ouabain impairs cancer metabolism and activates AMPK-Src signaling pathway in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ouabain on metabolic oxidative state in living cardiomyocytes evaluated by time-resolved spectroscopy of endogenous NAD(P)H fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Changes in the myocardium damaged by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ouabain prevents pathological cardiac hypertrophy and heart failure through activation of phosphoinositide 3-kinase α in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mTOR Signaling in Cardiac Physiology and Disease: Sciarretta et al. mTOR signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An optimized method for tissue glycogen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]
- 18. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological effects of Strophanthin on heart tissue
An In-depth Technical Guide to the Electrophysiological Effects of Strophanthin on Heart Tissue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a cardiac glycoside derived from plants of the Strophanthus genus, has profound electrophysiological effects on cardiac tissue. Historically used in the treatment of heart failure, its mechanism centers on the inhibition of the Na+/K+-ATPase pump. This guide provides a detailed examination of the molecular and cellular consequences of this inhibition, focusing on changes in ion homeostasis, action potential characteristics, and the genesis of arrhythmias. We present quantitative data from key studies, detailed experimental protocols for investigating these effects, and visual diagrams of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target of this compound is the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cardiac myocyte membrane.[1][2][3] this compound binds to the pump, inhibiting its function and disrupting the balance of these vital ions.[1][4]
This inhibition leads to a cascade of events:
-
Increased Intracellular Sodium ([Na+]i): With the Na+/K+-ATPase pump blocked, Na+ is no longer effectively extruded from the cell, causing its intracellular concentration to rise.[1][2]
-
Altered Sodium-Calcium Exchanger (NCX) Activity: The increase in [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) in its forward mode (extruding calcium). This results in reduced calcium efflux and a subsequent accumulation of intracellular calcium ([Ca2+]i).[1]
-
Enhanced Sarcoplasmic Reticulum (SR) Calcium Load: The elevated cytosolic calcium leads to a greater uptake of calcium into the sarcoplasmic reticulum, increasing the Ca2+ load available for release during subsequent contractions.
This surge in intracellular calcium is the cornerstone of this compound's positive inotropic (contractility-enhancing) effect, as more calcium is available to bind to troponin C, facilitating stronger actin-myosin interactions.[1][5] However, this same mechanism is also responsible for its significant electrophysiological and arrhythmogenic effects.[6]
Electrophysiological Consequences
The this compound-induced alteration of intracellular ion concentrations, particularly Ca2+, directly impacts the cardiac action potential and the stability of the membrane potential.
Effects on the Cardiac Action Potential
Studies on isolated guinea-pig ventricular myocytes have shown that this compound exposure results in a biphasic effect on the action potential (AP).[7][8] Initially, the AP may lengthen slightly, associated with a more positive plateau phase.[8] This is followed by a more pronounced shortening of the AP duration.[7][8] This shortening is primarily attributed to a reduction in the L-type calcium current (ICa,L).[5][7] The decline in ICa,L is not a direct effect of the drug on the channel itself but is an indirect consequence of the elevated intracellular Ca2+, which enhances Ca2+-dependent inactivation of the L-type calcium channel.[5][7]
Arrhythmogenesis: The Role of Calcium Overload
While therapeutic doses can modulate heart rhythm, toxic levels of this compound are pro-arrhythmic.[1][6] The primary mechanism for this compound-induced arrhythmias is the development of Delayed Afterdepolarizations (DADs) .[9]
Calcium overload in the sarcoplasmic reticulum can lead to spontaneous Ca2+ release during diastole. This released Ca2+ is then extruded from the cell by the electrogenic Na+/Ca2+ exchanger operating in its forward mode, generating a net inward current (transient inward current, ITI).[5][9] If this inward current is large enough to depolarize the membrane potential to its threshold, it can trigger a non-pacemaker-driven action potential, leading to ectopic beats and potentially sustained arrhythmias like ventricular tachycardia.[6][9][10]
Quantitative Data Presentation
The following tables summarize key quantitative findings from electrophysiological studies on this compound and its analogues.
Table 1: Effect of Strophanthidin (B154792) on Na+/K+-ATPase Pump Kinetics in Guinea-Pig Ventricular Myocytes
| Parameter | Value | Reference |
| Dissociation Constant (KD) | 1.11 x 10⁻⁵ M | [7][8] |
| Maximal Inhibitory Concentration | 5 x 10⁻⁴ M | [7][8] |
Table 2: Effect of Strophanthidin on L-type Ca2+ Current (ICa,L) in Rabbit Atrioventricular Node Cells
| Condition | ICa,L Amplitude (pA) | Concentration | Reference |
| Control | -250 ± 31 | N/A | [5] |
| Strophanthidin | -88 ± 19 | 50 µM | [5] |
Table 3: Concentration-Dependent Effects of Strophanthidin on Calcium Transients in Guinea Pig Ventricular Myocytes
| Cell Type | Effective Concentrations (µmol/L) | Effect | Reference |
| Normal Myocytes (NC) | 1, 10, 25 | Elevated calcium transient amplitude | [4][11] |
| Failing Myocytes (FC) | 0.1, 1, 10, 25 | Elevated calcium transient amplitude | [4][11] |
Note: The effects of Strophanthidin were observed to be more potent in failing myocytes compared to normal myocytes at the same concentration.[4][11]
Detailed Experimental Protocols
Investigating the electrophysiological effects of this compound requires specialized techniques. Below are methodologies for key experiments.
Protocol 1: Whole-Cell Patch-Clamp Recording
This protocol is used to measure action potentials and specific ion channel currents in isolated single cardiomyocytes.[12]
1. Cardiomyocyte Isolation:
- Hearts are excised from an appropriate animal model (e.g., guinea pig, rabbit).[7][8]
- The heart is cannulated and perfused with a calcium-free solution to stop contraction, followed by an enzymatic digestion solution (e.g., containing collagenase) to dissociate the tissue into single cells.[8][11]
- Cells are then washed and re-exposed to physiological calcium concentrations to select for calcium-tolerant, viable myocytes.[8]
2. Patch-Clamp Recording:
- Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
- A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., K-Gluconate based for current-clamp) and maneuvered to the cell surface.[13]
- A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
- The membrane patch is then ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for control of the membrane potential (voltage-clamp) or current (current-clamp).[13][14]
3. Data Acquisition:
- Current-Clamp Mode: Used to record action potentials. The membrane potential is recorded while injecting known amounts of current. The effects of this compound on AP duration, resting membrane potential, and the presence of afterdepolarizations are measured.[15]
- Voltage-Clamp Mode: Used to isolate and measure specific ion currents (e.g., ICa,L). The membrane potential is held at a specific level, and voltage steps are applied to elicit channel opening. The resulting current is measured before and after the application of this compound.[5][15]
Protocol 2: Optical Mapping
Optical mapping allows for high spatiotemporal resolution recording of transmembrane potential and intracellular calcium transients from cardiac tissue slices or whole hearts.[16][17][18]
1. Tissue Preparation and Dye Loading:
- The heart is isolated and can be sectioned into thin (e.g., 400 µm) viable tissue slices.[16]
- The preparation is loaded with a voltage-sensitive dye (e.g., di-4-ANEPPS) and/or a calcium-sensitive dye (e.g., Rhod-2 AM).[16][17] These dyes change their fluorescence intensity in response to changes in membrane voltage or calcium concentration, respectively.
2. Recording Setup:
- The stained tissue is placed in a chamber and superfused with oxygenated Tyrode's solution.
- The tissue is illuminated with excitation light of the appropriate wavelength for the chosen dye(s).[19]
- The emitted fluorescence is passed through a filter and captured by a high-speed, high-resolution camera (e.g., CMOS or CCD).[18][19]
3. Data Analysis:
- The recorded video data is processed to create maps of action potential propagation and calcium transients across the tissue surface.
- Parameters such as action potential duration (APD), conduction velocity, and the presence of arrhythmic events (e.g., spiral waves) can be quantified before and after this compound application.
Protocol 3: Microelectrode Array (MEA) Analysis
MEAs are grids of extracellular electrodes that can record the field potentials from a network of cells, providing insight into network-level electrophysiology.[20]
1. Cell Culture:
- Primary cardiomyocytes or iPSC-derived cardiomyocytes are cultured on the MEA chip, where they form a spontaneously beating, electrically coupled syncytium.
2. Recording:
- The MEA plate is placed into the recording system. Baseline spontaneous electrical activity (field potentials) is recorded from each electrode in the array.[20]
- This compound is added to the culture medium at various concentrations.
3. Data Analysis:
- Changes in beat rate, field potential duration (an analogue of APD), and rhythmicity are analyzed.[21]
- The MEA can detect pro-arrhythmic events such as ectopic beats and sustained irregular rhythms induced by the drug.
Visualization of Pathways and Workflows
Signaling and Electrophysiological Pathways
// Connections this compound -> NKA [label="Inhibits"]; NKA -> Na_in [label="Leads to"]; Na_in -> NCX [label="Reduces Gradient for"]; NCX -> Ca_in [label="Reduces Ca2+ Efflux"]; Ca_in -> SR_Load [label="Increases"]; SR_Load -> Ca_Release [label="Increases"]; Ca_Release -> Contraction [label="Enhances"]; Ca_in -> Ca_Channel [label="Inactivates"];
// Signaling Pathways NKA -> MAPK [label="Activates", style=dashed, dir=back]; NKA -> ROS [label="Activates", style=dashed, dir=back]; MAPK -> Ca_in [label="Contributes to", style=dashed]; ROS -> Ca_in [label="Contributes to", style=dashed];
// Arrhythmia Pathway SR_Load -> DAD [label="Spontaneous Release Causes", color="#EA4335"]; DAD -> Arrhythmia [label="Triggers", color="#EA4335"]; } } Caption: this compound's inhibition of Na+/K+-ATPase and downstream effects.
Experimental and Logical Workflows
Conclusion
This compound exerts its potent electrophysiological effects through a well-defined pathway originating from the inhibition of the Na+/K+-ATPase pump. The resulting increase in intracellular calcium enhances contractility but also shortens the action potential duration and creates the substrate for delayed afterdepolarizations, which can lead to serious cardiac arrhythmias. Understanding these mechanisms is critical for drug development professionals exploring Na+/K+-ATPase as a therapeutic target and for researchers investigating the fundamental principles of cardiac electrophysiology and arrhythmia. The experimental protocols and quantitative data provided herein serve as a comprehensive resource for the continued study of cardiac glycosides.
References
- 1. What is the mechanism of this compound K? [synapse.patsnap.com]
- 2. What is this compound K used for? [synapse.patsnap.com]
- 3. ajmcrr.com [ajmcrr.com]
- 4. researchgate.net [researchgate.net]
- 5. Actions of the digitalis analogue strophanthidin on action potentials and L-type calcium current in single cells isolated from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound K? [synapse.patsnap.com]
- 7. The effect of strophanthidin on action potential, calcium current and contraction in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of strophanthidin on action potential, calcium current and contraction in isolated guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 11. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. A modern automated patch-clamp approach for high throughput electrophysiology recordings in native cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiac Tissue Slices: Preparation, Handling, and Successful Optical Mapping | AAT Bioquest [aatbio.com]
- 17. Basic Concepts of Optical Mapping Techniques in Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optical mapping and optogenetics in cardiac electrophysiology research and therapy: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microelectrode Arrays for Detection of Neural Activity in Depressed Rats: Enhanced Theta Activity in the Basolateral Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Strophanthin Extraction and Purification from Strophanthus Seeds
Introduction
Strophanthus is a genus of flowering plants native to tropical Africa and Asia, renowned as a historical source of potent cardiac glycosides, specifically strophanthins.[1] These compounds have been utilized for centuries in traditional African medicine as arrow poisons and later adopted in Western medicine for treating cardiac conditions like congestive heart failure and atrial fibrillation.[1][2][3] The primary active compounds are extracted from the seeds of various Strophanthus species. The most notable are g-strophanthin (ouabain), obtained from Strophanthus gratus, and k-strophanthin, a mixture of glycosides from Strophanthus kombe.[3][4][5][6]
Strophanthins exert their therapeutic effect by inhibiting the Na+/K+-ATPase pump in cardiac myocytes.[1][7][8] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in higher intracellular calcium levels. The elevated calcium concentration enhances the contractility of the heart muscle, improving cardiac output.[1]
These application notes provide detailed protocols for the extraction and purification of strophanthins from Strophanthus seeds, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data and Composition
Strophanthus seeds are rich in active compounds, but their composition can vary between species. The primary components of interest are the cardiac glycosides, alongside a significant amount of fixed oils and other phytochemicals.
Table 1: General Chemical Composition of Strophanthus Seeds
| Component | Percentage Content (by weight) | Species | Reference |
| Cardiac Glycosides (Strophanthin) | 8% - 10% | S. kombe, S. hispidus | [9][10][11] |
| Fixed Oil | ~30% | S. kombe | [9][12] |
| Saponins (B1172615) | up to 1% | S. gratus | [13][14] |
| Other Constituents | Variable | Various | [9][10] |
Other constituents include kombic acid, choline, trigonelline, resins, and mucilage.[9][10]
Table 2: Comparison of Different Strophanthins
| This compound Type | Primary Source (Species) | Key Glycoside(s) | Notes |
| g-Strophanthin | Strophanthus gratus | Ouabain (B1677812) | Chemically identical to ouabain from Acokanthera ouabaio.[2][5][7] |
| k-Strophanthin | Strophanthus kombe | Mixture: k-strophanthoside, k-strophanthin-β, cymarin, erysimoside | A complex mixture of related cardiac glycosides.[10][15] |
| h-Strophanthin | Strophanthus hispidus | h-strophanthin | Less commonly used compared to g- and k-strophanthin.[4] |
Experimental Workflow
The overall process for obtaining pure this compound involves several key stages, from initial preparation of the seeds to final purification of the active glycosides. The following diagram illustrates a general experimental workflow.
Caption: A flowchart of the this compound extraction and purification process.
Experimental Protocols
Protocol 1: Classical Method for this compound Extraction
This protocol is based on traditional solvent extraction and precipitation methods. It is suitable for obtaining a mixture of glycosides.
1. Materials and Reagents:
-
Dried, ripe seeds of Strophanthus kombe or S. gratus
-
Grinder or mill
-
Soxhlet apparatus
-
Solvents: Petroleum ether or hexane (B92381) (for defatting), 70% ethanol (B145695)
-
Rotary evaporator
-
Lead (II) acetate (B1210297) solution
-
Lead (II) oxide
-
Hydrogen sulfide (B99878) (gas or source)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Beakers, flasks, and other standard laboratory glassware
2. Procedure:
-
Seed Preparation: Grind the dried Strophanthus seeds into a coarse powder.[12]
-
Defatting: Place the powdered seeds in a thimble and extract with petroleum ether or hexane in a Soxhlet apparatus for several hours to remove the fixed oils. Discard the lipid extract. Air-dry the defatted seed powder to remove residual solvent.
-
Glycoside Extraction: Repack the defatted powder into the Soxhlet thimble and extract with 70% ethanol until the eluate is colorless.[3][12]
-
Concentration: Combine the ethanolic extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain a syrupy residue.[3]
-
Purification by Precipitation:
-
Dissolve the residue in warm water.[3]
-
Add a small amount of lead (II) acetate solution to precipitate tannins and other impurities.[3]
-
Digest the solution with lead (II) oxide and filter.[3]
-
Bubble hydrogen sulfide gas through the filtrate to precipitate excess lead as lead sulfide.
-
Filter the solution to remove the precipitate.
-
-
Isolation: Concentrate the clear, purified filtrate in vacuo until a thin syrup is formed. Crystalline this compound will precipitate as a fine powder.[3]
-
Recrystallization: Collect the powder by suction filtration and recrystallize from hot water, potentially with the addition of activated charcoal to decolorize, to yield purified this compound.[3]
Protocol 2: Modern Method with Chromatographic Purification
This protocol employs liquid-liquid partitioning and column chromatography for higher purity and better separation of individual glycosides, making it suitable for isolating specific compounds like ouabain (g-strophanthin).
1. Materials and Reagents:
-
Dried, ripe seeds of Strophanthus gratus
-
Grinder or mill
-
Percolator or maceration vessel
-
Solvents: Methanol (B129727), Hexane, Dichloromethane (B109758) (DCM), n-Butanol
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
-
Stationary phase: Silica (B1680970) gel or C18 reverse-phase silica
-
Mobile phase: Gradients of Hexane/Ethyl Acetate, DCM/Methanol, or Water/Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system (for final purification)
-
Standard laboratory glassware
2. Procedure:
-
Seed Preparation: Grind the dried S. gratus seeds into a coarse powder.
-
Initial Extraction: Macerate or percolate the seed powder with 80% methanol at room temperature for 24-48 hours. Repeat the extraction 2-3 times.
-
Concentration: Combine the methanolic extracts and concentrate under vacuum using a rotary evaporator to yield a crude aqueous-methanolic extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform sequential extractions in a separatory funnel with solvents of increasing polarity.
-
First, partition against hexane to remove non-polar lipids and impurities. Discard the hexane fraction.[16]
-
Next, partition the remaining aqueous layer against dichloromethane (DCM). The cardiac glycosides will partition into the DCM layer.[16]
-
Optionally, further extract the aqueous layer with n-butanol to recover any remaining polar glycosides.
-
-
Fractionation by Column Chromatography:
-
Concentrate the bioactive fraction (e.g., the DCM fraction) to dryness.
-
Adsorb the dried extract onto a small amount of silica gel.
-
Load the sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.[17]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Final Purification (HPLC):
-
Lyophilization: Freeze-dry the purified fractions to obtain pure, solid this compound (ouabain).
Mechanism of Action and Signaling Pathway
This compound's primary molecular target is the Na+/K+-ATPase, an essential enzyme for maintaining cellular electrochemical gradients.[19] Inhibition of this pump triggers a cascade of intracellular events.
References
- 1. Strophanthus Seeds — The Rich History of Pharmacology in Trinity College Dublin [tcdhistoryofpharmacology.com]
- 2. cornavita.jimdoweb.com [cornavita.jimdoweb.com]
- 3. US4020159A - Methods of and medications for treating cardiac disorders by using this compound - Google Patents [patents.google.com]
- 4. A Modern Herbal | Strophanthus [botanical.com]
- 5. Comment on: Endogenous Ouabain and Related Genes in the Translation from Hypertension to Renal Diseases, Int. J. Mol. Sci. 2018, 19, 1948 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maureenfontaine.com [maureenfontaine.com]
- 7. What is Ouabain used for? [synapse.patsnap.com]
- 8. ajmcrr.com [ajmcrr.com]
- 9. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strophanthus: biological sources,morphological features and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Strophanti Semina, B.P., Strophantinum. | Henriette's Herbal Homepage [henriettes-herb.com]
- 13. An in-depth look into a well-known herbal drug: Fingerprinting, isolation, identification, and content estimation of saponins in different Strophanthus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 15. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 17. media.neliti.com [media.neliti.com]
- 18. High-performance liquid chromatography of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | 11005-63-3 | Benchchem [benchchem.com]
Application Note: LC-MS/MS Method for the Characterization of Strophanthin-K
Audience: Researchers, scientists, and drug development professionals.
Introduction Strophanthin-K is a complex mixture of cardiac glycosides extracted from the seeds of Strophanthus kombe, an African plant belonging to the Apocynaceae family.[1][2] These compounds are potent inhibitors of the Na+/K+-ATPase enzyme and have been historically used in the treatment of congestive heart failure. Due to the complex nature of this extract and the narrow therapeutic index of cardiac glycosides, a robust and specific analytical method is essential for characterization, quality control, and pharmacokinetic studies. This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and identification of the primary glycosides present in this compound-K.[1][3]
Experimental Workflow & Protocols
The overall analytical process involves sample extraction and cleanup, followed by chromatographic separation and mass spectrometric detection.
Caption: Experimental workflow for this compound-K analysis.
Sample Preparation Protocol (Solid-Phase Extraction)
This protocol is designed to extract and purify cardiac glycosides from S. kombe seeds, minimizing matrix effects for LC-MS/MS analysis.
-
Homogenization: Grind S. kombe seeds into a fine powder. Accurately weigh 100 mg of the powder into a centrifuge tube.
-
Extraction: Add 5 mL of 70% methanol (B129727). Vortex for 1 minute and sonicate for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a new tube. Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol.
-
SPE Cleanup (Oasis® HLB or similar):
-
Conditioning: Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Elution: Elute the cardiac glycosides with 3 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 500 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Filter through a 0.22 µm syringe filter into an LC vial.
Instrumentation and Methods
Liquid Chromatography (LC) Protocol
The chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution.[1][2][4]
| Parameter | Value |
| Column | RP C-18 (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Protocol
Detection is performed using an electrospray ionization (ESI) source operating in negative ion mode, which provides high sensitivity for these glycosides.[1][3]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 400°C |
| Nebulizer Gas (N2) | 40 psi |
| Drying Gas (N2) | 400 L/hr |
| Collision Gas | Argon |
| Scan Time | 100 ms per transition |
Data Presentation & Results
Major Glycosides in this compound-K
This compound-K is primarily composed of six major cardiac glycosides, which can be identified and characterized by this method.[1][2][3]
| Compound Name | Alternate Name | Molecular Formula | Molecular Weight (Da) |
| k-Strophanthoside | C₄₂H₆₄O₁₉ | 872.94 | |
| k-Strophanthin-β | C₃₆H₅₄O₁₄ | 710.80 | |
| Helveticoside | Erysimin | C₂₉H₄₂O₉ | 534.64 |
| Erysimoside | C₃₅H₅₂O₁₄ | 696.77 | |
| Cymarin | C₃₀H₄₄O₉ | 548.66 | |
| Neoglucoerysimoside | C₄₁H₆₂O₁₉ | 858.91 |
Quantitative MS/MS Parameters
For quantitative analysis, specific precursor-to-product ion transitions are monitored. In negative ion mode ESI-MS/MS, the pseudomolecular ion [M-H]⁻ serves as the precursor ion.[1][2] The following table provides the theoretical precursor ions and representative product ions based on the fragmentation of the glycosidic bonds and aglycone backbone. Collision energies (CE) and other lens voltages must be optimized for the specific instrument used.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| k-Strophanthoside | 871.4 | [Aglycone+Sugar-H]⁻ | [Aglycone-H]⁻ |
| k-Strophanthin-β | 709.3 | 547.3 (-Glucose) | 403.2 (-Glucose-Cymarose) |
| Helveticoside | 533.3 | 403.2 (-Digitoxose) | 385.2 (-Digitoxose-H₂O) |
| Erysimoside | 695.3 | 533.3 (-Glucose) | 403.2 (-Glucose-Digitoxose) |
| Cymarin | 547.3 | 403.2 (-Cymarose) | 385.2 (-Cymarose-H₂O) |
| Neoglucoerysimoside | 857.4 | 695.3 (-Glucose) | 533.3 (-2xGlucose) |
Note: Product ion values are representative and should be confirmed empirically. Fragmentation typically involves sequential loss of sugar moieties, with the ion at m/z 403.2 corresponding to the deprotonated aglycone, k-strophanthidin.
Mechanism of Action
The therapeutic and toxic effects of this compound-K are due to its inhibition of the Na+/K+-ATPase pump in cardiac myocytes. This action leads to an increase in intracellular calcium, enhancing myocardial contractility.
Caption: Mechanism of action for this compound-K.
Conclusion
The described LC-MS/MS method provides the necessary selectivity and sensitivity for the detailed characterization of this compound-K. The protocol is suitable for identifying the major glycoside components in extracts from S. kombe seeds and can be adapted for quantitative analysis in various matrices.[1][4] This method is a valuable tool for quality control in pharmaceutical preparations and for advanced research in drug development and toxicology. Forced degradation studies have shown that the primary degradation product in acidic conditions is the aglycone k-strophanthidin, a key marker to monitor for stability.[1][3]
References
Application Note: Quantification of Strophanthin in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strophanthins are a class of cardiac glycosides, historically used in the treatment of cardiac conditions. Their potent biological activity necessitates sensitive and specific analytical methods for their quantification in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note provides a detailed protocol for the quantification of strophanthin (g-strophanthin/ouabain (B1677812) and k-strophanthin) in biological samples, primarily plasma and serum, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC--MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of this compound. The procedure involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection. An internal standard (IS) is used to ensure accuracy and precision.
Data Presentation
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of strophanthins.
Table 1: LC-MS/MS Method Validation Parameters for Ouabain (g-Strophanthin) in Human Plasma
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 1.7 pmol/L | [1] |
| Linearity Range | 1.7 - 500 pmol/L | [1] |
| Inter-assay Precision (%CV) | < 15% | [1] |
| Inter-assay Accuracy (%Bias) | ± 15% | [1] |
| Recovery | > 90% | [2] |
Table 2: Pharmacokinetic Parameters of this compound Glycosides in Healthy Male Volunteers [3]
| Compound | Administration Route | Dose | Absorption (%) | Renal Excretion (% of dose) | Elimination Half-life (t½) |
| Cymarin (k-strophanthin-α) | Oral | Single | 47 | 21 | 23 h |
| Intravenous | Single | - | 46 | 13 h | |
| k-Strophanthoside | Oral | Single | 16 | 11 | 22 h |
| Intravenous | Single | - | 73 | 99 h | |
| Ouabain (g-strophanthin) | Oral | Single | 1.4 | - | - |
| Intravenous | Single | - | 33 | 23 h |
Table 3: Tissue Distribution of Ouabain in Mice Following a Single Intraperitoneal Injection (1.25 mg/kg) [4]
| Tissue | Cmax (ng/g) | Tmax (h) | T½ (h) |
| Plasma | 882.88 ± 21.82 | 0.08 ± 0.01 | 0.15 ± 0.02 |
| Heart | 145.24 ± 44.03 | 0.08 ± 0.02 | 0.23 ± 0.09 |
| Kidney | 1072.3 ± 260.8 | 0.35 ± 0.19 | 1.32 ± 0.76 |
| Liver | 2558.0 ± 382.4 | 0.35 ± 0.13 | 1.24 ± 0.7 |
Experimental Protocols
Materials and Reagents
-
This compound reference standards (g-strophanthin/ouabain, k-strophanthoside)
-
Internal Standard (IS), e.g., Digoxin-d3
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma/serum (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
96-well plates
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
-
Analytical column (e.g., RP C-18, 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the internal standard working solution. Vortex for 10 seconds. Add 400 µL of acidified water (e.g., 0.1% formic acid in water).
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the this compound and IS with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions: [5]
-
Column: RP C-18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Ouabain: Precursor ion -> Product ion (specific m/z values to be optimized based on instrumentation)
-
k-Strophanthoside: Precursor ion -> Product ion
-
Internal Standard (e.g., Digoxin-d3): Precursor ion -> Product ion
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
-
Data Analysis and Quantification
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of this compound in the biological samples is then determined from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. No endogenous ouabain is detectable in human plasma by ultra-sensitive UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, metabolism and elimination of strophanthus glycosides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strophanthin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Strophanthin and its aglycone, Strophanthidin, in a cell culture setting. The information is tailored for researchers in oncology and related fields investigating the therapeutic potential of cardiac glycosides.
Introduction
This compound, a cardiac glycoside, has long been used in the treatment of heart conditions.[1] Recent research has highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis, cell cycle arrest, and inhibit critical signaling pathways in various cancer cell lines.[2] Strophanthidin, the aglycone of this compound, has been shown to exert cytotoxic effects on cancer cells by modulating pathways such as MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin.[2] These notes offer standardized protocols for in vitro experiments to facilitate reproducible and robust scientific inquiry into the anti-cancer properties of this compound.
Data Presentation: Efficacy of Strophanthidin Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Strophanthidin vary across different cancer cell lines and are dependent on the dosage and duration of treatment. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) for 24h Treatment | Key Effects Observed |
| MCF-7 | Breast Carcinoma | 1.12 ± 0.04 | Dose-dependent cytotoxicity, DNA damage, G2/M phase cell cycle arrest, apoptosis induction. |
| A549 | Non-small Cell Lung Cancer | 0.529 ± 0.05 | Dose-dependent cytotoxicity, DNA damage, G2/M phase cell cycle arrest, apoptosis induction. |
| HepG2 | Hepatocellular Carcinoma | 1.75 ± 0.02 | Dose-dependent cytotoxicity, DNA damage, G2/M phase cell cycle arrest, apoptosis induction. |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Strophanthidin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Culture cells in T75 flasks to ~80-90% confluency. Trypsinize and seed cells into 96-well, 6-well, or 10 cm plates at the desired density for the specific assay. Allow cells to adhere overnight.
-
Strophanthidin Stock Solution Preparation: Prepare a high-concentration stock solution of Strophanthidin in DMSO. For example, a 10 mM stock. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of Strophanthidin. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Strophanthidin-treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Protocol:
-
After the Strophanthidin treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
DNA Damage Assessment (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Strophanthidin-treated cells
-
Low melting point agarose (B213101)
-
Lysis buffer
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., Ethidium Bromide or SYBR Green)
-
Fluorescence microscope
Protocol:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose (at 37°C) and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Allow the agarose to solidify.
-
Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Strophanthidin-treated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the expression and phosphorylation of specific proteins.
Materials:
-
Strophanthidin-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
Visualization of Signaling Pathways and Workflows
This compound's Impact on Cancer Cell Signaling
Caption: this compound inhibits key signaling pathways in cancer cells.
Experimental Workflow for this compound Treatment and Analysis
References
Animal Models of Heart Failure for Strophanthin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various animal models of heart failure utilized in Strophanthin (also known as ouabain) research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to aid in the design and execution of preclinical studies investigating the therapeutic potential of this compound.
Overview of Animal Models
A variety of animal models have been employed to investigate the effects of this compound in the context of heart failure. These models aim to replicate the key pathophysiological features of human heart failure, including reduced cardiac output, adverse cardiac remodeling, and neurohormonal activation. The most commonly utilized species include dogs, rabbits, rats, and mice. Heart failure in these animals is typically induced through surgical interventions that create pressure or volume overload, or by mimicking myocardial infarction.[1][2]
Commonly Used Animal Models:
-
Pressure Overload-Induced Heart Failure: This is one of the most prevalent methods for inducing heart failure in animal models.[1] It involves surgically constricting a major artery, such as the pulmonary artery or the aorta, to increase the afterload on the heart.[3][4] This chronic increase in workload leads to compensatory hypertrophy, which eventually progresses to contractile dysfunction, dilatation, and heart failure.[5]
-
Myocardial Infarction-Induced Heart Failure: This model is created by permanently ligating a coronary artery, typically the left anterior descending (LAD) artery, to induce an infarct.[6] The subsequent loss of contractile tissue and the resulting remodeling process lead to the development of heart failure with reduced ejection fraction (HFrEF).
-
Pacing-Induced Heart Failure: Primarily used in larger animals like dogs, this model involves rapid ventricular pacing over several weeks. The sustained high heart rate leads to cardiac fatigue, chamber dilation, and impaired systolic function, mimicking aspects of dilated cardiomyopathy.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing animal models of heart failure to investigate the effects of this compound.
Table 1: Effects of Acetyl Strophanthidin on Myocardial Electrolyte and Water Content in Dogs with Congestive Heart Failure [3]
| Parameter | Normal Dogs (Control) | Normal Dogs (Acetyl Strophanthidin) | Heart Failure Dogs (Control) | Heart Failure Dogs (Acetyl Strophanthidin) |
| Myocardial Potassium | Normal | Unchanged | Significantly Decreased | Significantly Increased |
| Myocardial Sodium | Normal | - | Significantly Increased | - |
| Myocardial Chloride | Normal | Increased | Significantly Increased | Increased |
| Myocardial Water | Normal | Increased | Significantly Increased | Increased |
Data derived from a study involving progressive pulmonary artery constriction to induce heart failure.[3]
Table 2: Hemodynamic Effects of Ouabain (B1677812) in a Rat Ischemia-Reperfusion Model [7]
| Parameter | Ischemia-Reperfusion (IR) | Ouabain + Ischemia-Reperfusion (OIR) |
| Recovery of Left Ventricular Developed Pressure (LVDP) | 21.3 ± 3% | Significantly Improved |
| Infarct Size | - | Reduced by 40% |
Ouabain (10 μM) was administered for 4 minutes, 12 minutes before the onset of 30 minutes of global ischemia.[7]
Table 3: Chronic Ouabain Administration and Blood Pressure in Rats [8]
| Animal Group | Mean Blood Pressure (Control - Vehicle) | Mean Blood Pressure (Ouabain Treated) |
| Normal Rats | 98 ± 5 mm Hg | 116 ± 4 mm Hg |
| 25% Reduced Renal Mass | 100 ± 2 mm Hg | 131 ± 5 mm Hg |
| 60% Reduced Renal Mass | 107 ± 3 mm Hg | 140 ± 4 mm Hg |
| 70% Reduced Renal Mass | 116 ± 4 mm Hg | 147 ± 4 mm Hg |
Ouabain was administered intraperitoneally for 6-8 weeks at doses of 13.9 µg/kg/day followed by 27.8 µg/kg/day.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Induction of Pressure Overload Heart Failure in Rabbits and this compound Administration
This protocol is based on a study investigating the effects of this compound on myocardial contractility in acute heart failure.[4]
Objective: To induce acute heart failure through aortic constriction and assess the immediate effects of this compound administration.
Materials:
-
Male rabbits
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
Suture material
-
This compound solution (0.05 mg/kg)
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthesia: Anesthetize the rabbit using an appropriate anesthetic protocol.
-
Surgical Preparation: Perform a thoracotomy to expose the descending thoracic aorta.
-
Aortic Constriction: Occlude the diaphragmatic portion of the aorta by approximately 4/5 of its diameter using a ligature to induce a severe overload on the heart.
-
Induction of Heart Failure: Monitor the animal for signs of cardiac insufficiency.
-
This compound Administration: Once heart failure is established, administer a single intravenous dose of this compound (0.05 mg/kg).
-
Monitoring: Continuously monitor myocardial contractile function, including the strength and rate of contraction and diastolic relaxation, for a period of up to 30 minutes post-injection.
-
Endpoint: The primary endpoint is the assessment of changes in myocardial contractility following this compound administration. The study notes that this dose can lead to intoxication and death.[4]
Protocol 2: Ischemia-Reperfusion Injury in Isolated Rat Hearts and Ouabain Preconditioning
This protocol is adapted from a study on the cardioprotective effects of ouabain (this compound) in a Langendorff-perfused rat heart model.[7]
Objective: To determine if a short administration of ouabain prior to ischemia can protect the heart from reperfusion injury.
Materials:
-
Male Wistar rats
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
Ouabain solution (10 μM)
-
Ischemia and reperfusion setup
-
Lactate dehydrogenase (LDH) assay kit
-
Infarct size measurement tools (e.g., TTC staining)
Procedure:
-
Heart Isolation: Anesthetize the rat, perform a thoracotomy, and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Equilibration: Allow the heart to stabilize for a 20-minute equilibration period.
-
Ouabain Preconditioning: For the treatment group, add ouabain (10 μM) to the perfusate for 4 minutes.
-
Washout: Perfuse with ouabain-free buffer for 8 minutes to wash out the drug.
-
Global Ischemia: Induce 30 minutes of zero-flow global ischemia.
-
Reperfusion: Reperfuse the heart for 120 minutes.
-
Functional Assessment: Continuously monitor cardiac function, including Left Ventricular Developed Pressure (LVDP) and End-Diastolic Pressure (EDP).
-
Biochemical Analysis: Collect the coronary effluent during reperfusion to measure LDH release as a marker of cellular injury.
-
Infarct Size Determination: At the end of reperfusion, slice the ventricle and stain with a reagent like triphenyltetrazolium (B181601) chloride (TTC) to quantify the infarct size.
Protocol 3: Chronic Ouabain Administration in Rats
This protocol is based on research investigating the long-term effects of ouabain on blood pressure in rats.[8]
Objective: To assess the development of hypertension in response to chronic ouabain administration.
Materials:
-
Male Wistar rats (can include animals with surgically reduced renal mass)
-
Ouabain solution
-
Normal saline (vehicle)
-
Syringes for intraperitoneal injection
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Animal Groups: Divide rats into control (vehicle) and ouabain-treated groups. Sub-groups with varying degrees of reduced renal mass can be included to assess the role of kidney function.
-
Initial Dosing: Administer ouabain (13.9 µg/kg per day, intraperitoneally) or vehicle (normal saline) for 4 weeks.
-
Dose Escalation: Increase the ouabain dose to 27.8 µg/kg per day and continue administration for an additional 3 to 4 weeks.
-
Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method.
-
Terminal Procedure: At the end of the treatment period, measure direct arterial blood pressure under anesthesia.
-
Tissue and Plasma Analysis: Collect blood and tissue samples (e.g., kidney, heart) to measure ouabain levels using a specific radioimmunoassay.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to this compound research in heart failure models.
This compound's Cardioprotective Signaling Pathway
This compound (ouabain) has been shown to activate a signaling cascade through the Na+,K+-ATPase that is critical for cardioprotective mechanisms like ischemic preconditioning.[7]
Caption: this compound-induced cardioprotective signaling cascade.
General Experimental Workflow for Pressure Overload Models
This workflow outlines the typical experimental procedure for inducing heart failure via pressure overload and subsequent therapeutic intervention.
Caption: Workflow for pressure overload heart failure studies.
Myocardial Infarction Model Workflow
This diagram illustrates the experimental sequence for creating a myocardial infarction-induced heart failure model.
Caption: Myocardial infarction-induced heart failure workflow.
Conclusion
The selection of an appropriate animal model is crucial for the preclinical evaluation of this compound in heart failure. Pressure overload, myocardial infarction, and pacing-induced models each offer unique advantages for studying different aspects of the disease. The protocols and data presented here provide a foundation for designing rigorous experiments to further elucidate the mechanisms of action and therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of species, method of heart failure induction, and relevant endpoints, will be critical for the successful translation of these research findings.
References
- 1. Heart Failure Models - CorDynamics [cordynamics.com]
- 2. Small animal models of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. [Myocardial contractile function in acute heart failure during exposure to this compound and its combination with alpha-tocopherol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of this compound on the metabolism, electrolyte content, myocardial ultrastructure and contractile function of the heart in the peri-infarction zones in experimental infarct] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term ouabain administration produces hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stable Aqueous Solutions of Strophanthin for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Strophanthin, a cardiac glycoside and potent inhibitor of the Na+/K+-ATPase pump, is a valuable tool in a wide range of biomedical research, from cardiovascular studies to cancer biology. However, its efficacy in in vitro and in vivo experiments is critically dependent on the proper preparation and stability of its aqueous solutions. This document provides detailed application notes and standardized protocols for the preparation of stable aqueous solutions of this compound (specifically g-strophanthin, also known as Ouabain), ensuring reproducibility and accuracy in experimental outcomes. Key factors affecting stability, such as pH, light, and temperature, are discussed, and methodologies for stock solution preparation, sterilization, and storage are provided. Additionally, relevant signaling pathways affected by this compound are illustrated to provide context for its mechanism of action.
Introduction: Chemical Properties and Stability Profile
This compound is a glycoside derived from the seeds of Strophanthus species. For research purposes, g-strophanthin (Ouabain) is most commonly used. Understanding its chemical properties is paramount for preparing stable solutions.
This compound is soluble in water and dilute alcohol but is sensitive to several environmental factors that can lead to its degradation and loss of biological activity.[1] Key considerations include:
-
pH: this compound is susceptible to decomposition in alkaline solutions (pH > 7.0), a process that is accelerated by heat.[2][3] Glassware, particularly soft glass, can leach alkali during autoclaving, raising the pH of unbuffered solutions and causing significant degradation of the compound.[2][4]
-
Light: this compound is light-sensitive and should be protected from light during storage and handling to prevent photodegradation.[1][5]
-
Temperature: While this compound powder is stable at room temperature, its solutions, especially when not pH-buffered, are more prone to degradation at elevated temperatures.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and use of g-strophanthin (Ouabain) solutions.
Table 1: Physicochemical Properties of g-Strophanthin (Ouabain Octahydrate)
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₉H₄₄O₁₂ · 8H₂O | [5] |
| Molecular Weight | 728.77 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Melting Point | ~190°C (decomposes) | [5][6] |
Table 2: Solubility of g-Strophanthin
| Solvent | Solubility | Notes | Source(s) |
| Water (hot) | Up to 50 mg/mL | A clear to slightly hazy solution is obtained. | [5] |
| Water (cold, ~25°C) | 13 g/L (approx. 17.8 mM) | Slower dissolution compared to hot water. | |
| Ethanol | 1 g / 100 mL | [5] | |
| Methanol | 1 g / 30 mL | [5] | |
| Phosphate-Buffered Saline (PBS) | Sufficient for stock solutions (e.g., 1.2 x 10⁻⁴ M) | Commonly used vehicle for cell culture experiments. | [1] |
| DMSO | 58.47 mg/mL (100 mM) |
Table 3: Recommended Concentrations for In Vitro Experiments
| Application | Recommended Concentration Range | Source(s) |
| General Cell Culture | 10 nM - 10 µM | [1][5][7] |
| Na+/K+-ATPase Inhibition Assay | Half-max inhibition: ~20 mM; Max inhibition: 80-100 mM | [5] |
| Hybrid Cell Selection | 10 µM | [5] |
| Myocardial Contraction Studies | >100 nM (0.1 µM) | [8] |
Experimental Protocols
These protocols provide step-by-step instructions for preparing stable this compound solutions for typical research applications.
Protocol 1: Preparation of a 1 mM Aqueous Stock Solution
This protocol is suitable for creating a primary stock solution that can be further diluted for various experiments.
Materials:
-
g-Strophanthin (Ouabain octahydrate) powder (MW: 728.77 g/mol )
-
Sterile, nuclease-free water
-
Sterile, hard-glass (e.g., borosilicate) container
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protecting (amber) microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculation: To prepare 10 mL of a 1 mM stock solution, weigh out 7.29 mg of g-Strophanthin octahydrate. Calculation: 1 mmol/L * 0.010 L * 728.77 g/mol = 0.00729 g = 7.29 mg
-
Dissolution: Add the weighed powder to the hard-glass container. Add approximately 8 mL of sterile water. To aid dissolution, the water can be warmed (but not boiled). Vortex thoroughly until the powder is completely dissolved.[5]
-
Volume Adjustment: Once dissolved, bring the final volume to 10 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container. Note: While autoclaving is possible, it carries a high risk of this compound degradation if the pH is not strictly controlled.[3][5] Filtration is the recommended method for research-grade solutions.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for long-term stability (up to several months). For short-term storage (up to one week), 2-8°C is acceptable. The solid powder can be stored at room temperature, protected from light.[5]
Protocol 2: Preparation of a pH-Controlled Stock Solution for Enhanced Stability
Based on historical findings, buffering the solution at a neutral pH significantly enhances stability, especially if heat sterilization is considered.[2][4]
Materials:
-
g-Strophanthin (Ouabain octahydrate) powder
-
0.02 M sterile phosphate (B84403) buffer solution (pH 7.0)
-
Other materials as listed in Protocol 1
Procedure:
-
Follow steps 1-3 from Protocol 1, but use the 0.02 M phosphate buffer (pH 7.0) as the solvent instead of water.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot into light-protecting tubes and store at -20°C.
Protocol 3: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of a stock solution for direct application to cell cultures.
Materials:
-
Sterile this compound stock solution (e.g., 1 mM from Protocol 1 or 2)
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw an aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution from a 1 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 1 mM stock to 990 µL of culture medium. This results in a 10 µM solution.
-
Further dilute this intermediate solution as needed for your experimental concentrations.
-
-
Vehicle Control: Prepare a vehicle control using the same final concentration of the solvent (e.g., water or PBS) used to make the stock solution. This is crucial to ensure that observed effects are due to this compound and not the solvent.
-
Application: Add the appropriate volume of the final working solution to your cell cultures. For example, add 100 µL of a 10x final concentration working solution to 900 µL of cells in a well.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately. Do not store diluted aqueous solutions for extended periods.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the standardized workflow for preparing this compound stock solutions.
Signaling Pathway
This compound's primary molecular target is the Na+/K+-ATPase. Inhibition of this pump leads to a cascade of downstream signaling events.
Conclusion
The biological activity of this compound is directly linked to the integrity of the molecule in solution. By adhering to the protocols outlined in these application notes, researchers can minimize degradation due to pH instability, light exposure, and improper storage. The use of pH 7.0 buffered solutions and sterile filtration are key steps in producing stable, reliable this compound solutions for experimental use. These standardized procedures will contribute to more reproducible and accurate data in preclinical research involving this potent Na+/K+-ATPase inhibitor.
References
- 1. In Vitro Study of the Multimodal Effect of Na+/K+ ATPase Blocker Ouabain on the Tumor Microenvironment and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of ouabain in therapeutic concentrations on K+ exchange and contraction of human and rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oral Administration and Bioavailability of Strophanthin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration and bioavailability of various Strophanthin formulations. The information is compiled to assist in the design and execution of preclinical and clinical studies involving these cardiac glycosides.
Introduction to this compound and Oral Bioavailability
This compound is a cardiac glycoside derived from the seeds of Strophanthus species.[1][2] It exists in different forms, primarily g-strophanthin (ouabain) and k-strophanthin.[3] Historically, this compound has been used in the treatment of heart failure and arrhythmias due to its positive inotropic effect, which increases the force of heart muscle contractions.[1][2] This effect is primarily mediated through the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[3][4]
The oral bioavailability of this compound has been a subject of scientific debate.[4] While parenteral administration ensures 100% bioavailability, oral formulations have shown variable and often low absorption rates.[4][5] However, even with low absolute bioavailability, therapeutic serum concentrations may be achievable with appropriate formulations.[4] Factors influencing oral absorption include the specific type of this compound, the formulation (e.g., enteric coating), and individual patient characteristics.[5][6]
Quantitative Data on Oral Bioavailability
The following tables summarize the pharmacokinetic parameters of different this compound formulations following oral administration, based on available literature.
Table 1: Oral Bioavailability of this compound Formulations
| This compound Type | Formulation | Species | Oral Bioavailability (%) | Key Findings | Reference |
| g-Strophanthin (Ouabain) | Not Specified | Human | 2.5 ± 2.5 | Low and variable absorption. | [7] |
| g-Strophanthin (Ouabain) | Not Specified | Human | Minimum of 1.4 | Minimal absorption observed. | |
| k-Strophanthin-alpha (Cymarin) | Not Specified | Human | 47 | Significantly higher absorption compared to other glycosides. | |
| k-Strophanthoside | Not Specified | Human | 16 | Moderate absorption. |
Table 2: Pharmacokinetic Parameters of Orally Administered this compound
| This compound Type | Dose | Species | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (hours) | Reference |
| g-Strophanthin (Ouabain) | Not Specified | Human | Not Reported | 0.1 - 0.9 | 22 (after IV) | [7] |
| k-Strophanthin-alpha (Cymarin) | Not Specified | Human | Not Reported | Not Reported | 23 | |
| k-Strophanthoside | Not Specified | Human | Not Reported | Not Reported | 22 |
Note: Data on Tmax and Cmax for oral this compound formulations are limited in the reviewed literature. The elimination half-life for ouabain (B1677812) is provided from intravenous data for context.
Experimental Protocols
The following are detailed methodologies for key experiments related to the oral administration and bioavailability of this compound.
Protocol for Oral Administration in a Rat Model (Oral Gavage)
This protocol is a generalized procedure for administering this compound formulations to rats via oral gavage, a common preclinical method.
Materials:
-
This compound formulation (dissolved or suspended in a suitable vehicle, e.g., water, saline, or a specific formulation buffer)
-
Gavage needles (appropriate size for the rat, typically 16-18 gauge for adults)[1]
-
Syringes (1-5 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Administration:
-
Attach the syringe containing the this compound formulation to the gavage needle.
-
Hold the rat in an upright position and gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[9] The animal should swallow as the tube is advanced.[1]
-
Caution: Do not force the needle. If resistance is met, withdraw and reinsert.[1]
-
Once the needle is at the predetermined depth, slowly administer the formulation.[9]
-
Withdraw the needle gently in a single motion.[1]
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose.[9]
-
Return the animal to its cage and monitor according to the experimental timeline.
-
Protocol for Quantification of this compound in Plasma using HPLC-MS/MS
This protocol outlines a general procedure for the analysis of this compound (specifically ouabain) in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Plasma samples from this compound-dosed subjects
-
Internal standard (e.g., a deuterated analog of the specific this compound)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[10]
-
Centrifuge
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column[11]
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Precondition the SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the this compound and internal standard with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)[12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min[12]
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Example for Ouabain):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Selected Reaction Monitoring (SRM)
-
Monitor for specific precursor-to-product ion transitions for the this compound of interest and the internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
-
Protocol for Radioimmunoassay (RIA) of Cardiac Glycosides
This protocol provides a general outline for a competitive radioimmunoassay to quantify cardiac glycosides like this compound in serum.
Materials:
-
Serum samples
-
Radiolabeled this compound (e.g., with ³H or ¹²⁵I)
-
Specific antibody against the this compound
-
Unlabeled this compound standards of known concentrations
-
Separating agent (e.g., charcoal, second antibody) to separate bound and free antigen[13]
-
Scintillation counter or gamma counter
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed amount of the specific antibody.
-
Add a fixed amount of radiolabeled this compound to each tube.
-
To a set of standard tubes, add increasing concentrations of unlabeled this compound.
-
To the sample tubes, add the unknown serum samples.
-
-
Incubation:
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody binding sites.
-
-
Separation:
-
Add the separating agent to precipitate the antibody-bound this compound.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Counting:
-
Carefully separate the supernatant (containing free radiolabeled this compound) from the pellet (containing bound radiolabeled this compound).
-
Measure the radioactivity in either the bound or free fraction using a suitable counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the concentration of unlabeled this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump. This initiates a cascade of events within the cardiomyocyte, leading to its inotropic effect.
Caption: this compound's primary signaling pathway in cardiomyocytes.
Experimental Workflow for Oral Bioavailability Study
The following diagram illustrates a typical experimental workflow for determining the oral bioavailability of a this compound formulation.
Caption: Workflow for an oral bioavailability study of this compound.
References
- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 2. This compound / Strophanthus: General Information | Alpine BioMedical [alpine-biomedical.ch]
- 3. What is Ouabain used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound K? [synapse.patsnap.com]
- 5. ajmcrr.com [ajmcrr.com]
- 6. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiac Glycoside Activities Link Na+/K+ ATPase Ion-Transport to Breast Cancer Cell Migration via Correlative SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. mdpi.com [mdpi.com]
- 11. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Intravenous Strophanthin Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intravenous (IV) administration of Strophanthin (also known as ouabain (B1677812), particularly g-strophanthin) in common laboratory animal models. The information compiled herein is intended to guide researchers in designing and executing studies involving the systemic delivery of this cardiac glycoside.
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous and intraperitoneal administration of this compound (Ouabain) in various animal models as reported in the scientific literature.
Table 1: Intravenous this compound (Ouabain) Administration Data in Animal Models
| Animal Model | Dosage Range | Administration Route | Key Findings |
| Cat | 10-30 µg/kg | Intravenous | Prevention of cardiac arrhythmias induced by hypothalamic stimulation.[1] |
| Cat | 60-80 µg/kg | Intravenous | Conversion of subarrhythmogenic stimulus to a threshold for arrhythmias.[1] |
| Cat | 0.1 mg/kg | Intravenous | Average lethal dose.[2] |
| Dog | 0.12 mg/kg | Intravenous | Average lethal dose.[2] |
| Rat | 1.2 mg/kg/day | Intravenous Infusion | No significant change in systolic blood pressure or urinary sodium excretion in intact rats.[3] |
| Rat | 18 µg/kg | Intravenous | Increased systolic and diastolic blood pressure.[4][5] |
| Rat | 0.18 µg/kg | Intravenous | Pressor effect observed, particularly in DOCA-salt hypertensive rats.[4][5] |
| Rat | 10 µg/kg/day | Intravenous Infusion | Did not produce consistent rises in blood pressure.[1] |
| Rat | 100 µg/kg/day | Intravenous Infusion | Did not produce consistent rises in blood pressure.[1] |
| Rat | 30 µg/kg/day | Intravenous Infusion | No effect on mean arterial pressure or heart rate in Long-Evans rats.[6] |
Table 2: Intraperitoneal this compound (Ouabain) Administration Data in Animal Models
| Animal Model | Dosage Range | Administration Route | Key Findings |
| Rat | 13.9 µg/kg/day for 4 weeks, then 27.8 µg/kg/day | Intraperitoneal | Development of hypertension.[4] |
| Mouse | 1.5 mg/kg | Intraperitoneal | Increased blood pressure and total peripheral resistance.[6] |
Experimental Protocols
Protocol for Intravenous Administration in Rats (Tail Vein Catheterization)
This protocol details the procedure for intravenous administration of this compound via the lateral tail vein in rats.
Materials:
-
This compound (Ouabain) solution of desired concentration in sterile, isotonic saline.
-
Sterile syringes (1 mL or 3 mL) and needles (25-27 gauge).
-
Rat restraining device.
-
Heating device (e.g., warming box or heating pad).
-
Alcohol pads or other antiseptic solution.
-
Gauze.
Procedure:
-
Animal Preparation:
-
Warm the rat for 5-10 minutes using a warming device to induce vasodilation of the tail veins, making them more visible and accessible.[6]
-
Place the rat in a restraining device, ensuring the tail is accessible.
-
-
Catheterization:
-
Clean the tail with an antiseptic wipe.
-
Locate one of the lateral tail veins. It is advisable to start injections more distally (towards the tip of the tail) to allow for subsequent attempts more proximally if needed.[4]
-
Insert a 25-27 gauge needle, bevel up, into the vein at a shallow angle, parallel to the tail.[6] A small flash of blood in the needle hub may indicate successful placement.
-
-
Administration:
-
Inject the this compound solution slowly and at a constant rate.[7]
-
Monitor for any signs of resistance or swelling at the injection site, which could indicate extravasation. If this occurs, stop the injection immediately and attempt at a more proximal site.[4]
-
The maximum bolus injection volume is generally 1 ml/kg. For larger volumes, administration should be as an infusion.
-
-
Post-Administration:
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol for Intravenous Administration in Dogs and Cats (Cephalic Vein Catheterization)
This protocol outlines the procedure for placing an intravenous catheter in the cephalic vein of dogs and cats for this compound administration.
Materials:
-
This compound (Ouabain) solution in a sterile fluid bag for infusion.
-
IV administration set.
-
Appropriately sized IV catheter (e.g., 22-ga for cats and small dogs, 20-ga for medium dogs, 18-ga for large dogs).[1]
-
Clippers.
-
Antiseptic scrub (e.g., chlorhexidine (B1668724) or povidone-iodine) and alcohol.
-
T-set adapter or injection cap.
-
Medical tape.
Procedure:
-
Animal Preparation:
-
Catheterization:
-
The assistant should occlude the vein by applying pressure at the elbow.
-
Stabilize the vein and insert the catheter through the skin and into the vein at an appropriate angle.[5]
-
Once a flash of blood is observed in the catheter hub, advance the catheter into the vein while withdrawing the stylet.[5]
-
-
Securing the Catheter and Administration:
-
Monitoring During Infusion:
-
Continuously monitor the animal for vital signs and any adverse reactions. Key parameters to monitor include:
-
Electrocardiogram (ECG) for arrhythmias.
-
Arterial blood pressure.
-
Heart rate and pulse quality.
-
Respiratory rate and effort.
-
Urine output.[8]
-
-
Visualization of Signaling Pathways and Workflows
This compound Signaling Pathway
This compound, a cardiac glycoside, primarily acts by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium and enhanced cardiac contractility.[9] Furthermore, the Na+/K+-ATPase can act as a signaling scaffold, where binding of this compound can activate intracellular signaling cascades, such as the Src/EGFR pathway, independent of its ion-pumping function.[3][10][11]
Caption: this compound's dual mechanism of action.
Experimental Workflow for Intravenous this compound Administration
The following diagram illustrates a typical experimental workflow for an acute intravenous this compound study in an animal model.
References
- 1. dvm360.com [dvm360.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. research.vt.edu [research.vt.edu]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dvm360.com [dvm360.com]
- 9. Hypertensive effects of the iv administration of picomoles of ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: g-Strophanthin (Ouabain) as a Na+/K+-ATPase Inhibitor
Introduction
g-Strophanthin, also known as Ouabain (B1677812), is a cardiac glycoside derived from the seeds of Strophanthus gratus and other African plants.[1][2] In cell biology, it is a widely utilized and highly specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme present on the plasma membrane of all animal cells.[2][3] Beyond its classical role as a pump inhibitor, g-Strophanthin is now recognized as a signaling molecule that, upon binding to the Na+/K+-ATPase, can trigger a variety of intracellular signaling cascades, influencing cell proliferation, apoptosis, and differentiation.[3][4] This dual function makes it a powerful tool for investigating cellular physiology and a molecule of interest in drug development.
Mechanism of Action
The primary molecular target of g-Strophanthin is the Na+/K+-ATPase pump.[5][6] Its mechanism of action can be divided into two interconnected roles:
-
Inhibition of Ion Pumping: g-Strophanthin binds to the extracellular surface of the Na+/K+-ATPase α-subunit, inhibiting its enzymatic activity.[3][7] This blockage disrupts the transport of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell. The immediate consequence is an increase in the intracellular Na+ concentration.[3][5] This elevated intracellular Na+ alters the gradient for the sodium-calcium exchanger (NCX), leading to reduced Ca2+ efflux and a subsequent increase in intracellular calcium levels.[3]
-
Activation of Intracellular Signaling (Signalosome): The Na+/K+-ATPase also functions as a signal transducer.[8] Binding of g-Strophanthin, even at low, non-toxic concentrations, induces conformational changes in the enzyme, leading to the activation of a signaling complex or "signalosome".[9] This triggers multiple downstream pathways, often initiating with the activation of the Src tyrosine kinase, which associates with the Na+/K+-ATPase.[8][10] This signaling function can be independent of the changes in intracellular ion concentrations.[11]
Key Signaling Pathways Modulated by g-Strophanthin
g-Strophanthin binding to the Na+/K+-ATPase activates several critical signaling cascades:
-
Src/EGFR/MAPK Pathway: Ouabain binding can stimulate Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[8] This leads to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade, which is heavily involved in regulating cell proliferation and survival.[4][9][12]
-
PI3K/Akt Pathway: The phosphatidylinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and anti-apoptotic responses, can also be activated by g-Strophanthin.[8][10]
-
Reactive Oxygen Species (ROS) Production: g-Strophanthin treatment can lead to the generation of reactive oxygen species (ROS), which act as second messengers in various signaling pathways.[11][13][14] This ROS production can be dependent on the Src-Ras pathway and originate from the mitochondria.[11][12]
-
Calcium Signaling: As a direct result of pump inhibition, intracellular Ca2+ levels rise, which can modulate numerous cellular processes, including muscle contraction and apoptosis.[3][4][13]
-
Other Pathways: Depending on the cell type and concentration, g-Strophanthin can also influence p38 MAPK, JNK, and RhoA/ROCK signaling pathways.[8][9][15]
Data Presentation
Table 1: Effective Concentrations of g-Strophanthin in Various Cell Models
| Cell Type | Concentration | Duration | Observed Effect(s) | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | 10 nM - 1 µM | 4 days | Decreased cell number (20% at 10 nM, 75% at 1 µM). | [13] |
| SH-SY5Y (Human Neuroblastoma) | 1 - 10 µM | 30 min - 6 hr | Increased ROS and cytosolic Ca2+; Phosphorylation of Erk1/2, Akt, and Bad; Cytochrome c release and caspase-3 activation. | [13] |
| Rat Hearts (Langendorff-perfused) | 10 µM | 4 min | Cardioprotective preconditioning; Activation of PLC-γ1/PKCε pathway. | [16] |
| LLC-PK1 (Pig Kidney Epithelial) | 100 nM | 15 min - 1 hr | Stimulated ROS generation; Activated c-Src. | [14] |
| MDCK (Canine Kidney Epithelial) | 10 nM | Not specified | Enhances tight junctions and gap junctional communication via cSrc and Erk1/2. | [15] |
| Cancer Cell Lines (Various) | 40 nM | 48 hr | Induced apoptosis; Increased intracellular Ca2+ and ROS. | [17] |
Table 2: IC50 Values of Strophanthidin (g-Strophanthin Aglycone) in Cancer Cell Lines
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and specific assay methodology.[18][19] The data below is for Strophanthidin, a closely related compound.
| Cell Line | Cancer Type | IC50 (µM) after 24h | Reference |
| MCF-7 | Breast Cancer | ~5 | [20] |
| A549 | Lung Cancer | ~2.5 | [20] |
| HepG2 | Liver Cancer | ~5 | [20] |
Visualizations
Caption: Signaling pathways activated by g-Strophanthin binding to Na+/K+-ATPase.
Caption: General experimental workflow for studying g-Strophanthin effects in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[22] The amount of formazan is directly proportional to the number of living cells.[22]
Materials and Reagents:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
g-Strophanthin stock solution (e.g., in DMSO or PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete medium.[20] Incubate overnight (or until cells adhere and are in the exponential growth phase).
-
Treatment: Prepare serial dilutions of g-Strophanthin in serum-free or complete medium. Remove the old medium from the wells and add 100 µL of the g-Strophanthin dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[20]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[22]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + solubilizer) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Control) * 100
-
-
Plot % Viability against the log of g-Strophanthin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials and Reagents:
-
6-well cell culture plates
-
Cells and g-Strophanthin stock
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of g-Strophanthin for the chosen duration (e.g., 48 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle method like trypsinization. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may vary by kit).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Dilution: Add 400 µL of Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the apoptotic effect of g-Strophanthin.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping DCFH. ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.
Materials and Reagents:
-
Cells, culture plates, and g-Strophanthin stock
-
DCFH-DA probe (e.g., 10 mM stock in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment: Culture cells to the desired confluency and treat with g-Strophanthin for the specified time (e.g., 30 minutes to 1 hour).[13][14]
-
Probe Loading: Wash the cells with warm PBS or serum-free medium. Load the cells with DCFH-DA at a final concentration of 2-10 µM in serum-free medium.[17]
-
Incubation: Incubate in the dark at 37°C for 20-40 minutes.[17]
-
Washing: Wash the cells twice with warm PBS or serum-free medium to remove excess probe.
-
Data Acquisition: Immediately measure the fluorescence using a fluorescence microscope for imaging or a microplate reader (excitation ~485 nm, emission ~535 nm).
Data Analysis: Quantify the mean fluorescence intensity of treated cells and normalize it to the intensity of control (vehicle-treated) cells. An increase in fluorescence indicates an increase in ROS production.
Protocol 4: Western Blot Analysis for Signaling Pathway Activation
Principle: Western blotting is used to detect the phosphorylation status of key signaling proteins (e.g., ERK, Akt) as an indicator of pathway activation. Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the protein of interest.
Materials and Reagents:
-
Cells, culture plates, and g-Strophanthin stock
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Grow cells and treat with g-Strophanthin for short durations (e.g., 5, 15, 30, 60 minutes) to capture peak phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis: Use densitometry software to quantify the band intensity. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the relative level of activation.
References
- 1. What is Ouabain used for? [synapse.patsnap.com]
- 2. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ouabain? [synapse.patsnap.com]
- 4. Ouabain-induced cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Strophanthin K? [synapse.patsnap.com]
- 6. What is this compound K used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Signalling pathways involved in the apoptotic action of ouabain in two different cancer cell lines [research.unipd.it]
- 9. Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Signaling Associated with Na+/K+-ATPase: Activation of Phosphatidylinositide 3-Kinase IA/Akt by Ouabain Is Independent of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Ouabain Interaction with Cardiac Na+/K+-ATPase Initiates Signal Cascad" by Jiang Liu, Jiang Tian et al. [mds.marshall.edu]
- 12. Involvement of mitogen-activated protein kinases and reactive oxygen species in the inotropic action of ouabain on cardiac myocytes. A potential role for mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ouabain activates signaling pathways associated with cell death in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ouabain Induces Transcript Changes and Activation of RhoA/ROCK Signaling in Cultured Epithelial Cells (MDCK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ouabain triggers preconditioning through activation of the Na+,K+-ATPase signaling cascade in rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell viability assay selection guide | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Screening Strophanthus Species for Novel Cardiac Glycosides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Strophanthus, belonging to the Apocynaceae family, is a group of flowering plants native to tropical Africa and Asia.[1][2] These plants have a long history in traditional medicine and are also known for their use as arrow poisons due to their high concentration of potent cardiac glycosides.[1] Cardiac glycosides, such as K-strophanthoside from Strophanthus kombe and ouabain (B1677812) (g-strophanthin) from Strophanthus gratus, are steroidal compounds that exhibit a powerful effect on heart muscle.[3][4][5] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[3][6][7] This inhibition leads to an increase in intracellular calcium ions, resulting in a stronger contraction of the heart muscle (a positive inotropic effect).[3][7]
While historically used for treating heart conditions like congestive heart failure, recent studies have highlighted the potential of cardiac glycosides as anticancer agents due to their antiproliferative activities.[2][4][8] The diverse species within the Strophanthus genus, such as S. kombe, S. hispidus, S. gratus, and S. sarmentosus, represent a rich and underexplored source for the discovery of novel cardiac glycosides with unique structural features and potentially improved therapeutic profiles.[1][9] For instance, the dried seeds of S. kombe and S. hispidus can contain 8-10% cardiac glycosides.[1]
This application note provides a comprehensive set of protocols for the systematic screening of Strophanthus species. It covers the extraction, fractionation, phytochemical analysis, bioactivity screening, and analytical characterization of cardiac glycosides, aiming to guide researchers in the discovery and development of new therapeutic agents from this important plant genus.
General Experimental Workflow
The screening process for novel cardiac glycosides from Strophanthus species follows a multi-step, bioactivity-guided approach. The workflow is designed to efficiently progress from raw plant material to the identification of pure, active compounds.
Caption: High-level workflow for screening Strophanthus species.
Experimental Protocols
Protocol 1: Plant Material Preparation and Extraction
This protocol details the initial processing of plant material and the extraction of crude secondary metabolites.
-
Plant Material Collection: Collect the desired parts of the Strophanthus plant (e.g., seeds, bark, roots). Authenticate the species with a qualified botanist.
-
Preparation: Air-dry the plant material in the shade to prevent the degradation of phytochemicals. Once fully dried, grind the material into a coarse powder using a mechanical grinder.
-
Degreasing (Optional but Recommended for Seeds): To remove fatty oils that can interfere with subsequent steps, pre-extract the powdered material with n-hexane using a Soxhlet apparatus for 6-8 hours.[10] Discard the hexane (B92381) extract (or save for lipid analysis).
-
Methanol Extraction:
-
Take the defatted plant powder (e.g., 500 g) and pack it into the thimble of a Soxhlet apparatus.
-
Extract with methanol (2.5 L) for 24-48 hours or until the solvent running through the siphon tube is colorless.[8]
-
Concentrate the resulting methanol extract under reduced pressure at 40°C using a rotary evaporator to yield a greenish-brown crude extract.[8]
-
Store the crude extract at 4°C in a desiccator.
-
Protocol 2: Bioactivity-Guided Fractionation
This protocol uses liquid-liquid partitioning to separate the crude extract into fractions of varying polarity.
-
Reconstitution: Dissolve a known amount of the crude methanol extract (e.g., 100 g) in a 3:1 methanol/water solution (200 mL).[8]
-
Sequential Partitioning:
-
Transfer the solution to a separating funnel.
-
Perform successive extractions with solvents of increasing polarity.
-
First, extract with n-hexane (4 x 300 mL) to remove non-polar compounds.[8] Collect and combine the hexane layers.
-
Next, extract the remaining aqueous layer with dichloromethane (B109758) (DCM) (4 x 300 mL).[8] Collect and combine the DCM layers.
-
Follow with ethyl acetate (B1210297) (EtOAc) (4 x 300 mL).[8] Collect and combine the EtOAc layers.
-
Finally, extract with n-butanol (BuOH) (4 x 300 mL).[8] Collect and combine the butanol layers.
-
-
Concentration: Concentrate each solvent fraction separately using a rotary evaporator to obtain the dry n-hexane, DCM, EtOAc, and BuOH fractions.
-
Screening: Test each fraction for bioactivity using the protocols outlined below (Protocol 4). The most active fractions (typically the DCM and EtOAc fractions for cardiac glycosides) are prioritized for further isolation.[11]
Protocol 3: Analytical Techniques for Screening and Identification
Modern analytical methods are crucial for the rapid and accurate identification of known and potentially novel cardiac glycosides.
-
Thin-Layer Chromatography (TLC):
-
Use: A rapid, low-cost method for initial screening of fractions.[12][13]
-
Procedure: Spot the extracts onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol (e.g., 9:1 v/v). Visualize spots under UV light (254 nm) and by spraying with a visualization reagent like Liebermann-Burchard reagent, which gives characteristic colors for steroids.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use: The preferred method for quantification and purification.[13][14]
-
System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water (often containing 0.1% formic or orthophosphoric acid) and acetonitrile (B52724) is common.[14]
-
Detection: A Diode Array Detector (DAD) or spectrophotometric detector allows for the initial characterization based on UV absorbance.[13][15]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Use: Provides high sensitivity and specificity for both identification and quantification of individual cardiac glycosides in complex mixtures.[[“]][[“]]
-
System: An Ultra-High Performance Liquid Chromatography (UHPLC) system coupled with an Electrospray Ionization (ESI) source and a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[[“]]
-
Analysis: By comparing retention times and mass fragmentation patterns (MS/MS spectra) with known standards and databases, known glycosides can be identified. Novel compounds can be flagged based on unique mass-to-charge ratios (m/z) and fragmentation patterns.
-
Protocol 4: Bioactivity Screening Assays
-
Na+/K+-ATPase Inhibition Assay:
-
Principle: This enzymatic assay directly measures the primary mechanism of action of cardiac glycosides.[[“]][18] The inhibition of Na+/K+-ATPase activity is quantified by measuring the reduction in ATP hydrolysis.
-
Procedure:
-
Obtain a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).
-
Prepare a reaction buffer containing NaCl, KCl, MgCl₂, and ATP.
-
Incubate the enzyme with various concentrations of the Strophanthus extracts/fractions. Use ouabain as a positive control.
-
Start the reaction by adding ATP.
-
Stop the reaction after a set time (e.g., 20 minutes) and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each sample.
-
-
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Principle: As many cardiac glycosides show potent antiproliferative effects, this assay is useful for screening for potential anticancer activity.[2][8]
-
Procedure:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a normal fibroblast cell line (for selectivity) in 96-well plates.[8]
-
Treat the cells with serial dilutions of the extracts/fractions for 72 hours.[8]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.[8]
-
-
Data Presentation
Quantitative data should be organized into tables for clear comparison of results across different species, plant parts, or extraction methods.
Table 1: Extraction Yields from Strophanthus kombe Seeds
| Solvent Fraction | Dry Weight (g) | Yield (%) |
| n-Hexane | 10.5 | 10.5% |
| Dichloromethane (DCM) | 18.2 | 18.2% |
| Ethyl Acetate (EtOAc) | 15.8 | 15.8% |
| n-Butanol (BuOH) | 25.3 | 25.3% |
| Aqueous Residue | 21.0 | 21.0% |
| Based on 100g of crude methanol extract. |
Table 2: Bioactivity Screening Results of S. kombe Fractions
| Fraction | Na+/K+-ATPase Inhibition IC₅₀ (µg/mL) | Cytotoxicity (MCF-7) IC₅₀ (µg/mL) |
| Crude Methanol Extract | 1.25 | 0.86 |
| n-Hexane Fraction | > 100 | > 50 |
| DCM Fraction | 0.45 | 0.32 |
| EtOAc Fraction | 0.98 | 0.71 |
| BuOH Fraction | 15.6 | 12.4 |
| Ouabain (Control) | 0.08 | 0.05 |
Mechanism of Action: Signaling Pathway
Cardiac glycosides exert their primary effect by targeting the Na+/K+-ATPase, an essential enzyme for maintaining cellular ion gradients.
Caption: Signaling pathway of cardiac glycoside in a heart muscle cell.
The inhibition of the Na+/K+-ATPase pump by a cardiac glycoside leads to an accumulation of intracellular sodium.[3] This reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX), thereby decreasing the expulsion of calcium from the cell.[3][7] The resulting increase in intracellular calcium concentration enhances uptake into the sarcoplasmic reticulum, making more calcium available for release during subsequent muscle contractions and thus increasing the force of contraction.[7]
References
- 1. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. What is the mechanism of this compound K? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Some distinguishing features of a few strophanthus species [wisdomlib.org]
- 10. EP0294410A1 - Process for enriching and/or isolating cardiac glycosides using non-polar adsorber resins. - Google Patents [patents.google.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. media.neliti.com [media.neliti.com]
- 13. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the cardiac glycoside and lipid profiles of Strophanthus kombé Oliv. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. consensus.app [consensus.app]
- 18. Comparative studies of some semisynthetic K-strophanthins with natural cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strophanthin in the Study of Ion Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of strophanthin, a potent cardiac glycoside, in the investigation of ion transport mechanisms. The primary focus is on its role as a specific inhibitor of the Na+/K+-ATPase (sodium-potassium pump), a critical enzyme responsible for maintaining electrochemical gradients across the cell membrane. Understanding the interaction of this compound with this ion pump is fundamental to various fields of research, including cardiovascular physiology, neurobiology, and cancer biology.
Mechanism of Action
This compound exerts its effects by binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase. This binding inhibits the enzyme's hydrolytic activity, leading to a cascade of events within the cell. The inhibition of the Na+/K+-ATPase disrupts the normal transport of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.[1][2] This leads to an accumulation of intracellular sodium. The increased intracellular sodium concentration alters the electrochemical gradient for the sodium-calcium exchanger (NCX), which, in its forward mode, typically expels calcium (Ca2+) from the cell. The reduced sodium gradient diminishes the driving force for Ca2+ extrusion, resulting in an increase in intracellular calcium concentration.[1] This elevation in intracellular calcium is the primary mechanism behind the positive inotropic effect of this compound in cardiac muscle, as it enhances the contractility of the heart.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound and its aglycone, strophanthidin.
Table 1: Effect of Strophanthidin on Intracellular Sodium Activity (aiNa) in Cardiac Purkinje Fibers
| Strophanthidin Concentration | Change in Intracellular Na+ Activity (ΔaiNa) | Cell Type | Reference |
| 5 x 10⁻⁶ M | 2 - 18 mM increase | Sheep Cardiac Purkinje Fibers | [3] |
| 10⁻⁸ M | No detectable change | Canine Cardiac Purkinje Fibers | [4] |
| 5 x 10⁻⁸ M | Threshold for detectable increase | Canine Cardiac Purkinje Fibers | [4] |
| 10⁻⁷ M | Dose-dependent increase | Canine Cardiac Purkinje Fibers | [4] |
| 5 x 10⁻⁷ M | Dose-dependent increase | Canine Cardiac Purkinje Fibers | [4] |
| 10⁻⁶ M | Dose-dependent increase | Canine Cardiac Purkinje Fibers | [4] |
Table 2: Inhibitory Concentration (IC50) of Strophanthidin in Human Cancer Cell Lines
| Cell Line | IC50 of Strophanthidin (µM) | Cancer Type | Reference |
| A549 | 0.529 ± 0.05 | Lung Carcinoma | [5] |
| MCF-7 | 1.12 ± 0.04 | Breast Adenocarcinoma | [5] |
| HepG2 | 1.75 ± 0.02 | Hepatocellular Carcinoma | [5] |
Experimental Protocols
Protocol 1: Determination of Na+/K+-ATPase Activity using a Colorimetric Phosphate (B84403) Assay
This protocol describes the measurement of Na+/K+-ATPase activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The specific activity of the Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as this compound or ouabain.
Materials:
-
Tissue homogenate or cell lysate containing Na+/K+-ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl₂, 1 mM EDTA, pH 7.2)
-
ATP solution (5 mM)
-
This compound solution (e.g., 1 mM stock solution)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution (for standard curve)
-
Microplate reader
Procedure:
-
Prepare Reaction Mixtures:
-
Total ATPase Activity: In a microcentrifuge tube, combine the sample (tissue homogenate or cell lysate), Assay Buffer, and ATP solution.
-
Ouabain/Strophanthin-insensitive ATPase Activity: In a separate tube, combine the sample, Assay Buffer, ATP solution, and this compound to a final concentration that maximally inhibits the Na+/K+-ATPase (e.g., 10-100 µM).
-
-
Incubation: Incubate both tubes at 37°C for a defined period (e.g., 10-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as trichloroacetic acid (TCA) or sodium dodecyl sulfate (B86663) (SDS).
-
Phosphate Detection:
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the phosphate detection reagent to the supernatant and incubate for the recommended time to allow for color development.
-
-
Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 620-660 nm for Malachite Green) using a microplate reader.
-
Standard Curve: Prepare a standard curve using the phosphate standard solution to determine the concentration of Pi in the samples.
-
Calculate Na+/K+-ATPase Activity:
-
Calculate the total amount of Pi released in both the "Total ATPase Activity" and "Ouabain/Strophanthin-insensitive ATPase Activity" samples.
-
Subtract the amount of Pi released in the presence of this compound from the total Pi released to determine the specific Na+/K+-ATPase activity.
-
Express the activity as µmol of Pi per milligram of protein per hour.
-
Protocol 2: Measurement of Intracellular Sodium Concentration using a Fluorescent Indicator
This protocol outlines the use of a sodium-sensitive fluorescent dye, such as Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester (SBFI-AM), to measure changes in intracellular sodium concentration ([Na+]i) in response to this compound treatment.
Materials:
-
Cultured cells (e.g., cardiomyocytes, neurons)
-
SBFI-AM fluorescent dye
-
Pluronic F-127 (for dye solubilization)
-
Tyrode's solution or other physiological buffer
-
This compound solution
-
Fluorescence microscope or microplate reader with appropriate filters for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for SBFI)
-
Ionophores for calibration (e.g., gramicidin, monensin, and nigericin)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging dish or multi-well plate and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution containing SBFI-AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.05% w/v) in Tyrode's solution.
-
Incubate the cells with the loading solution for a specified time (e.g., 60-90 minutes) at room temperature or 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
-
Washing: Wash the cells with fresh Tyrode's solution to remove extracellular dye.
-
This compound Treatment:
-
Acquire a baseline fluorescence reading.
-
Add the this compound solution to the cells at the desired final concentration.
-
Record the fluorescence changes over time.
-
-
Data Acquisition:
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular sodium.
-
-
Calibration:
-
At the end of the experiment, perform an in situ calibration to convert the fluorescence ratios to absolute [Na+]i values.
-
Expose the cells to calibration solutions with known sodium concentrations in the presence of ionophores (e.g., a mixture of gramicidin, monensin, and nigericin) to equilibrate the intracellular and extracellular sodium concentrations.
-
Measure the fluorescence ratio at each known sodium concentration and generate a calibration curve.
-
-
Data Analysis: Use the calibration curve to convert the experimental fluorescence ratios into intracellular sodium concentrations.
Visualizations
Caption: Signaling pathway of this compound's effect on cardiac myocytes.
Caption: Workflow for Na+/K+-ATPase activity assay.
Caption: Workflow for measuring intracellular sodium.
References
Troubleshooting & Optimization
Strophanthin stability in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of strophanthin under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous solutions of this compound?
A1: For optimal stability, aqueous solutions of crystalline this compound should be maintained at a neutral pH of 7.0.[1][2][3][4][5] It is recommended to use a 0.02 M standard phosphate (B84403) buffer to ensure the pH remains stable.[1][3][4][5]
Q2: How does an alkaline pH affect the stability of this compound?
A2: Alkaline conditions (pH greater than 7.0) are detrimental to the stability of this compound. Exposure to alkaline solutions can lead to partial decomposition of the molecule, resulting in a significant reduction of its biological activity.[1][2][3][4][5] In basic conditions, the primary degradation pathway is the hydrolysis of the unsaturated 17-beta-lactone ring to form the corresponding gamma-hydroxy acids.[6]
Q3: Is this compound stable in acidic conditions?
A3: this compound is more stable in neutral or slightly acidic solutions compared to alkaline solutions.[2] However, strongly acidic conditions can also lead to degradation. Forced degradation studies on k-strophanthin have shown that in acidic conditions, the main degradation product is the aglycone, k-strophanthidin.[6]
Q4: What is the impact of temperature on this compound stability?
A4: High temperatures, such as those used in autoclaving, can accelerate the degradation of this compound, especially in alkaline solutions.[2][3][4] When a 2% this compound solution at pH 8.6 was autoclaved for 20 minutes at 15 pounds of pressure, it showed partial decomposition and a significant reduction in biologic activity.[2] Conversely, solutions at pH 7.0 and pH 5.0 showed no alteration in potency under the same conditions.[2] For long-term storage, ouabain (B1677812) (g-strophanthin) is recommended to be stored at room temperature, protected from light.[7]
Q5: What type of container should be used for storing this compound solutions?
A5: It is crucial to use hard glass (such as Pyrex) ampules or containers for storing this compound solutions.[1][2][3][4] Softer glass containers can leach alkali, particularly when heated (e.g., during autoclaving), which can raise the pH of the solution to as high as 9.0 and cause degradation of the this compound.[1][2][3][4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in this compound solution after storage. | The pH of the solution may have become alkaline due to leaching from a soft glass container. | Verify the pH of the solution. For future preparations, use hard glass (e.g., Pyrex) containers and consider buffering the solution to pH 7.0 using a 0.02 M phosphate buffer.[1][2][3][4] |
| Unexpected peaks observed during HPLC analysis of a stored this compound sample. | The this compound may have degraded. | Characterize the degradation products. If the storage solution was acidic, the unexpected peak may be the aglycone (k-strophanthidin). If the solution was basic, it could be the hydrolyzed lactone ring product.[6] Adjust storage conditions to a neutral pH to minimize degradation. |
| Variability in potency between different batches of this compound solutions. | Inconsistent pH levels across batches, possibly due to the use of different types of glass ampules for sterilization and storage.[2] | Standardize the use of hard glass containers and a buffered solution at pH 7.0 for all batches to ensure consistent stability.[2] |
Experimental Protocols
Preparation of a Stable this compound Solution
This protocol is based on recommendations to prevent the degradation of this compound in aqueous solutions.[1][3][4]
Materials:
-
Crystalline this compound
-
0.02 M standard phosphate buffer solution (pH 7.0)
-
Hard glass (e.g., Pyrex) containers or ampules
Procedure:
-
Prepare a 0.02 M standard phosphate buffer solution and adjust the pH to 7.0.
-
Dissolve the desired amount of crystalline this compound in the phosphate buffer to achieve the final concentration.
-
Dispense the solution into hard glass ampules or containers.
-
Seal the containers.
-
If sterilization is required, autoclave the sealed ampules. The buffered solution at pH 7.0 will protect the this compound from degradation during autoclaving.[2]
-
Store at room temperature, protected from light.[7]
Forced Degradation Study of this compound-K
This is a summarized methodology for investigating the degradation pathways of this compound-K under acidic and basic conditions.[6]
Materials:
-
This compound-K
-
Acidic solution (e.g., HCl)
-
Basic solution (e.g., NaOH)
-
HPLC-ESI-MS/MS system
-
RP C-18 column
Procedure:
-
Acidic Degradation: Incubate a solution of this compound-K in an acidic medium.
-
Basic Degradation: Incubate a solution of this compound-K in a basic medium.
-
Analysis:
-
Inject the samples into an HPLC system equipped with a RP C-18 column.
-
Use a suitable gradient mobile phase (e.g., water: 1% formic acid in water (v/v):acetonitrile).
-
Analyze the eluent using ESI-MS/MS to identify the degradation products.
-
In acidic conditions, the primary degradation product is expected to be k-strophanthidin.
-
In basic conditions, the predominant degradation pathway is the hydrolysis of the lactone ring.
-
Data on this compound Stability
The following table summarizes the qualitative and semi-quantitative findings on this compound stability from the available literature.
| Parameter | Condition | Observation | Reference |
| pH | pH 5.0 (autoclaved) | No alteration in potency or optical activity. | [2] |
| pH 7.0 (autoclaved) | No alteration in potency or optical activity. | [2] | |
| pH 8.6 (autoclaved) | Partial decomposition, altered optical rotation, and significant reduction in biologic activity. | [2] | |
| Temperature | Autoclaving (high temp) | Accelerates degradation in alkaline solutions. | [2] |
| Room Temperature | Recommended storage temperature for ouabain (g-strophanthin), protected from light. | [7] | |
| Container Type | Soft Glass (autoclaved) | Can increase the pH of distilled water from 6.0 to as high as 9.0, leading to this compound decomposition. | [1][2][3][4][8] |
| Hard Glass (Pyrex) | No significant alteration in the pH of the solution after autoclaving, thus preserving this compound potency. | [2][8] |
Visualizations
Caption: this compound degradation pathways under acidic and basic conditions.
Caption: Workflow for assessing this compound stability.
References
- 1. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION : ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ebm-journal.org [ebm-journal.org]
Technical Support Center: Strophanthin and Its Degradation Products
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Strophanthin and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
This compound is a cardiac glycoside, and its degradation typically involves the cleavage of sugar moieties from its steroid core (the aglycone) or the opening of the lactone ring.
-
Hydrolytic Degradation (Acidic): Under acidic conditions, the glycosidic bonds are hydrolyzed. For instance, k-strophanthin, a mixture of glycosides, degrades to its aglycone, k-strophanthidin , and various sugar molecules like cymarose and glucose.[1][2] Similarly, g-strophanthin (also known as ouabain) is hydrolyzed to its aglycone, ouabagenin , and the sugar rhamnose.[1][3]
-
Hydrolytic Degradation (Basic): In basic or alkaline conditions, the primary degradation pathway is the hydrolysis of the unsaturated lactone ring at the C-17 position of the steroid nucleus.[2] This process can lead to a significant loss of biological activity.[4][5]
-
Enzymatic Degradation: Enzymes such as β-glucosidase, which may be present in plant extracts or from microbial contamination, can cleave the sugar moieties from the glycoside.[6] This enzymatic action releases the corresponding aglycones and monosaccharides.[6]
The general structure of this degradation is the separation of the aglycone (the steroid part) from the sugar chain.
Q2: My this compound solution seems to have lost its activity. What experimental conditions could have caused this?
Loss of biological activity in this compound solutions is a common issue, often linked to chemical degradation. Here are the most likely causes:
-
Incorrect pH: this compound is highly sensitive to pH. Aqueous solutions of this compound can become biologically inert if the pH becomes alkaline (e.g., pH 8.6 or higher).[4][5] This is a critical issue, as some types of glass containers, especially soft glass ampules, can release alkali upon heating or autoclaving, raising the pH of the solution from neutral to as high as 9.0.[4][7][8][9]
-
Improper Storage Containers: Using soft glass ampules or containers can lead to pH shifts and subsequent degradation, particularly during sterilization by autoclaving.[4][8] It is strongly recommended to use hard glass (Pyrex) containers and to buffer the solution.[4][5]
-
Temperature and Sterilization: While autoclaving is a common sterilization method, the combination of high temperature and potential pH shifts from the container can accelerate decomposition.[4][5] this compound dissolved in a neutral buffer (pH 7.0) within a hard glass ampule shows no loss of potency after autoclaving.[4]
-
Exposure to Light: Ouabain (g-strophanthin) is known to be affected by light, which can contribute to its degradation over time.[3][10] Solutions should be protected from light during storage.[10]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays using this compound.
-
Verify Solution Stability: Prepare fresh solutions for each experiment. If using a stock solution, ensure it was prepared and stored correctly.
-
Check pH of Solution: Before use, check the pH of your final diluted solution. An alkaline pH indicates probable degradation and loss of activity.[9]
-
Control for Container Type: If you are autoclaving or heating your solutions, ensure you are using hard glass (e.g., Pyrex) vials to prevent leaching of alkali.[4]
-
Recommended Preventative Measure: For clinical or experimental use, dissolve crystalline this compound in a 0.02 M standard phosphate (B84403) buffer at pH 7.0.[7][8] This buffered solution ensures stability even when autoclaved in softer glass containers.[4]
Biological Activity of Degradation Products
The primary aglycone degradation product, Strophanthidin, retains significant biological activity, although its pharmacokinetic profile differs from the parent glycoside.
Q3: How does the biological activity of Strophanthidin compare to its parent glycoside, this compound?
Both this compound and its aglycone, Strophanthidin, are cardiac glycosides whose primary mechanism of action is the inhibition of the Na+/K+-ATPase pump.[11][12][13]
-
Mechanism of Action: Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium concentration.[14] This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in increased intracellular calcium levels.[13] The elevated calcium enhances the contractile force of the heart muscle, producing a positive inotropic effect.[11][13]
-
Cardiotonic Effects: Strophanthidin is a potent cardiotonic agent, similar to its parent compound, by increasing both diastolic and systolic intracellular Ca2+ concentrations.[15]
-
Anticancer Activity: Beyond its cardiotonic effects, Strophanthidin has demonstrated significant anticancer properties. It can suppress the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers, without significant toxicity to normal cells.[15][16] This activity is mediated by the induction of apoptosis and cell cycle arrest at the G2/M phase.[15][16][17]
Data Presentation: Comparative Biological Activity
| Compound | Target | Mechanism/Effect | Concentration/Potency | Cell Lines |
| This compound (Ouabain) | Na+/K+-ATPase | Inhibition of ion pumping, leading to increased intracellular Ca2+.[13][14] | Half-maximum inhibition of ATP hydrolysis at ~20 mM.[10] | Cardiac muscle cells, various cell lines for research.[10][11] |
| Strophanthidin | Na+/K+-ATPase | Biphasic effect: increases activity at 0.1-1 nmol/L and inhibits at 1-100 µmol/L.[15] | Effective at suppressing cancer cell growth at concentrations of 0-10 µM.[15] | MCF-7, A549, HepG2 (cancer cells).[15][16] |
| Strophanthidin | Cell Cycle Regulation | Arrests cell cycle at the G2/M phase.[15] | 2 µM in MCF-7 cells.[15] | MCF-7, A549, HepG2.[15] |
| Strophanthidin | Apoptosis Induction | Induces apoptosis through p53-dependent and independent mechanisms.[15] | Dose-dependent. | MCF-7, A549, HepG2.[15][16] |
Signaling Pathways and Experimental Protocols
Q4: What are the known signaling pathways affected by the degradation product Strophanthidin?
Research has shown that Strophanthidin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Pathways: Strophanthidin has been shown to inhibit the expression of key proteins within these critical cancer-related signaling cascades.[16][17] It downregulates proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin, effectively attenuating these pro-survival pathways.[16]
Caption: Strophanthidin inhibits Na+/K+-ATPase and key nodes in pro-survival signaling pathways.
Q5: What is a general protocol for studying this compound degradation?
A forced degradation study is essential to identify degradation products and determine the stability of a drug substance under various stress conditions.
Experimental Protocol: Forced Degradation Study
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol). For pH studies, use buffers at various pH levels (e.g., pH 5.0, 7.0, and 9.0).[4]
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Add HCl (for acidic) or NaOH (for basic) to the this compound solution and incubate at a controlled temperature (e.g., 60°C).[2]
-
Oxidative Degradation: Treat the solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[18]
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV/visible light as per ICH guidelines.[18]
-
Thermal Degradation: Incubate the solution at elevated temperatures (e.g., 80°C).
-
-
Time Points and Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. This allows for the separation and identification of the parent compound and any degradation products.[19]
-
Characterization: If significant degradation products are observed, they can be isolated using preparative HPLC and their structures elucidated using techniques like MS/MS and NMR.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Page 159 - phytochemistry I - PharmD Clinical [online.flipbuilder.com]
- 2. researchgate.net [researchgate.net]
- 3. Ouabain | C29H44O12 | CID 439501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ebm-journal.org [ebm-journal.org]
- 5. ebm-journal.org [ebm-journal.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION : ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. k-Strophanthidin - Wikipedia [en.wikipedia.org]
- 12. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of this compound K? [synapse.patsnap.com]
- 14. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Strophanthin Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Strophanthin dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound's primary molecular target is the sodium-potassium ATPase (Na+/K+-ATPase) pump, an essential enzyme for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2][3] By binding to and inhibiting this pump, this compound leads to an increase in intracellular sodium levels.[2] This change in the ion gradient subsequently affects the sodium-calcium exchanger (NCX), leading to reduced calcium efflux and an accumulation of intracellular calcium.[2] This cascade of events influences various cellular processes, including contractility in cardiac cells and the induction of apoptosis in cancer cells.[1][2]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental objective. Based on published studies, a broad range from picomolar to micromolar concentrations has been explored. For cancer cell lines, concentrations ranging from 0.1 µM to 15 µM have been used to determine cytotoxic effects.[4] However, therapeutic effects in other contexts have been observed at low nanomolar and even picomolar concentrations.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[6]
Q3: Is this compound cytotoxic to all cell types?
A3: No, this compound exhibits differential cytotoxicity. Studies have shown that it can induce dose-dependent cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.[1][4] Conversely, it has been reported to show no significant cytotoxicity in normal peripheral blood mononuclear cells (PBMCs).[4] This selectivity is a key area of research for its potential as an anticancer agent.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in aqueous solutions can be influenced by pH. Older studies suggest that this compound can degrade in alkaline solutions (pH 9.0), which can sometimes occur in glass ampules autoclaved with distilled water.[7] For optimal stability, it is recommended to dissolve this compound in a buffered solution at a neutral pH (around 7.0).[7] Like many small molecules, stability at 37°C in cell culture media over extended periods should be considered.[8] It is advisable to prepare fresh dilutions from a frozen stock for each experiment to minimize degradation.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results between replicates or experiments. | 1. This compound Degradation: The compound may be unstable in the aqueous cell culture medium at 37°C over the experiment's duration.[8] The pH of the medium can also affect stability.[7] 2. Inconsistent Cell Health/Density: Cellular response is dependent on the health, passage number, and density of the cells.[8] 3. Adsorption to Plasticware: As a hydrophobic compound, this compound may adsorb to the surface of cell culture plates and tubes, reducing its effective concentration.[8] | 1. Fresh Preparations: Prepare fresh working solutions of this compound from a frozen, concentrated stock (in DMSO, for example) for each experiment.[8] Ensure the final pH of the medium is neutral.[7] 2. Standardize Cell Culture: Use cells that are in the logarithmic growth phase and maintain consistent seeding densities across all experiments. Regularly check for cell viability and morphology.[8] 3. Use Low-Adsorption Plasticware: Consider using labware specifically designed to minimize compound adsorption.[8] |
| Unexpectedly high cytotoxicity observed in a new cell line. | 1. Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound due to differences in Na+/K+-ATPase isoform expression or other cellular factors. 2. Off-Target Effects: At higher concentrations, the risk of unintended molecular interactions increases.[9][10] | 1. Perform a Dose-Response Curve: Always begin with a wide range of concentrations (e.g., from pM to µM) to determine the IC50 value for the specific cell line.[6] 2. Lower Concentration Range: If initial results show extreme toxicity, expand the lower end of your concentration range to identify a non-toxic, biologically active dose. 3. Validate with Orthogonal Assays: Use multiple assay types (e.g., membrane integrity, apoptosis, metabolic activity) to get a comprehensive view of the cellular response.[11] |
| No observable effect at concentrations reported in the literature. | 1. Cell Line Resistance: The specific cell line may be resistant to this compound's effects. 2. Incorrect Dosage Calculation or Preparation: Errors in dilution or calculation can lead to ineffective concentrations. 3. Insufficient Incubation Time: The duration of treatment may not be long enough to elicit a measurable response. | 1. Verify Cell Line: Confirm the identity and characteristics of your cell line. Consider testing a positive control cell line known to be sensitive to this compound. 2. Recalculate and Prepare Fresh Stock: Double-check all calculations and prepare a fresh stock solution. Verify the concentration if possible. 3. Time-Course Experiment: Perform an experiment where cells are treated for varying durations (e.g., 24, 48, 72 hours) to determine the optimal treatment time.[11] |
| Metabolic assays (e.g., MTT) show an increase in signal, suggesting proliferation. | 1. Altered Metabolic State: this compound can modulate signaling pathways like PI3K/AKT/mTOR, which can alter the metabolic rate of cells, leading to increased formazan (B1609692) production independent of cell number.[4][11] | 1. Use a Non-Metabolic Viability Assay: Confirm results with an assay that measures a different aspect of cell health, such as a dye exclusion assay (Trypan Blue) or an apoptosis assay (Annexin V/PI staining), which are not directly dependent on metabolic activity.[11] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Strophanthidin (a derivative of this compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (24h treatment) | Concentration Range Tested | Reference |
| MCF-7 | Breast | 2 µM | 0.1 µM - 15 µM | [4] |
| A549 | Lung | 1 µM | 0.1 µM - 15 µM | [4] |
| HepG2 | Liver | 2.5 µM | 0.1 µM - 15 µM | [4] |
Note: Strophanthidin is an aglycone of this compound. IC50 values can vary between different cardiac glycosides and cell lines.
Key Experimental Protocols & Methodologies
Protocol 1: Determining Dose-Response using MTT Cell Viability Assay
This protocol is adapted from methodologies used to assess the cytotoxic effects of Strophanthidin.[4] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture microplates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multimode plate reader
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[4]
-
This compound Treatment:
-
The next day, remove the complete medium.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells. A typical concentration range to test could be from 0.1 µM to 15 µM.[4]
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT stock solution to each well.[11]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract non-specific readings.[4]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.[13]
-
Use non-linear regression analysis to calculate the IC50 value.[14]
-
Protocol 2: Na+/K+-ATPase Inhibition Assay
This is a generalized protocol for measuring the direct inhibitory effect of this compound on its primary target.
Objective: To quantify the inhibitory potency of this compound on Na+/K+-ATPase activity.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
ATP, MgCl2, KCl, NaCl solutions
-
This compound dilutions
-
Malachite green reagent or other phosphate (B84403) detection system
-
Microplate reader
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, MgCl2, KCl, and NaCl.
-
Pre-incubation with this compound: Add various concentrations of this compound to the wells. Include a control with no this compound. Pre-incubate the enzyme with the compound for a set time (e.g., 10-30 minutes) at 37°C.[15]
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to each well.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.[15]
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold trichloroacetic acid or the phosphate detection reagent itself).[15]
-
Measure Inorganic Phosphate (Pi): Quantify the amount of inorganic phosphate released from ATP hydrolysis. This is often done by adding a colorimetric reagent like malachite green and measuring the absorbance.
-
Data Analysis: Determine the rate of ATP hydrolysis for each this compound concentration. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.
Visualizations
Caption: Primary mechanism of this compound action via Na+/K+-ATPase inhibition.
Caption: Workflow for optimizing this compound dosage in vitro.
Caption: Downstream signaling pathways modulated by this compound.
References
- 1. This compound | 11005-63-3 | Benchchem [benchchem.com]
- 2. What is the mechanism of this compound K? [synapse.patsnap.com]
- 3. CHARACTER OF G-STROPHANTHIN INHIBITION OF THE NA+ PLUS K+-ACTIVATED ATPASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnsbm.org [jnsbm.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Strophanthin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in overcoming the poor oral bioavailability of Strophanthin in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's poor oral bioavailability?
A1: this compound, a cardiac glycoside, exhibits poor oral bioavailability primarily due to its low permeability across the intestinal epithelium.[1] While it has been a subject of scientific debate, studies have shown that only a small fraction of an orally administered dose is absorbed into the bloodstream.[1][2] For instance, the enteral absorption of ouabain (B1677812) (g-strophanthin) has been reported to be as low as 1.4%.[2]
Q2: What are the main strategies being explored to enhance the oral bioavailability of this compound?
A2: Current research focuses on three main strategies to improve the oral delivery of poorly absorbed drugs like this compound:
-
Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gastrointestinal (GI) tract, increase its surface area for dissolution, and enhance its transport across the intestinal barrier.[3][4][5]
-
Permeation Enhancers: These are chemical compounds that can transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[6][7][8]
-
Enteric Coating: This involves applying a protective layer to tablets or capsules to prevent the release of this compound in the acidic environment of the stomach and ensure its release in the more alkaline environment of the small intestine, where absorption is more favorable.[1][9][10]
Q3: How does this compound exert its therapeutic effect at a cellular level?
A3: this compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels. The elevated calcium enhances the force of heart muscle contractions. This signaling cascade can also involve the activation of mitogen-activated protein kinase (MAPK) and reactive oxygen species (ROS) pathways.
Q4: Are there any commercially available oral formulations of this compound with enhanced bioavailability?
A4: Historically, gastric juice-resistant capsules have been used to optimize the absorption of this compound.[1] However, the availability and regulatory approval of such formulations can vary significantly by region. Researchers are encouraged to consult relevant pharmacological databases for the most current information.
Troubleshooting Guides
Problem: Low Permeability of this compound in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step |
| Inherent low permeability of the this compound molecule. | Investigate the co-administration of a permeation enhancer. See Experimental Protocol: Caco-2 Permeability Assay with Permeation Enhancers . |
| This compound may be a substrate for efflux pumps like P-glycoprotein (P-gp). | Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the efflux ratio is high, consider co-administration with a known P-gp inhibitor.[11] |
| Issues with the Caco-2 cell monolayer integrity. | Verify monolayer integrity before and after the experiment by measuring Transepithelial Electrical Resistance (TEER) and checking the leakage of a paracellular marker like Lucifer Yellow.[11] |
Problem: High Variability in In Vivo Pharmacokinetic Data
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in the acidic stomach environment. | Develop an enteric-coated formulation to protect the drug until it reaches the small intestine. See Experimental Protocol: Formulation and Dissolution Testing of Enteric-Coated this compound Tablets . |
| Inconsistent absorption due to food effects. | Standardize feeding protocols for animal studies. For clinical research, consider administering the formulation in a fasted state. |
| Low and variable absorption in the intestine. | Explore nanoformulation strategies to improve dissolution and absorption consistency. See Experimental Protocol: Preparation and Characterization of this compound-Loaded Nanoparticles . |
Quantitative Data Summary
Table 1: Oral Bioavailability of Different this compound Glycosides in Humans
| Glycoside | Oral Absorption (%) | Half-life of Elimination (p.o.) (hours) |
| Cymarin (k-strophanthin-alpha) | 47% | 23 |
| k-Strophanthoside | 16% | 22 |
| Ouabain (g-strophanthin) | 1.4% (minimum) | 23 |
Source: Adapted from Naunyn Schmiedebergs Arch Pharmacol. 1986 Dec;334(4):496-500.[2]
Table 2: Hypothetical In Vitro Permeability of this compound with Permeation Enhancers (Illustrative Example)
| Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | TEER Value (% of initial) |
| This compound alone | 0.5 | 98% |
| This compound + 0.1% Sodium Caprate | 2.5 | 85% |
| This compound + 0.5% Poloxamer 188 | 1.8 | 92% |
Note: This data is for illustrative purposes to demonstrate the potential effect of permeation enhancers and is not based on a specific published study on this compound.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Nanoformulation in Rats (Illustrative Example)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Solution | 15 | 2 | 90 | 100 |
| This compound Nanoparticles | 45 | 4 | 360 | 400 |
Note: This data is for illustrative purposes to demonstrate the potential of nanoformulations and is not based on a specific published study on this compound.
Experimental Protocols
Experimental Protocol: Preparation and Characterization of this compound-Loaded Nanoparticles
-
Preparation by Solvent Evaporation Method:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent.
-
Emulsify this organic phase in an aqueous solution containing a stabilizer (e.g., PVA) using high-speed homogenization or sonication.
-
Evaporate the organic solvent under reduced pressure to allow for nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Morphology: Visualize using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of this compound in the nanoparticles using a validated HPLC method after dissolving a known amount of nanoparticles.
-
Experimental Protocol: Caco-2 Permeability Assay with Permeation Enhancers
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution, with or without the permeation enhancer, to the apical (donor) side.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
-
Quantification and Analysis:
-
Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
-
Assess post-experiment monolayer integrity by measuring TEER and Lucifer Yellow flux.[11]
-
Experimental Protocol: Formulation and Dissolution Testing of Enteric-Coated this compound Tablets
-
Tablet Formulation:
-
Prepare core tablets containing this compound and other excipients using a standard wet granulation and compression method.[12]
-
-
Enteric Coating:
-
Dissolution Testing (USP Apparatus 2):
-
Acid Stage: Place the enteric-coated tablets in 0.1 N HCl for 2 hours to simulate the stomach environment. No significant drug release should occur.[9][10]
-
Buffer Stage: Transfer the tablets to a phosphate (B84403) buffer (pH 6.8) to simulate the intestinal environment.[9][10]
-
Collect samples from the dissolution medium at specified time intervals and analyze for this compound content using HPLC to determine the drug release profile.
-
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for evaluating strategies to enhance this compound bioavailability.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. What is this compound [strophantus.de]
- 2. Absorption, metabolism and elimination of strophanthus glycosides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. scilit.com [scilit.com]
- 7. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an enteric coating formulation and process for tablets primarily composed of a highly water-soluble, organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Prevention of Strophanthin Degradation in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of Strophanthin in aqueous solutions is critical for accurate and reproducible experimental results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing potency over time. What are the primary causes of its degradation in an aqueous environment?
A1: this compound is susceptible to degradation through several pathways in aqueous solutions. The most significant factors include:
-
pH-Induced Hydrolysis: this compound is highly sensitive to pH. Alkaline conditions (pH > 7) are particularly detrimental, leading to the hydrolysis of the lactone ring, which is essential for its biological activity. This can be exacerbated by autoclaving in soft-glass containers that leach alkali.[1][2][3] Acidic conditions (pH < 7) can also cause degradation, primarily through the cleavage of the glycosidic bond to yield the aglycone, k-strophanthidin.[2]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. It is recommended to protect this compound solutions from light.
-
Enzymatic Degradation: If the solution is contaminated with enzymes, particularly β-glucosidases, the glycosidic linkages of this compound can be cleaved.[4] These enzymes may be present in crude plant extracts or as microbial contaminants.
-
Oxidation: Although less documented for this compound specifically, oxidative degradation is a common pathway for many pharmaceutical compounds.
Q2: What is the optimal pH for storing this compound solutions, and how can I maintain it?
A2: The optimal pH for storing aqueous solutions of this compound is neutral (pH 7.0).[1][2][3] To maintain this pH, it is highly recommended to dissolve this compound in a 0.02 M phosphate (B84403) buffer solution.[1][3] This buffer system helps to resist pH changes that might occur due to atmospheric CO2 absorption or leaching of alkaline substances from container materials.
Q3: Can I autoclave my this compound solution for sterilization?
A3: Autoclaving can be a viable sterilization method for this compound solutions, but only if strict precautions are taken.[2][5] Autoclaving in soft-glass ampules can lead to a significant increase in pH (up to 9.0), causing substantial degradation and loss of biological activity.[1][3] If autoclaving is necessary, it is imperative to use hard-glass (e.g., Pyrex) containers and a pH 7.0 phosphate buffer to prevent alkaline-induced degradation.[2][5]
Q4: Are there specific storage containers that are better for this compound solutions?
A4: Yes, the choice of storage container is crucial. Always use hard-glass (borosilicate glass, e.g., Pyrex) vials or ampules.[2][5] Soft-glass containers should be avoided as they can leach alkaline ions into the solution, particularly upon heating, which raises the pH and accelerates degradation.[1][3] For long-term storage, amber-colored hard-glass containers are recommended to protect the solution from light.
Q5: How can I prevent enzymatic degradation of my this compound solution?
A5: To prevent enzymatic degradation, ensure that all glassware and solvents are sterile. If working with plant extracts that may contain endogenous β-glucosidases, consider purification steps to remove these enzymes. For solutions, sterile filtration through a 0.22 µm filter can remove microbial contamination. If enzymatic degradation is still suspected, the addition of a broad-spectrum glycosidase inhibitor may be considered, although the compatibility and potential interference with your experiments should be carefully evaluated.
Q6: Should I use antioxidants to stabilize my this compound solution?
A6: While pH and light are the primary drivers of this compound degradation, oxidative stress can also contribute to the degradation of many organic molecules. The use of antioxidants like ascorbic acid or sodium metabisulfite (B1197395) can be a protective measure. Sodium metabisulfite is a potent antioxidant that can inhibit polyphenol oxidase activity and prevent oxidative damage.[6][7][8][9] Ascorbic acid also acts as a powerful antioxidant.[10][11] The optimal concentration of these antioxidants for this compound solutions should be determined empirically for your specific application to ensure they do not interfere with downstream assays.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in a freshly prepared solution. | Incorrect pH of the solvent. | Ensure the water or buffer used is at pH 7.0. Use a calibrated pH meter for verification. |
| Use of soft-glass containers. | Switch to hard-glass (borosilicate) containers (e.g., Pyrex). | |
| Solution turns yellow or brown over time. | Photodegradation. | Store the solution in amber-colored vials or wrap clear vials in aluminum foil to protect from light. |
| Oxidative degradation. | Consider adding an antioxidant such as sodium metabisulfite (e.g., 0.01-0.1% w/v) or ascorbic acid. Test for compatibility with your experimental setup. | |
| Precipitate forms in the solution upon storage. | pH shift leading to decreased solubility or degradation products. | Confirm the pH of the solution. If it has shifted, prepare a fresh solution using a pH 7.0 buffer. |
| Microbial contamination. | Prepare solutions under sterile conditions and consider sterile filtration. | |
| Inconsistent results between different batches of solutions. | Variation in water quality or container type. | Use high-purity, pH-neutral water and consistently use hard-glass containers. |
| Degradation during sterilization. | If autoclaving, strictly adhere to the protocol of using a pH 7.0 buffer and hard-glass containers. Alternatively, consider sterile filtration for heat-labile solutions. |
Quantitative Data on this compound Stability
Table 1: Effect of pH and Autoclaving on the Biological Potency of this compound Solutions
| pH of Solution | Treatment | Change in Optical Rotation | Cat Unit (mg/kg) - Biological Potency | % Loss of Potency |
| 5.0 | Before Autoclaving | -0.97° | 0.107 | 0% |
| 5.0 | After Autoclaving | No alteration | 0.107 | 0% |
| 7.0 | Before Autoclaving | -0.97° | 0.107 | 0% |
| 7.0 | After Autoclaving | No alteration | 0.107 | 0% |
| 8.6 | Before Autoclaving | -0.97° | 0.107 | 0% |
| 8.6 | After Autoclaving | -0.93° | 0.152 | ~29.6% |
| 9.0+ (in soft glass) | After Autoclaving | Not reported | Becomes practically inert | >400% increase in lethal dose required |
Data compiled from Levy & Cullen (1920).[2][5] The "Cat Unit" is a measure of biological potency, where a lower value indicates higher potency.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution
Objective: To prepare a sterile, pH-controlled aqueous solution of this compound with enhanced stability.
Materials:
-
Crystalline g-Strophanthin (Ouabain)
-
0.02 M Sodium Phosphate Buffer (pH 7.0), sterile
-
Sterile, hard-glass (Pyrex) volumetric flasks and storage vials (amber-colored recommended)
-
Sterile 0.22 µm syringe filters
-
Calibrated pH meter
Procedure:
-
Prepare a 0.02 M sodium phosphate buffer and adjust the pH to exactly 7.0 using a calibrated pH meter.
-
Sterilize the buffer by autoclaving or filtration.
-
Accurately weigh the desired amount of crystalline this compound.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in the sterile 0.02 M phosphate buffer (pH 7.0) to the desired final concentration.
-
For sterilization of the final solution, pass it through a sterile 0.22 µm syringe filter into the final sterile, hard-glass storage vials.
-
Store the vials protected from light at the recommended temperature (consult product datasheet, typically room temperature for solid and refrigerated for solutions).
Protocol 2: Stability Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
Objective: To quantify this compound and its degradation products to assess the stability of a solution.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase:
-
A gradient of water with 1% formic acid (A) and acetonitrile (B52724) (B) is commonly used for the separation of cardiac glycosides.[12] A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
Inject a sample of the this compound solution being tested.
-
Monitor the chromatogram at a wavelength of ~220 nm.
-
Quantify the peak corresponding to intact this compound and any new peaks that appear, which may represent degradation products.
-
Compare the peak area of this compound over time to determine the rate of degradation.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Recommended workflow for preparing stable this compound solutions.
References
- 1. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ouabain-induced Internalization and Lysosomal Degradation of the Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain-induced internalization and lysosomal degradation of the Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgbangze.com [sgbangze.com]
- 7. vinipulchemicals.com [vinipulchemicals.com]
- 8. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. matec-conferences.org [matec-conferences.org]
- 10. The protective effects of high-dose ascorbic acid on myocardium against reperfusion injury during and after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin C and Cardiovascular Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interference of Strophanthin in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of using Strophanthin in biochemical assays. This compound, a potent cardiac glycoside and inhibitor of the Na+/K+-ATPase, is a valuable tool in research. However, its chemical properties and biological activities can lead to interference in various experimental setups. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify, understand, and mitigate these potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can cause assay interference?
A1: this compound's primary mechanism of action is the highly specific inhibition of the Na+/K+-ATPase (sodium-potassium pump)[1]. This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels[1]. These downstream effects can trigger various signaling cascades, potentially leading to off-target effects in cell-based assays that are unrelated to the intended target of your experiment.
Q2: Can this compound's physical properties interfere with optical assays?
Q3: What are the known off-target effects of this compound that I should be aware of?
A3: Beyond its primary target, the Na+/K+-ATPase, this compound and other cardiac glycosides have been reported to modulate several signaling pathways, which can be considered off-target effects in many experimental contexts. These include the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways[2]. Strophanthidin, the aglycone of k-Strophanthin, has also been shown to inhibit these pathways in some cancer cell lines[2]. Additionally, cardiac glycosides have been identified as inhibitors of HIF-1α synthesis[3].
Troubleshooting Guides
Issue 1: Unexpected results in cell viability assays (e.g., MTT, XTT).
Question: My cell viability results are inconsistent or show unexpected cytotoxicity when using this compound. What could be the cause?
Answer:
This compound-induced cytotoxicity can be a genuine biological effect due to the disruption of ion homeostasis and activation of cell death pathways. However, interference can also lead to misleading results. Here's how to troubleshoot:
-
Mechanism-based Cytotoxicity: Inhibition of the Na+/K+-ATPase is cytotoxic to many cell types. The observed effect might be a true reflection of this compound's activity.
-
Assay-specific Interference:
-
MTT/XTT Assays: These assays rely on cellular reductases. This compound could potentially interfere with these enzymes or the formazan (B1609692) product formation.
-
ATP-based Assays (e.g., CellTiter-Glo®): this compound's disruption of ion gradients can impact cellular ATP levels, which might be the intended measurement or an interfering factor depending on your research question.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Experimental Protocol: Assessing Interference with MTT Assay
-
Cell-Free Control: Prepare wells with cell culture medium and this compound at the concentrations used in your experiment, but without cells.
-
Add MTT Reagent: Add MTT reagent to these wells and incubate for the standard duration.
-
Solubilize and Read: Add solubilization buffer and measure the absorbance.
-
Analysis: A significant absorbance reading in the absence of cells indicates direct reduction of MTT by this compound or interaction with the formazan product.
Issue 2: Suspected interference in fluorescence-based assays.
Question: I am observing high background or quenching in my fluorescence assay when this compound is present. How can I confirm and mitigate this?
Answer:
Fluorescence interference can arise from the intrinsic properties of the test compound.
-
Autofluorescence: this compound may fluoresce at the excitation and/or emission wavelengths of your assay's fluorophore.
-
Quenching: this compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the detected signal.
Troubleshooting Workflow:
Caption: Workflow to identify autofluorescence or quenching by this compound.
Experimental Protocol: Assessing Autofluorescence and Quenching
-
Compound-Only Control (Autofluorescence):
-
Prepare wells with assay buffer and this compound at various concentrations.
-
Measure the fluorescence at your assay's excitation and emission wavelengths. A signal significantly above the buffer-only control indicates autofluorescence.
-
-
Fluorophore + Compound Control (Quenching):
-
Prepare wells with your fluorescent probe/substrate at the assay concentration.
-
Add this compound at various concentrations.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence compared to the fluorophore-only control suggests quenching.
-
Issue 3: Inconsistent results in enzyme-linked immunosorbent assays (ELISAs).
Question: My ELISA results are variable when testing samples containing this compound. What could be the problem?
Answer:
This compound K has been shown to interact with specific antibodies in an ELISA format[4]. This interaction can be complex and depends on whether the antibodies are in solution or immobilized.
-
Direct Binding: this compound may bind to the capture or detection antibodies, either blocking the intended binding of the analyte (false negative) or non-specifically bridging the antibodies (false positive).
-
Matrix Effects: this compound could alter the properties of the sample matrix, affecting antibody-antigen interactions.
Troubleshooting Steps:
-
Spike and Recovery: Spike a known amount of your analyte into a sample matrix containing this compound at the concentrations you are testing. If the recovery of the analyte is significantly different from 100%, interference is likely occurring.
-
Dilutional Linearity: Serially dilute a high-concentration sample containing this compound. If the measured concentration does not decrease linearly with dilution, this suggests a matrix effect.
-
Alternative Assay: If possible, confirm your results with a non-immunoassay-based method.
Signaling Pathway Interference
This compound's inhibition of the Na+/K+-ATPase can trigger downstream signaling cascades that may interfere with cell-based assays targeting these pathways.
Caption: Signaling pathways potentially activated by this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's interference in various assays, it is imperative to perform the control experiments outlined in the troubleshooting guides. Below is a table of IC50 values for Strophanthidin (the aglycone of k-Strophanthin) in different cancer cell lines from an MTT assay, which can serve as a reference for its cytotoxic potential.
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 2 |
| A549 (Lung Cancer) | 1 |
| HepG2 (Liver Cancer) | 2.5 |
Data from a study on Strophanthidin, the aglycone of k-Strophanthin.
Final Recommendations
-
Always run appropriate controls: Vehicle-only, compound-only, and positive controls are essential for interpreting your data correctly.
-
Characterize your compound: Before starting a screening campaign, assess the spectral properties of this compound to anticipate potential interference in optical assays.
-
Use orthogonal assays: Confirm your findings with a secondary assay that has a different detection principle to rule out technology-specific artifacts.
-
Consult the literature: Be aware of the known biological activities of this compound and other cardiac glycosides to anticipate potential off-target effects in your experimental system.
-
Consider compound stability: Be mindful of this compound's stability in aqueous solutions, which can be affected by pH[5][6]. It is recommended to dissolve this compound in a neutral pH buffer, such as a 0.02 M standard phosphate (B84403) solution at pH 7.0[5][6].
References
- 1. Cardiac glycosides induce cell death in human cells by inhibiting general protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposed drug screen identifies cardiac glycosides as inhibitors of TGF-β-induced cancer-associated fibroblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting Strophanthin-induced cytotoxicity in cell culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with Strophanthin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Assay Variability & Controls
Question: My replicate wells show high variability in viability readings. What are the common causes?
Answer: High variability between replicate wells is a frequent issue that can obscure the true cytotoxic effect of this compound. Key factors to investigate include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating. Gentle swirling of the flask before aspiration and proper mixing while pipetting can help.[1][2][3]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which alters the media and compound concentration.[2] It is best practice to avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[2]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variability. Ensure your pipettes are calibrated regularly and use consistent technique.
-
Incomplete Reagent Mixing: After adding viability reagents (e.g., MTT, MTS), ensure gentle but thorough mixing. Tapping the plate or using a plate shaker can help, but avoid introducing bubbles.[2]
Question: My untreated/vehicle-treated control cells show low viability. What could be the problem?
Answer: Low viability in control groups compromises the entire experiment. Potential causes include:
-
Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. Ensure the final solvent concentration in the culture medium is non-toxic to your specific cell line (typically <0.5%). Always run a vehicle-only control (media with the same final solvent concentration but without this compound) to assess solvent toxicity.[2][4]
-
Cell Culture Contamination: Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma), which can cause cell death and interfere with assay results.[2][5]
-
Suboptimal Culture Conditions: Ensure proper incubator settings (temperature, CO2, humidity) and use appropriate, pre-warmed culture media.[2]
-
Poor Cell Health at Seeding: Only use cells from a healthy, sub-confluent culture for your experiments. Over-confluent or frequently passaged cells may be stressed and less viable.[2][6]
Section 2: this compound-Specific Issues
Question: I'm observing a precipitate in my culture medium after adding this compound. What should I do?
Answer: this compound, like many compounds, can have limited solubility in aqueous solutions. Precipitation means the effective concentration is unknown and the precipitate itself can interfere with the assay.
-
Check Solubility Limit: The concentration you are using may exceed this compound's solubility in your specific cell culture medium.
-
Improve Dissolution Protocol: When diluting the DMSO stock solution, add it dropwise into the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and uniform dispersion.[4][7] This prevents localized high concentrations that can trigger precipitation.[7]
-
pH and Temperature: The stability and solubility of this compound can be affected by pH.[8] Ensure your media is properly buffered. Also, avoid repeated freeze-thaw cycles of stock solutions and ensure media is warmed before adding the compound.[7][9] Glass containers can sometimes leach alkali, raising the pH and causing decomposition, so proper storage is crucial.[8]
Question: The level of cytotoxicity is much higher/lower than expected based on published data. Why?
Answer: Discrepancies in cytotoxicity are common and depend on several experimental variables:
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to this compound. The IC50 for one cell line may not be applicable to another.[10][11] It is critical to perform a dose-response experiment to determine the IC50 for your specific cell line.[2][10]
-
Exposure Time: The duration of this compound treatment will significantly impact cytotoxicity. Longer exposure times will generally result in increased cell death at lower concentrations.[2]
-
Compound Stability: Ensure your this compound stock has been stored correctly and has not degraded, which could alter its activity.[2] Prepare fresh working dilutions for each experiment.
Section 3: Mechanism of Action & Data Interpretation
Question: How can I determine if this compound is inducing apoptosis or necrosis in my cells?
Answer: this compound can induce different cell death pathways. Distinguishing between them is key to understanding its mechanism. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell death often resulting from severe injury and leading to inflammation.[12][13][14]
-
Morphological Changes: Apoptosis is characterized by cell shrinkage, membrane blebbing, and nuclear fragmentation, whereas necrosis involves cell swelling and plasma membrane rupture.
-
Biochemical Assays:
-
Caspase Activation: Apoptosis is typically mediated by caspases.[15] Use a caspase activity assay (e.g., measuring caspase-3/7 activity) to detect apoptosis.[16][17]
-
Membrane Integrity: Necrosis leads to the loss of plasma membrane integrity.[12] An LDH (Lactate Dehydrogenase) release assay can be used to quantify necrosis.
-
Annexin V/PI Staining: This flow cytometry or imaging-based method can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).
-
Question: What are the known off-target effects of this compound?
Answer: While this compound's primary target is the Na+/K+-ATPase, it can have other effects.[18][19][20][21] For instance, downstream signaling can involve mitogen-activated protein kinase (MAPK) and the generation of reactive oxygen species (ROS).[22] To confirm that the observed cytotoxicity is due to its on-target effect, consider the following:
-
Rescue Experiments: If possible, use a cell line with a modified Na+/K+-ATPase that is resistant to this compound binding. If cytotoxicity is absent in this line, it confirms an on-target effect.
-
Inhibitors: Use inhibitors for downstream pathways (e.g., MAPK or ROS scavengers) to see if they can rescue the cells from this compound-induced death.
Quantitative Data Summary
The cytotoxic effect of this compound is dose-dependent and varies significantly between cell lines.
| Cell Line | Compound | IC50 Concentration (µM) | Incubation Time (h) | Assay Type | Reference |
| A549 (Lung Cancer) | Strophanthidin (B154792) | 0.529 ± 0.05 | 24 | MTT | [10] |
| MCF-7 (Breast Cancer) | Strophanthidin | 1.12 ± 0.04 | 24 | MTT | [10] |
| HepG2 (Liver Cancer) | Strophanthidin | 1.75 ± 0.02 | 24 | MTT | [10] |
| HeLa | TS 155-2 (this compound-related) | 0.0726 | 48 | Not Specified | [2] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each specific cell line and protocol.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2][23]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.[2]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[10]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: LDH Release Assay (for Necrosis)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of necrosis and loss of membrane integrity.
Materials:
-
Cells treated as in steps 1-3 of the MTT protocol.
-
Commercially available LDH cytotoxicity assay kit.
-
Lysis buffer (provided in the kit, for maximum LDH release control).
-
96-well plates.
Methodology:
-
Prepare Controls: After the treatment incubation period, prepare a "maximum LDH release" control by adding lysis buffer to several untreated wells 30-45 minutes before the assay.
-
Sample Collection: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by subtracting the background (media-only control) and normalizing the sample readings to the maximum LDH release control.
Visualizations
Caption: this compound's primary signaling pathway leading to cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. benchchem.com [benchchem.com]
- 8. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [merckmillipore.com]
- 10. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 14. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ressources.unisciel.fr [ressources.unisciel.fr]
- 16. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. What is the mechanism of this compound K? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. What is this compound K used for? [synapse.patsnap.com]
- 21. This compound | 11005-63-3 | Benchchem [benchchem.com]
- 22. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Challenges of Strophanthin's Narrow Therapeutic Index in Preclinical Research
Technical Support Center
For researchers, scientists, and drug development professionals working with the cardiac glycoside Strophanthin, its narrow therapeutic index presents a significant challenge in animal studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its narrow therapeutic index a concern in animal studies?
A1: this compound is a cardiac glycoside historically used to treat heart conditions.[1] Its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1] This inhibition leads to an increase in intracellular calcium, enhancing heart muscle contractility.[1] However, the therapeutic dose is very close to the toxic dose, a characteristic known as a narrow therapeutic index.[1] In animal studies, this means that slight variations in dosage or individual animal susceptibility can lead to severe adverse effects, including life-threatening arrhythmias, making precise administration and monitoring critical.[2][3]
Q2: What are the typical signs of this compound toxicity in animals?
A2: The most common signs of this compound toxicity are cardiac in nature.[4] Electrocardiogram (ECG) monitoring may reveal arrhythmias, such as ventricular premature depolarizations, and eventually ventricular fibrillation or asystole at lethal doses.[4] Other systemic signs can include gastrointestinal disturbances, lethargy, and respiratory distress.[1]
Q3: How does the sensitivity to this compound vary between different animal species?
A3: There is a notable species-specific variation in sensitivity to this compound. For instance, rats are known to be significantly less sensitive to the toxic effects of cardiac glycosides compared to guinea pigs or cats.[5] This difference is attributed to variations in the Na+/K+-ATPase enzyme structure and receptor affinities across species.[5] It is crucial to consult literature for species-specific dosing information before initiating any study.
Q4: What is the primary signaling pathway activated by this compound?
A4: this compound, through its inhibition of the Na+/K+-ATPase, triggers a cascade of intracellular signaling events. This leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.[1] This calcium increase is central to the positive inotropic effect of this compound.[1] Additionally, studies with the related compound strophanthidin (B154792) have shown the involvement of the mitogen-activated protein kinase (MAPK) and reactive oxygen species (ROS) signaling pathways.[6][7]
Troubleshooting Guide
Issue: High incidence of mortality in the study group.
-
Possible Cause: The administered dose is likely exceeding the therapeutic window for the specific animal model.
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check all calculations for dose preparation and administration, accounting for the animal's body weight.
-
Consult Species-Specific Data: Refer to the quantitative data table below for reported therapeutic and toxic doses in different species. Remember that these are estimates and individual variability exists.
-
Conduct a Dose-Ranging Study: If preliminary data is unavailable for your specific model, a pilot study with a small number of animals to determine the therapeutic and toxic dose range is highly recommended.
-
Consider a Slower Infusion Rate: For intravenous administration, a slower infusion rate can help prevent a rapid spike in plasma concentration, potentially reducing acute toxicity.
-
Issue: Inconsistent or no observable therapeutic effect.
-
Possible Cause: The administered dose may be too low, or the method of administration may not be optimal.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dose falls within the expected therapeutic range for the species.
-
Check Drug Stability: Confirm the stability of your this compound solution. Improper storage can lead to degradation and loss of potency.
-
Evaluate Administration Route: The bioavailability of this compound can vary significantly with the route of administration. Intravenous infusion generally provides the most control over plasma concentrations.
-
Monitor Physiological Parameters: Ensure that the endpoints being measured are sensitive enough to detect the expected therapeutic effect. For example, when assessing inotropic effects, direct measurement of cardiac contractility is more sensitive than heart rate alone.
-
Issue: Animals are exhibiting signs of cardiac arrhythmia.
-
Possible Cause: The dose is approaching or has entered the toxic range.
-
Troubleshooting Steps:
-
Immediate Cessation of Dosing: If administering a continuous infusion, stop the infusion immediately.
-
Continuous ECG Monitoring: Closely monitor the animal's ECG to characterize the arrhythmia.
-
Supportive Care: Provide supportive care as dictated by your institution's animal care and use committee protocols. This may include fluid therapy and management of electrolyte imbalances.
-
Review Experimental Protocol: After the event, thoroughly review the dosing protocol and animal monitoring procedures to identify any potential contributing factors.
-
Quantitative Data
Table 1: Summary of Intravenous Ouabain (B1677812) (a type of this compound) Doses in Animal Models
| Animal Model | Therapeutic/Effective Dose Range (µg/kg) | Toxic Dose (µg/kg) | Lethal Dose (LD50) (mg/kg) |
| Rat | 0.18 - 25 (pressor and inotropic effects)[2][8] | 1800 (toxic effects observed)[2] | Not specified |
| Mouse | Not specified | Not specified | 32 - 36 (intravenous)[9] |
| Dog | Not specified | Not specified | Not specified |
| Cat | Not specified | Not specified | Not specified |
Note: Data for this compound can be sparse and variable. Ouabain is a closely related and commonly studied cardiac glycoside. Researchers should always perform pilot studies to determine the appropriate dose range for their specific experimental conditions and animal strain.
Experimental Protocols
Protocol: Determination of the Therapeutic Window of this compound by Continuous Intravenous Infusion in Rats
1. Animal Preparation:
- Anesthetize the rat according to your institutionally approved protocol.
- Surgically implant a catheter into the jugular or femoral vein for drug infusion.
- Implant ECG electrodes subcutaneously to monitor cardiac activity.
- Allow the animal to recover from surgery as per protocol before initiating the experiment.
2. This compound Preparation:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
- Make serial dilutions to achieve the desired concentrations for infusion.
3. Infusion Protocol:
- Connect the venous catheter to an infusion pump.
- Begin with a low-dose continuous infusion of this compound. A starting point for rats could be in the low µg/kg/min range, titrating upwards.
- Continuously monitor the animal's ECG and other vital signs (e.g., blood pressure).
4. Data Collection and Analysis:
- Record the ECG continuously.
- Note the infusion rate at which the desired therapeutic effect is observed (e.g., a significant increase in cardiac contractility without arrhythmia). This is the lower end of the therapeutic window.
- Continue to slowly increase the infusion rate.
- The infusion rate at which the first signs of cardiac toxicity (e.g., consistent arrhythmias) appear defines the upper limit of the therapeutic window.
- Analyze the ECG data to quantify changes in heart rate, rhythm, and wave morphology.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for determining the therapeutic window.
References
- 1. What is the mechanism of this compound K? [synapse.patsnap.com]
- 2. Effects of small doses of ouabain on the arterial blood pressure of anesthetized hypertensive and normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Animal experiment studies of the ocular toxicity of cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of ouabain on rat heart: comparison with its effect on guinea-pig heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Low-dose ouabain administration increases Na⁺,K⁺-ATPase activity and reduces cardiac force development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of serum components on Strophanthin activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Strophanthin in cell culture. The information focuses on the impact of serum components on this compound's activity and provides protocols and tools to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell culture?
A1: this compound, also known as ouabain, is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium.[2] Beyond its ion pump inhibitory function, the binding of this compound to Na+/K+-ATPase can also trigger various intracellular signaling cascades, including those involving c-Src, EGFR, PI3K/Akt, and Ras/Raf/ERKs.[4][5]
Q2: How can serum components in the cell culture medium affect the activity of this compound?
A2: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound.[6] This protein binding can sequester the drug, reducing its free concentration in the medium and thus limiting its availability to interact with the Na+/K+-ATPase on the cell surface.[6] This can lead to a higher apparent IC50 value and reduced potency in cell-based assays compared to serum-free conditions. Additionally, growth factors and hormones in serum can activate signaling pathways that may overlap with or counteract the effects of this compound, leading to complex and sometimes unpredictable outcomes.[7]
Q3: Why am I observing lower-than-expected potency (high IC50 value) for this compound in my experiments?
A3: A common reason for observing lower-than-expected potency of this compound is the presence of serum in the culture medium.[6] As mentioned in Q2, serum proteins can bind to this compound, reducing its effective concentration. Other factors could include the specific cell line's sensitivity to this compound, the expression level of different Na+/K+-ATPase isoforms (as some are less sensitive to ouabain), and the overall health and confluency of the cell culture.[6][8]
Q4: Is it necessary to perform experiments in serum-free or reduced-serum conditions?
A4: To obtain more consistent and reproducible results, and to better understand the direct effects of this compound on cells, performing experiments in serum-free or reduced-serum media is highly recommended.[7][9] Serum starvation can help to synchronize cells in the same cell cycle phase and reduce the basal activity of signaling pathways that might be activated by serum components.[9][10] However, it's crucial to ensure that the cells can tolerate serum-free conditions for the duration of the experiment, as prolonged serum starvation can induce stress and apoptosis in some cell lines.[11]
Q5: What are the key signaling pathways activated by this compound?
A5: this compound, by binding to the Na+/K+-ATPase, can act as a signal transducer, activating several downstream pathways independent of its effect on ion transport.[4][8] Key pathways include the activation of Src kinase, which can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5] This can subsequently trigger cascades like the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, which are involved in cell proliferation, survival, and apoptosis.[4][12]
Troubleshooting Guide
| Problem | Potential Cause Related to Serum | Recommended Solution |
| High variability in experimental results between batches. | Inconsistent lots of serum (e.g., Fetal Bovine Serum - FBS) can have varying compositions of proteins, growth factors, and hormones.[7][11] | 1. Test new lots of serum before use and compare with the old lot in a growth experiment.[13] 2. Purchase a large batch of a single serum lot to use for the entire set of experiments. 3. Consider using serum-free or reduced-serum media for the duration of the this compound treatment.[6][7] |
| This compound appears less potent (higher IC50) than reported in the literature. | High serum concentration (e.g., 10% FBS) leading to protein binding and reduced bioavailability of this compound.[6] | 1. Perform a dose-response curve for this compound in both your standard serum concentration and a lower serum concentration (e.g., 1-2% FBS) or serum-free medium to assess the impact.[6] 2. If cells tolerate it, switch to a lower serum concentration for the experiment. 3. Ensure that the literature data you are comparing with was generated under similar serum conditions. |
| Unexpected or off-target effects on cell signaling pathways. | Growth factors and other components in serum can activate signaling pathways (e.g., PI3K/Akt, MAPK) that may interfere with the signaling initiated by this compound.[7] | 1. Serum-starve the cells for a period (e.g., 12-24 hours) before this compound treatment to reduce the basal activation of signaling pathways.[9][10] 2. Use a defined, serum-free medium if your cell line is compatible.[14] |
| Poor cell health or viability even at low this compound concentrations. | Some cell lines are sensitive to serum withdrawal, and the combined stress of serum starvation and drug treatment can lead to cell death.[11] | 1. Optimize the duration of serum starvation; a shorter period may be sufficient to reduce background signaling without compromising cell viability. 2. Perform a viability assay (e.g., Trypan Blue exclusion) to assess cell health after serum starvation alone. 3. Consider a gradual adaptation of cells to lower serum concentrations over several passages.[14] |
Quantitative Data Summary
The following table provides a hypothetical yet representative summary of how serum concentration can influence the half-maximal inhibitory concentration (IC50) of this compound in a typical cell viability assay.
| Cell Line | Serum Concentration (% FBS) | This compound IC50 (nM) |
| Human Cancer Cell Line (e.g., NCI-H446)[15] | 10% | 80 |
| Human Cancer Cell Line (e.g., NCI-H446) | 2% | 35 |
| Human Cancer Cell Line (e.g., NCI-H446) | 0.5% | 15 |
| Human Cancer Cell Line (e.g., NCI-H446) | Serum-Free | 10 |
Note: These are illustrative values. The actual IC50 will vary depending on the cell line, assay duration, and specific experimental conditions.
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in their standard growth medium containing 10% FBS and allow them to adhere overnight.[16]
-
Serum Starvation (Optional but Recommended): The next day, gently aspirate the medium and wash the cells once with sterile phosphate-buffered saline (PBS). Replace the medium with a low-serum (e.g., 0.5-2% FBS) or serum-free medium.[10] Incubate for 12-24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in the low-serum or serum-free medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment: Proceed with the desired assay to evaluate the effects of this compound (e.g., cell viability assay, western blot for signaling proteins, etc.).
Protocol 2: Cell Viability (MTT) Assay
-
Cell Treatment: Follow steps 1-4 of the "General Cell Culture and this compound Treatment" protocol.
-
MTT Addition: After the treatment period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: this compound-induced Na+/K+-ATPase signaling cascade.
Caption: Workflow for troubleshooting serum-related effects.
References
- 1. This compound | 11005-63-3 | Benchchem [benchchem.com]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 4. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Adherent Cells [bdbiosciences.com]
- 11. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicine.uky.edu [medicine.uky.edu]
Technical Support Center: Minimizing Off-Target Effects of Strophanthin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Strophanthin (also known as ouabain) in their cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound's primary and most well-characterized on-target effect is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[1] By binding to and inhibiting this pump, this compound disrupts the balance of these ions, leading to an increase in intracellular sodium. This, in turn, affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[1]
Q2: What are the known off-target effects of this compound?
Beyond its canonical role as a Na+/K+-ATPase inhibitor, this compound can influence several signaling pathways independently of its ion pump inhibition, especially at different concentrations. These off-target effects can include the modulation of:
-
MAPK signaling pathway [2]
-
PI3K/AKT/mTOR signaling pathway [2]
-
Wnt/β-catenin signaling pathway [2]
-
JAK-STAT signaling pathway
In some cellular contexts, this compound's effects on cell viability have been observed at concentrations that do not significantly alter intracellular sodium levels, suggesting activation of the Na+/K+-ATPase as a signal transducer rather than just an ion pump.[3]
Q3: At what concentrations are the on-target versus off-target effects of this compound typically observed?
The concentration at which on-target versus off-target effects are observed is highly cell-type dependent. However, a general observation is that signaling and cytotoxic effects can occur at nanomolar concentrations, which may or may not directly correlate with complete inhibition of the Na+/K+-ATPase pump. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment.
Troubleshooting Guide
Issue 1: High cytotoxicity observed at concentrations intended for signaling studies.
Possible Cause: The concentration of this compound may be too high for your specific cell model, leading to overwhelming Na+/K+-ATPase inhibition and subsequent cell death, masking more subtle signaling effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To identify the optimal concentration, it is essential to conduct a dose-response experiment.[4]
-
Monitor Cell Viability: Assess cell viability using methods like MTT or trypan blue exclusion assays across a range of this compound concentrations.
-
Assess On-Target Effect: Concurrently, measure the on-target effect (e.g., inhibition of Na+/K+-ATPase activity) at these concentrations.
-
Select Optimal Concentration: Choose a concentration that elicits the desired signaling effect with minimal impact on cell viability.
Issue 2: Difficulty in distinguishing between on-target and off-target effects.
Possible Cause: The observed cellular phenotype could be a result of either the direct inhibition of the Na+/K+-ATPase pump, the activation of downstream signaling pathways, or a combination of both.
Troubleshooting Steps:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the Na+/K+-ATPase α-subunit.[5][6] If the effect of this compound is diminished or abolished in the knockdown/knockout cells, it confirms the on-target dependency.
-
Use of a Less Active Analog: Compare the effects of this compound to a structurally related cardiac glycoside with known different activity profiles, such as digoxin.[7]
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the Na+/K+-ATPase in your cellular model.[8][9]
Issue 3: Inconsistent results between experiments.
Possible Cause: Variability in experimental conditions, such as serum concentration in the cell culture media, can significantly impact the effective concentration of this compound.
Troubleshooting Steps:
-
Control Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration.[10] If possible, perform experiments in serum-free or reduced-serum media. If serum is required, ensure the concentration is consistent across all experiments.
-
Serum Starvation: Synchronize cells by serum starvation before this compound treatment to ensure a more uniform cellular response.[11]
-
Consistent Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can influence the cellular response to treatment.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (Ouabain) from various studies.
Table 1: IC50 Values of Ouabain (B1677812) for Na+/K+-ATPase Inhibition
| Cell/Tissue Type | IC50 Value | Reference |
| Rat Brain Membranes (high affinity) | 23.0 ± 0.15 nM | [12] |
| Rat Brain Membranes (low affinity) | 460 ± 4.0 nM | [12] |
| Vero Cells (anti-MERS-CoV activity) | 0.08 µM | [13] |
Table 2: Cytotoxic IC50 Values of Ouabain in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference | | --- | --- | --- | | Various Biliary Tract Cancer Cells | Biliary Tract Cancer | Low nanomolar range |[3] | | Five different breast cancer cell lines | Breast Cancer | 5 to 150 nM |[3] | | A549 | Lung Cancer | Low nM concentration |[3] | | Glioma cells | Brain Cancer | ~500 nM |[3] |
Key Experimental Protocols
Protocol 1: Na+/K+-ATPase Activity Assay
This protocol allows for the measurement of the on-target effect of this compound by quantifying the activity of the Na+/K+-ATPase.
Principle: The Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). The activity of the enzyme is determined by measuring the amount of Pi released. The specific activity of Na+/K+-ATPase is calculated as the difference in Pi released in the absence and presence of a specific inhibitor, ouabain (this compound).[14][15]
Materials:
-
Cell lysate or membrane preparation
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
ATP solution
-
MgCl2, NaCl, KCl solutions
-
Ouabain (this compound) solution
-
Reagents for Pi detection (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent)
-
Microplate reader
Procedure:
-
Prepare cell lysates or membrane fractions from control and this compound-treated cells.
-
Set up two sets of reactions for each sample: one with and one without ouabain.
-
To each well of a microplate, add the assay buffer, MgCl2, NaCl, and KCl.
-
Add the cell lysate/membrane preparation to each well.
-
Add ouabain to the designated wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Add the colorimetric reagents for Pi detection.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[16][17]
Materials:
-
Intact cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the Na+/K+-ATPase α-subunit
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them for different temperature treatments.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble Na+/K+-ATPase α-subunit in the supernatant by Western blotting.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. What is the mechanism of this compound K? [synapse.patsnap.com]
- 2. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ouabain at nanomolar concentrations is cytotoxic for biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synentec.com [synentec.com]
- 5. licorbio.com [licorbio.com]
- 6. Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Two active Na+/K+-ATPases of high affinity for ouabain in adult rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ouabain | Na+/K+ ATPase | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling guidelines for Strophanthin compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of Strophanthin compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of these compounds in your research.
Storage and Stability Data
Proper storage and handling are critical for maintaining the stability and efficacy of this compound compounds. The following tables summarize key quantitative data regarding storage conditions, stability, and solubility.
Table 1: Recommended Storage Conditions and Stability of this compound Compounds
| Parameter | G-Strophanthin (Ouabain) | k-Strophanthin | General Recommendations |
| Storage Temperature | Desiccate at -20°C[1][2] | Store in a ventilated, low temperature, and dry place[3] | Avoid high heat.[1] |
| Light Sensitivity | Light sensitive; store in the dark.[4] | Affected by light.[3] | Protect from light during storage and handling. |
| Air Stability | Stable in air.[4] | Stable in air.[3] | Hygroscopic; keep containers tightly closed.[1][2] |
| pH Stability | Aqueous solutions are neutral but can become alkaline and decompose in soft glass containers.[5][6] Stable at pH 7.0 in a phosphate (B84403) buffer.[5][7] | Degradation is pH-dependent. Acidic conditions lead to aglycone formation; basic conditions cause hydrolysis of the lactone ring.[8] | Use hard glass (e.g., Pyrex) or polypropylene (B1209903) containers for aqueous solutions.[6] Buffer aqueous solutions to a neutral pH. |
Table 2: Solubility of this compound Compounds
| Solvent | G-Strophanthin (Ouabain) Solubility | k-Strophanthin Solubility |
| Water | 10 mg/mL (cold)[1][2], 13 g/L (25°C)[1][2], 1.3 g/100mL (~25°C), 20 g/100mL (~100°C)[4] | Soluble[3] |
| Ethanol | 1.0 g/100mL (~25°C), 12.5 g/100mL (~78°C)[4] | Soluble in dilute alcohol; less soluble in absolute alcohol.[3] |
| Chloroform | Nearly insoluble[3] | Nearly insoluble[3] |
| Ether | Nearly insoluble[3] | Nearly insoluble[3] |
| Benzene | Nearly insoluble[3] | Nearly insoluble[3] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound compounds.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate several issues:
-
Solubility Limits: You may have exceeded the solubility of the compound in your chosen solvent. Refer to Table 2 for solubility data and consider gently warming the solution or using a more appropriate solvent if your experimental design allows.
-
Degradation: The compound may have degraded due to improper storage or handling, such as exposure to light or extreme pH.[3][4][5][6] Degradation products may be less soluble. It is recommended to prepare a fresh solution under optimal conditions.
-
Contamination: The solution may be contaminated. Ensure you are using sterile techniques and high-purity solvents.
Q2: I am observing inconsistent or lower-than-expected potency in my experiments. What could be the cause?
A2: Inconsistent potency is often linked to compound degradation.
-
pH Instability: Aqueous solutions of this compound can become alkaline over time, especially when stored in soft glass, leading to decomposition and loss of biological activity.[5][6] It is crucial to use hard glass containers and consider buffering your solution to pH 7.0.[5][7]
-
Light Exposure: this compound compounds are sensitive to light.[3][4] Ensure that all handling steps, from weighing to solution preparation and storage, are performed with protection from light. Use amber vials or wrap containers in aluminum foil.
-
Improper Storage: Long-term storage at incorrect temperatures can lead to gradual degradation. For G-Strophanthin (Ouabain), storage at -20°C in a desiccated environment is recommended.[1][2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, follow these general steps:
-
Allow the this compound compound to equilibrate to room temperature before opening the vial to prevent condensation, as the compound can be hygroscopic.[1][2]
-
Weigh the desired amount of powder in a fume hood, wearing appropriate personal protective equipment (PPE), as this compound compounds are highly toxic.[3]
-
Add your desired solvent (e.g., water, dilute ethanol) to the powder. Refer to Table 2 for solubility information.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed, light-protected container at the recommended temperature. For aqueous solutions, use hard glass or polypropylene tubes and consider sterile filtration.
Q4: What are the primary safety precautions I should take when working with this compound?
A4: this compound compounds are extremely toxic and must be handled with care.[4]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the solid compound in a fume hood to avoid inhalation of the powder.
-
Ingestion: Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol outlines a method for assessing the stability of a this compound compound in an aqueous solution under different conditions.
1. Materials:
-
This compound compound (e.g., G-Strophanthin)
-
HPLC-grade water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
HPLC system with a UV detector
-
C18 HPLC column
-
Hard glass (e.g., Pyrex) or polypropylene vials
-
Amber vials or aluminum foil
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
-
Create aliquots of the stock solution under different conditions to be tested (e.g., different pH values, exposure to light, different temperatures).
-
pH Stability: Adjust the pH of aliquots using dilute HCl or NaOH. A control solution should be prepared in the phosphate buffer at pH 7.0.[5][7]
-
Photostability: Place an aliquot in a clear vial and another in an amber vial (or wrapped in foil) to serve as a dark control. Expose the clear vial to a controlled light source.
-
Thermal Stability: Store aliquots at various temperatures (e.g., refrigerated, room temperature, elevated temperature).
-
3. HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase suitable for separating this compound from its potential degradation products (a gradient of water and acetonitrile (B52724) with a small amount of formic acid is a common starting point).
-
Inject a sample of the freshly prepared stock solution to determine the initial peak area and retention time of the intact this compound.
-
At specified time points, inject samples from each of the test conditions.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics under each condition.
Visual Guides
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Decision tree for appropriate this compound storage conditions.
References
- 1. G-STROPHANTHIN CAS#: 630-60-4 [m.chemicalbook.com]
- 2. 630-60-4 CAS MSDS (G-STROPHANTHIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. G-STROPHANTHIN | 630-60-4 [chemicalbook.com]
- 5. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complexity of Strophanthus Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the inherent variability in the chemical composition of Strophanthus plant extracts. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to anticipate and resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in the chemical composition of Strophanthus extracts?
A1: The chemical profile of Strophanthus extracts is subject to significant variation stemming from several factors:
-
Genetic Variation: Different species of Strophanthus (e.g., S. gratus, S. kombe, S. hispidus) produce distinct profiles of cardiac glycosides and other secondary metabolites. Even within the same species, different geographical and ecological forms can exhibit chemical variations.
-
Plant Part Used: The concentration and composition of active compounds differ considerably between the seeds, leaves, stems, and roots of the plant. For instance, the seeds of S. kombe and S. hispidus are particularly rich in cardiac glycosides, with concentrations reported to be between 8-10%.[1][2][3]
-
Geographical and Environmental Factors: The location of cultivation significantly impacts the chemical composition. For example, differences in the cardenolide content of S. kombe seeds from Zimbabwe and Malawi have been reported.[1] Environmental stressors such as drought, light intensity, and soil composition are also known to influence the production of secondary metabolites in plants.[4][5][6]
-
Harvesting and Post-Harvest Processing: The timing of harvest and subsequent drying and storage methods can lead to degradation or alteration of the chemical constituents.
-
Extraction Method: The choice of solvent and extraction technique (e.g., maceration, reflux, sonication) will selectively extract different compounds, thus altering the final composition of the extract.
Q2: What are the major classes of bioactive compounds found in Strophanthus extracts?
A2: Strophanthus extracts contain a diverse array of phytochemicals, with the most prominent being:
-
Cardiac Glycosides (Cardenolides): These are the most well-known and biologically active compounds in Strophanthus. They are responsible for the cardiotonic effects of the extracts. Key examples include ouabain (B1677812) (g-strophanthin) from S. gratus, and a mixture of glycosides known as k-strophanthin from S. kombe, which includes cymarin (B190896), k-strophanthoside, and others.[3]
-
Saponins (B1172615): These compounds have been identified in various Strophanthus species and may influence the bioavailability of cardiac glycosides.
-
Flavonoids, Tannins, and Phenolic Compounds: These classes of compounds are also present and may contribute to the overall biological activity of the extracts, including antioxidant and anti-inflammatory properties.
-
Alkaloids and Terpenoids: These have also been reported in phytochemical screenings of Strophanthus species.
Q3: How can I standardize my Strophanthus extract to ensure experimental reproducibility?
A3: Standardization is crucial for obtaining reliable and reproducible results. This can be achieved by:
-
Comprehensive Phytochemical Profiling: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain a chemical fingerprint of your extract.
-
Quantification of Marker Compounds: Identify and quantify one or more key bioactive compounds (e.g., a specific cardiac glycoside like ouabain or cymarin). The concentration of these marker compounds can then be used to normalize the extract concentration across different batches.
-
Biological Activity Assays: In addition to chemical analysis, a bioassay that reflects the intended therapeutic effect can be used to standardize the extract based on its biological activity.
Troubleshooting Guides
Guide 1: Inconsistent Bioassay Results
Problem: You are observing high variability in the results of your bioassays when using different batches of Strophanthus extract, even when the same dry weight of the extract is used.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Active Compound Concentration | - Action: Perform quantitative analysis (e.g., HPLC) on each batch of extract to determine the concentration of key cardiac glycosides. - Rationale: The concentration of active compounds can vary significantly between batches due to the factors mentioned in FAQ 1. Normalizing the dose based on the concentration of a marker compound rather than the total extract weight will improve consistency. |
| Degradation of Active Compounds | - Action: Review your extraction and storage procedures. Avoid excessive heat and light exposure. Store extracts in airtight, light-resistant containers at low temperatures. - Rationale: Cardiac glycosides can degrade over time, especially when exposed to heat, light, or acidic conditions.[1][7] |
| Interference from Other Compounds | - Action: Consider purifying the extract to isolate the compound(s) of interest. Alternatively, investigate potential synergistic or antagonistic effects of other compounds in the extract. - Rationale: Other phytochemicals in the extract, such as saponins or flavonoids, may modulate the activity of the cardiac glycosides or have their own biological effects. |
Guide 2: Analytical Challenges in HPLC and LC-MS
Problem: You are encountering issues with the analysis of your Strophanthus extract using HPLC or LC-MS, such as poor peak shape, low signal intensity, or inconsistent retention times.
Troubleshooting for HPLC:
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions between analytes and the stationary phase. - Column contamination. | - Adjust mobile phase pH to suppress ionization of acidic or basic analytes. - Use a guard column and/or implement a column washing step between injections. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. | - Dilute the sample or inject a smaller volume. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Fluctuations in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance does not improve. |
Troubleshooting for LC-MS:
| Issue | Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting compounds from the sample matrix affecting the ionization of the target analyte. | - Improve chromatographic separation to resolve the analyte from interfering compounds. - Dilute the sample to reduce the concentration of matrix components. - Use a stable isotope-labeled internal standard that will be similarly affected by the matrix. - Optimize sample preparation to remove interfering substances (e.g., using solid-phase extraction). |
| Low Signal Intensity | - Poor ionization of the analyte. - Analyte degradation in the ion source. | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). - Adjust the mobile phase pH or add modifiers to enhance ionization. |
Data Presentation
Table 1: Major Cardiac Glycosides in Different Strophanthus Species
| Species | Major Cardiac Glycosides | Typical Concentration in Seeds |
| Strophanthus gratus | Ouabain (g-strophanthin) | Varies, but is the principal glycoside |
| Strophanthus kombe | k-strophanthoside, k-strophanthin-β, cymarin, periplocymarin, erysimoside | Total glycosides: 8-10%[1][2][3] |
| Strophanthus hispidus | h-strophanthin (a mixture including cymarin and other glycosides) | Total glycosides: 8-10%[1][2] |
| Strophanthus sarmentosus | Sarmentogenin, sarverogenin | Varies |
| Strophanthus boivinii | Boivinides A, B, and F | Varies |
Note: The concentrations of individual glycosides can vary significantly based on the factors outlined in FAQ 1.
Experimental Protocols
Protocol 1: Extraction and Quantification of Cardiac Glycosides by HPLC-DAD
This protocol provides a general framework. Optimization may be required for specific applications.
-
Sample Preparation:
-
Grind dried and defatted Strophanthus seeds to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered material into a flask.
-
-
Extraction:
-
Add 10 mL of 70% ethanol.
-
Extract using ultrasonication for 30 minutes at room temperature, or by reflux extraction for 1 hour.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
HPLC-DAD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 40 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 220 nm.
-
Quantification: Prepare a calibration curve using certified reference standards of the cardiac glycosides of interest (e.g., ouabain, cymarin). Calculate the concentration in the extract based on the peak area.
-
Protocol 2: Quantification of Total Saponins by Colorimetric Assay
-
Sample Preparation and Extraction:
-
Prepare a methanolic extract of the plant material as described in Protocol 1.
-
-
Colorimetric Reaction:
-
To 0.25 mL of the extract, add 0.25 mL of vanillin (B372448) reagent (8% in ethanol).
-
Add 2.5 mL of 72% sulfuric acid.
-
Mix well and heat at 60 °C for 10 minutes.
-
Cool the mixture in an ice bath.
-
-
Measurement:
-
Measure the absorbance at 544 nm using a spectrophotometer.
-
Quantification: Prepare a calibration curve using a suitable saponin (B1150181) standard (e.g., oleanolic acid). Express the total saponin content as standard equivalents.
-
Visualizations
Caption: A generalized workflow for the preparation, extraction, and analysis of Strophanthus extracts.
Caption: The primary signaling pathway of cardiac glycosides leading to increased myocardial contractility.
Caption: A logical flowchart for troubleshooting inconsistent experimental results with Strophanthus extracts.
References
- 1. The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strophanthus: biological sources,morphological features and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. frontiersin.org [frontiersin.org]
- 5. fspublishers.org [fspublishers.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of extraction, microbial fermentation and storage on the cardenolide profile of Strophanthus kombé Oliv. seed preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Strophanthin's light sensitivity during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive cardiac glycoside, strophanthin.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
Yes, g-strophanthin (also known as ouabain) is known to be sensitive to light. Exposure to light, particularly UV and visible light, can lead to the degradation of the compound, potentially affecting its biological activity and leading to inconsistent experimental results.[1] It is crucial to protect this compound from light during storage and throughout all experimental procedures.
Q2: What are the consequences of exposing this compound solutions to light?
Exposure to light can cause photodegradation of this compound. This can result in a decreased effective concentration of the active compound in your experiments, leading to a reduction in its biological effect.[1] Furthermore, photodegradation can produce unknown byproducts that may have their own biological activities or interfere with analytical measurements, confounding your results.
Q3: Aside from light, what other factors can affect this compound's stability in solution?
The pH of the solution is a critical factor affecting this compound's stability. Aqueous solutions of this compound are susceptible to decomposition in alkaline conditions.[2][3][4][5][6] This can be a significant issue when using soft glass containers, which can leach alkali, raising the pH of the solution, especially during autoclaving.[2][4][6]
Q4: What is the recommended way to store this compound?
Solid this compound should be stored in a dark, cool, and dry place. Solutions of this compound should be stored in amber-colored or opaque containers to block out light.[1][7] For aqueous solutions, it is also recommended to use hard glass (e.g., Pyrex) vials to prevent changes in pH and to buffer the solution to a neutral pH of 7.0.[2][3][4][6]
Q5: What type of lighting is recommended when working with this compound?
To minimize degradation, it is best to work in a dimly lit environment. If illumination is necessary, it is advisable to use a safelight with a longer wavelength (above 500 nm), such as amber or red light, as shorter wavelengths (like UV and blue light) are typically more damaging.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation due to light exposure | 1. Verify Storage: Ensure that both solid this compound and stock solutions have been consistently stored in the dark (e.g., in amber vials or wrapped in aluminum foil).[1][7] 2. Review Handling Procedures: Assess your experimental workflow for any steps where the this compound solution might be exposed to light for extended periods. Minimize exposure at every step. 3. Use a Fresh Stock: Prepare a fresh stock solution of this compound, meticulously protecting it from light, and repeat the experiment. |
| Degradation due to incorrect pH | 1. Check pH of Solution: Measure the pH of your this compound solution. An alkaline pH can lead to rapid degradation.[4][5] 2. Use Buffered Solution: Prepare this compound solutions in a buffer at pH 7.0 (e.g., 0.02 M phosphate (B84403) buffer) to maintain a stable pH.[2][3][6] 3. Use Appropriate Glassware: Avoid using soft glass containers. Use hard glass (Pyrex) vials to prevent leaching of alkaline substances.[4] |
| Incorrect Concentration | 1. Verify Weighing and Dilution: Double-check all calculations and measurements made during the preparation of the stock and working solutions. 2. Analytical Quantification: If possible, use an analytical method like HPLC to confirm the concentration of your this compound solution.[10][11] |
Problem 2: Visible changes in the this compound solution (e.g., color change, precipitation).
| Possible Cause | Troubleshooting Steps |
| Significant Degradation | 1. Discard the Solution: Do not use a solution that shows visible signs of degradation, as its integrity is compromised.[1] 2. Investigate the Cause: Determine the likely cause of degradation (light exposure, incorrect pH, contamination) to prevent it from happening in the future. 3. Prepare a Fresh Solution: Make a new solution following all the recommended procedures for light and pH protection. |
Quantitative Data on this compound Stability
While specific photodegradation kinetics for this compound are not extensively published, the following table illustrates the expected impact of pH on the stability of a 2% this compound solution when autoclaved, based on historical data.
| pH of Solution | Treatment | Change in Optical Rotation | Change in Biological Potency (Cat Unit) |
| 5.0 | Autoclaved (20 min at 15 lbs pressure) | No significant alteration | No significant alteration |
| 7.0 | Autoclaved (20 min at 15 lbs pressure) | No significant alteration | No significant alteration |
| 8.6 | Autoclaved (20 min at 15 lbs pressure) | Significant alteration (e.g., from -0.97° to -0.93°) | Significant reduction (e.g., cat unit increases from 0.107 mg/kg to 0.152 mg/kg, indicating lower potency) |
Data adapted from Levy & Cullen, 1920.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Light-Protected this compound Stock Solution
Objective: To prepare a this compound stock solution while minimizing exposure to light to prevent degradation.
Materials:
-
This compound (solid)
-
Solvent (e.g., DMSO, ethanol, or buffered saline)
-
Amber glass vials or clear glass vials with aluminum foil
-
Pipettes and tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Work in a Dimly Lit Area: Perform all steps in a dark room or under a safelight (amber or red light).
-
Prepare Vials: If using clear vials, wrap them completely in aluminum foil to make them opaque.
-
Weighing: Accurately weigh the desired amount of solid this compound. Perform this step quickly to minimize light exposure.
-
Dissolving: Add the appropriate volume of solvent to the vial containing the this compound.
-
Mixing: Tightly cap the vial and vortex until the this compound is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage) in the light-protected vial.
Protocol 2: Handling this compound in a Cell-Based Assay
Objective: To perform a cell-based experiment with this compound, ensuring minimal light-induced degradation.
Materials:
-
This compound stock solution
-
Cell culture medium
-
Opaque or amber microplates, or clear plates with opaque lids/aluminum foil
-
Pipettes and tips
Procedure:
-
Prepare Dilutions in the Dark: In a dark room or under a safelight, perform serial dilutions of the this compound stock solution in cell culture medium. Use opaque or foil-wrapped tubes for the dilutions.
-
Treat Cells Quickly: Add the this compound-containing medium to the cell plates.
-
Protect Plates from Light: Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil.
-
Incubation: Place the plates in the incubator. Minimize the time the incubator door is open to avoid exposure to room light.
-
Downstream Analysis: For any subsequent steps (e.g., microscopy, plate reading), keep the plates protected from light for as long as possible before the measurement.
Visualizations
Experimental Workflow for Handling Light-Sensitive this compound
Caption: Workflow for handling light-sensitive this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. ebm-journal.org [ebm-journal.org]
- 5. ebm-journal.org [ebm-journal.org]
- 6. DETERIORATION OF CRYSTALLINE this compound IN AQUEOUS SOLUTION: ITS RELATION TO HYDROGEN ION CONCENTRATION AND A METHOD FOR ITS PREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Amber Illumination Suitable for Photosensitive Materials [bannerengineering.com]
- 10. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Strophanthin-Induced Toxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the toxic effects of Strophanthin in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
A1: this compound, a cardiac glycoside, primarily induces cardiotoxicity by inhibiting the Na+/K+-ATPase pump in cardiomyocytes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels through the sodium-calcium exchanger.[1][2] The resulting calcium overload can lead to delayed afterdepolarizations, increased automaticity, and arrhythmias.[2][3]
Q2: What are the common signs of this compound toxicity in animal models?
A2: Common signs of this compound toxicity in animal models include cardiac arrhythmias such as ventricular tachycardia and fibrillation, bradycardia, and atrioventricular block.[4] Non-cardiac signs can include gastrointestinal distress (nausea, vomiting), neurological symptoms (confusion, visual disturbances), and hyperkalemia in severe cases.[3][4]
Q3: What are the key strategies to mitigate this compound toxicity in experimental settings?
A3: Several strategies can be employed to mitigate this compound toxicity, including:
-
Potassium Supplementation: Increasing extracellular potassium can reduce the binding of this compound to the Na+/K+-ATPase pump.
-
Polarizing Mixture: A combination of glucose, insulin, and potassium chloride has been shown to decrease the toxic effects of this compound.[5]
-
Calcium Channel Blockers: Agents like Verapamil (B1683045) can help to reduce intracellular calcium overload.
-
Digoxin-Specific Antibody Fragments (DigiFab): These antibodies can bind to this compound and neutralize its effects.[6][7]
Q4: Can Digoxin-Specific Antibody Fragments (DigiFab) be used for this compound toxicity?
A4: Yes, Digoxin-Specific Antibody Fragments have been shown to be effective in treating overdoses of other cardiac glycosides, including this compound (Ouabain), due to cross-reactivity.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Arrhythmias at Therapeutic Doses
| Possible Cause | Troubleshooting Step |
| Hypokalemia in the animal model or cell culture medium. | Ensure normal potassium levels in the experimental system. Low potassium sensitizes the myocardium to the toxic effects of cardiac glycosides. |
| Individual animal susceptibility. | There can be considerable variation in susceptibility to this compound.[8] Increase the sample size to account for individual differences. |
| Incorrect dosage calculation. | Double-check all dosage calculations and ensure accurate dilution of this compound stock solutions. |
| Rapid infusion rate. | Administer this compound at a slower, controlled rate to avoid sudden toxic concentrations. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in animal health or cell line passage number. | Use animals of similar age, weight, and health status. For cell culture experiments, use cells within a consistent passage number range. |
| Instability of this compound solution. | Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store at the recommended temperature. |
| Changes in experimental conditions. | Maintain consistent experimental parameters such as temperature, pH, and oxygenation. |
Quantitative Data on Mitigation Strategies
| Mitigating Agent | Experimental Model | Effect | Reference |
| Polarizing Mixture (Glucose, Insulin, Potassium Chloride) | Doves | Decreased biological activity by 54.2% | [5] |
| Frogs | Decreased biological activity by 28.5% | [5] | |
| Mice | Reduced LD50 by 50% | [5] |
Experimental Protocols
Protocol 1: Mitigation of this compound Toxicity using a Polarizing Mixture (Adapted from literature)
This protocol is a general guideline based on the components of polarizing solutions used in related studies. Researchers should optimize concentrations and administration routes for their specific experimental model.
-
Preparation of Polarizing Mixture:
-
Prepare a sterile solution containing D-glucose, insulin, and potassium chloride. A common starting point for in vivo studies is a solution of 10% glucose with 20 mEq/L potassium chloride and 10 units of regular insulin.
-
-
Administration:
-
In Vivo (e.g., Rat model):
-
Induce this compound toxicity according to your established protocol.
-
Once signs of toxicity are observed (e.g., ECG abnormalities), administer the polarizing mixture via intravenous infusion.
-
The infusion rate should be carefully controlled and adjusted based on the animal's response.
-
-
In Vitro (e.g., Isolated heart or cardiomyocyte culture):
-
Introduce this compound to the perfusion buffer or cell culture medium.
-
After a predetermined time or upon observing toxic effects (e.g., increased arrhythmia), add the components of the polarizing mixture to the buffer/medium. Final concentrations to test could be in the range of 5-10 mM glucose, 10-20 mU/mL insulin, and an increase in KCl concentration.
-
-
Protocol 2: Administration of Verapamil to Mitigate this compound-Induced Calcium Overload
This protocol provides a general framework for using Verapamil, a calcium channel blocker, in a rat model of verapamil toxicity, which can be adapted for this compound toxicity.
-
Verapamil Preparation:
-
Prepare a sterile solution of Verapamil hydrochloride in saline.
-
-
Administration (Rat Model):
-
Induce this compound toxicity.
-
Upon observing cardiotoxicity, administer Verapamil. A study on verapamil poisoning used an infusion of 150 mg/kg/h until a 50% reduction in mean arterial pressure or heart rate was observed, followed by the antidote.[9][10] For mitigation, a lower dose should be tested first. A starting point could be an intravenous bolus of 0.1-0.2 mg/kg.
-
Continuously monitor ECG and blood pressure.
-
Protocol 3: Neutralization of this compound with Digoxin-Specific Antibody Fragments (DigiFab)
This protocol is based on the administration of DigiFab for digoxin (B3395198) toxicity and can be adapted for this compound.
-
Reconstitution of DigiFab:
-
Reconstitute the lyophilized DigiFab powder with sterile water for injection as per the manufacturer's instructions. A typical reconstitution results in a 10 mg/mL solution.[11]
-
-
Dosing Calculation:
-
The dose of DigiFab is calculated based on the total body load of this compound. If the amount of ingested this compound is unknown, an empirical dosing regimen can be used. For acute overdose, a starting dose of 2-4 vials (80-160 mg) can be considered.[7]
-
-
Administration:
Signaling Pathways and Experimental Workflows
This compound-Induced Cardiotoxicity Pathway
Caption: this compound-induced cardiotoxicity signaling cascade.
Mitigation of this compound Toxicity by Verapamil via NLRP3 Inflammasome Inhibition
References
- 1. What is the mechanism of this compound K? [synapse.patsnap.com]
- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Naturally Occurring Cardiac Glycoside Poisoning | California Poison Control System [previewcalpoison.ucsf.edu]
- 4. What are the side effects of this compound K? [synapse.patsnap.com]
- 5. [Effect of polarizing mixture on the toxicity and cardiotonic effect of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin immune fab - Wikipedia [en.wikipedia.org]
- 7. litfl.com [litfl.com]
- 8. THE ACTION OF this compound ON THE LIVING CAT'S HEART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New treatment methods in verapamil poisoning: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. digifab.health [digifab.health]
Technical Support Center: Enhancing Strophanthin Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Strophanthin for successful in vitro studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's solubility and biological effects.
Frequently Asked Questions (FAQs)
Q1: What are the different types of this compound, and do they have different solubilities?
A1: The two primary forms of this compound used in research are g-strophanthin (also known as Ouabain) and k-strophanthin.[1] They are both cardiac glycosides but have different sugar moieties attached to the aglycone strophanthidin. This structural difference can influence their solubility. Generally, g-strophanthin's solubility has been more quantitatively characterized in common laboratory solvents. k-strophanthin is known to be soluble in water and dilute alcohol, but less so in absolute alcohol, and is nearly insoluble in non-polar solvents like chloroform (B151607) and ether.[1][2]
Q2: My this compound solution is cloudy after adding it to my cell culture medium. What is causing this precipitation?
A2: Precipitation of this compound in cell culture media is a common issue and can be attributed to several factors:
-
High Final Concentration: The concentration of this compound in the media may have exceeded its solubility limit.
-
Improper Dissolution of Stock Solution: The initial stock solution may not have been prepared correctly, leading to the compound coming out of solution upon dilution in the aqueous-based culture medium.
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of some compounds. Ensure your media and this compound solutions are properly warmed to 37°C before mixing.
-
Interaction with Media Components: this compound may interact with components in the serum or the basal medium, leading to the formation of insoluble complexes.
Q3: What is the best solvent to dissolve this compound for in vitro studies?
A3: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent for cardiac glycosides and other hydrophobic compounds used in cell culture. For g-strophanthin (Ouabain), hot water, methanol (B129727), and ethanol (B145695) can also be used. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions, especially when dissolved in an organic solvent like DMSO, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability. Aqueous solutions of this compound should be protected from light. It is also recommended to use hard glass (Pyrex) containers for aqueous solutions, as soft glass can leach alkali upon heating (e.g., autoclaving), which can increase the pH and lead to the degradation of this compound.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | For g-strophanthin, try dissolving in hot water (up to 50 mg/mL), methanol (1 part in 30), or ethanol (1 part in 100). For k-strophanthin, try water or dilute alcohol.[1] For a concentrated stock of either, use DMSO. |
| Insufficient Mixing | Vortex the solution for several minutes. Gentle warming in a 37°C water bath can also aid dissolution, particularly for DMSO stock solutions. |
| Low-Quality Reagent | Ensure you are using a high-purity grade of this compound. Impurities can affect solubility. |
Issue 2: Precipitation Occurs When Diluting Stock Solution in Culture Medium
| Possible Cause | Troubleshooting Step |
| High Final Concentration | Lower the final concentration of this compound in your experiment. Perform a dose-response curve to find the optimal concentration that is both effective and soluble. |
| Rapid Addition of Stock | Add the this compound stock solution dropwise to the culture medium while gently swirling or vortexing to ensure rapid and even dispersion. |
| Low Stock Concentration | A lower concentration stock requires a larger volume to be added to the media, which can increase the chances of precipitation. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous medium. |
| pH of the Medium | The stability of this compound in aqueous solutions is pH-dependent, with degradation occurring in alkaline conditions. Ensure your culture medium is buffered to a stable physiological pH (around 7.0-7.4). |
Data Presentation
Table 1: Solubility of g-Strophanthin (Ouabain)
| Solvent | Solubility | Notes |
| Hot Water | 50 mg/mL | Forms a clear to slightly hazy, faint yellow solution. |
| Ethanol | 10 mg/mL (1 in 100 parts) | |
| Methanol | 33.3 mg/mL (1 in 30 parts) | |
| Chloroform | Practically insoluble | |
| Ether | Practically insoluble | |
| DMSO | Highly soluble | Recommended for preparing concentrated stock solutions. |
Table 2: Solubility of k-Strophanthin
| Solvent | Solubility | Notes |
| Water | Soluble[1] | Quantitative data is not readily available. |
| Dilute Alcohol | Soluble[1] | |
| Absolute Alcohol | Less soluble[1] | |
| Chloroform | Nearly insoluble[1] | |
| Ether | Nearly insoluble[1] | |
| Benzene | Nearly insoluble[1] | |
| DMSO | Likely soluble | Recommended for preparing concentrated stock solutions based on its properties as a solvent for cardiac glycosides. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
g-strophanthin (Ouabain) or k-strophanthin powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath (optional)
-
-
Procedure for 10 mM Stock Solution in DMSO: a. Calculate the required mass of this compound powder to prepare a 10 mM stock solution (Molecular Weight of g-strophanthin anhydrous: ~584.6 g/mol ; k-strophanthin-β: ~710.8 g/mol ). b. Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. c. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term stability.
-
Procedure for Preparing Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile, pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM). c. Important: Add the DMSO stock solution dropwise to the culture medium while gently mixing to prevent precipitation. d. Ensure the final concentration of DMSO in the culture wells is kept below 0.1% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[3]
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Microplate reader
-
-
Procedure: a. Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. b. This compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). c. Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. d. MTT Assay: i. Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well. ii. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals. iii. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. iv. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. v. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. e. Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. f. Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Mandatory Visualizations
Caption: this compound's primary mechanism and downstream signaling pathways.
Caption: Experimental workflow for a this compound cell viability assay.
Caption: A logical guide for troubleshooting this compound precipitation.
References
Validation & Comparative
A Comparative Analysis of g-Strophanthin (Ouabain) and k-Strophanthin for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biochemical and pharmacological properties of g-Strophanthin (Ouabain) and k-Strophanthin, supported by experimental data and detailed methodologies.
g-Strophanthin, also widely known as Ouabain (B1677812), and k-Strophanthin are both potent cardiac glycosides historically used in the treatment of heart conditions.[1] While they share a common mechanism of action, their distinct chemical structures, derived from different plant sources, lead to variations in their pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparative analysis of these two compounds to aid researchers in their study and development.
Biochemical and Pharmacokinetic Properties: A Tabular Comparison
The fundamental difference between g-Strophanthin and k-Strophanthin lies in their molecular structure and natural origin. g-Strophanthin is a pure compound isolated from the seeds of Strophanthus gratus or the bark of Acokanthera ouabaio. In contrast, k-Strophanthin, derived from the seeds of Strophanthus kombé, is often a mixture of related glycosides, with k-strophanthin-β being a primary component.
The following tables summarize the key quantitative data comparing the two strophanthins.
| Property | g-Strophanthin (Ouabain) | k-Strophanthin (as k-strophanthin-α, Cymarin) | Reference |
| Natural Source | Strophanthus gratus, Acokanthera ouabaio | Strophanthus kombé | [2] |
| Molecular Formula | C₂₉H₄₄O₁₂ | C₃₀H₄₄O₉ (Cymarin) | |
| Molar Mass | 584.66 g/mol | 548.67 g/mol (Cymarin) |
Table 1: General and Physicochemical Properties
| Parameter | g-Strophanthin (Ouabain) | k-Strophanthin (as k-strophanthin-α, Cymarin) | Species | Administration | Reference |
| Enteral Absorption | ~1.4% - 10% | ~47% | Human | Oral | [3][4] |
| Renal Excretion (of total dose) | 33% | 21% | Human | Intravenous | [3] |
| Half-life of Elimination | 23 hours | 13 hours | Human | Intravenous | [3] |
| Half-life of Elimination | - | 23 hours | Human | Oral | [3] |
| Intravenous LD50 | 3.75 mg/kg | Not directly found for k-Strophanthin | Mouse | Intravenous | [5] |
Table 2: Pharmacokinetic and Toxicity Data
Mechanism of Action and In Vitro Potency
Both g-Strophanthin and k-Strophanthin exert their cardiotonic effects by inhibiting the Na+/K+-ATPase pump in myocardial cells.[2][4] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger. The resulting rise in intracellular calcium enhances the contractility of the heart muscle.
While direct comparative studies on their potency are limited in publicly available literature, a study by Tawfik et al. (1985) investigated the pharmacological effects of various natural and semisynthetic cardiac glycosides, including ouabain (g-Strophanthin) and k-Strophanthin, on isolated guinea-pig atria and their inhibition of Na+,K+-ATPase.[6] The findings indicated different potencies among the tested compounds, suggesting that variations in their chemical structures influence their interaction with the Na+/K+-ATPase.
A separate study reported the IC50 for ouabain's inhibition of Na+/K+-ATPase from guinea-pig cardiac ventricles to be 1.0 x 10⁻⁶ M.[7] The same study noted that rat heart Na+/K+-ATPase was about 60-fold less sensitive.[7]
Experimental Protocols
Determination of Inotropic Effects on Isolated Guinea Pig Atria
A standard method to assess the positive inotropic effects of cardiac glycosides involves the use of isolated left atrial muscle preparations from guinea pigs.
Methodology:
-
Tissue Preparation: The left atrium is dissected from a guinea pig heart and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 37°C) and gassed with 95% O₂ and 5% CO₂.
-
Stimulation: The atrial muscle is electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Measurement of Contraction: The developed tension (force of contraction) is measured using a force transducer.
-
Experimental Procedure: After a stabilization period, cumulative concentration-response curves are generated by adding increasing concentrations of g-Strophanthin or k-Strophanthin to the organ bath. The increase in the force of contraction is recorded for each concentration.
-
Data Analysis: The results are typically expressed as a percentage of the maximum response, and the EC50 value (the concentration that produces 50% of the maximal effect) is calculated to compare the potency of the compounds.
Na+/K+-ATPase Inhibition Assay
The inhibitory effect of g-Strophanthin and k-Strophanthin on the Na+/K+-ATPase enzyme can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Methodology:
-
Enzyme Preparation: A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine or guinea pig heart tissue) is used.
-
Reaction Mixture: The reaction is carried out in an assay buffer containing NaCl, KCl, MgCl₂, and a buffering agent (e.g., Tris-HCl).
-
Inhibition Study: Different concentrations of g-Strophanthin or k-Strophanthin are pre-incubated with the enzyme preparation.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.
-
Termination and Phosphate Detection: After a defined incubation period, the reaction is stopped, and the amount of liberated inorganic phosphate is determined colorimetrically (e.g., using the Fiske-Subbarow method).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the glycoside, and the IC50 value (the concentration that causes 50% inhibition of the enzyme activity) is determined.
Signaling Pathways and Experimental Workflow
The primary signaling pathway initiated by both g-Strophanthin and k-Strophanthin is the inhibition of the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility.
Caption: Signaling pathway of Strophanthins.
The general experimental workflow for investigating and comparing cardiac glycosides like g-Strophanthin and k-Strophanthin involves a series of in vitro assays.
Caption: Experimental workflow for comparison.
Conclusion
g-Strophanthin (Ouabain) and k-Strophanthin are both valuable tools for cardiovascular research. While they share a primary mechanism of action, their differing chemical structures result in distinct pharmacokinetic profiles, with k-strophanthin-α (cymarin) showing significantly better oral absorption than g-Strophanthin in humans.[3] The available data suggests that g-Strophanthin has a longer elimination half-life after intravenous administration.[3] For a comprehensive understanding of their relative potencies and therapeutic windows, direct comparative studies under identical experimental conditions are crucial. The provided experimental protocols offer a framework for conducting such comparative analyses. Researchers should consider the specific goals of their study when choosing between these two important cardiac glycosides.
References
- 1. ajmcrr.com [ajmcrr.com]
- 2. What is Ouabain used for? [synapse.patsnap.com]
- 3. Effects of inotropic agents on isolated guinea pig heart under conditions that modify calcium pools involved in contractile activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of isoptin on toxic and cardiotonic effect of this compound K] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing for circadian differences in lethality for intravenous ouabain in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies of some semisynthetic K-strophanthins with natural cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of ouabain on rat heart: comparison with its effect on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Strophanthin Versus Digoxin: A Comparative Analysis of Mechanisms and Effects
A Guide for Researchers and Drug Development Professionals
Strophanthin and Digoxin, both members of the cardiac glycoside family, have a long history in the management of heart conditions.[1] While Digoxin remains in clinical use, this compound (specifically Ouabain or g-Strophanthin) has largely been relegated to historical interest in many regions, though it continues to be a valuable tool in biomedical research.[2][3][4] This guide provides an objective comparison of their mechanisms, effects, and pharmacokinetic profiles, supported by experimental data and protocols.
Mechanism of Action: The Na+/K+-ATPase Pump
The primary mechanism for both this compound and Digoxin is the inhibition of the Na+/K+-ATPase enzyme, a transmembrane pump crucial for maintaining electrochemical gradients in cardiac myocytes and other cells.[1][2]
Canonical Signaling Pathway:
-
Binding and Inhibition: The cardiac glycoside binds to the extracellular portion of the Na+/K+-ATPase α-subunit.[5]
-
Increased Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium (Na+).[1]
-
Altered Calcium Exchange: The increased Na+ concentration reduces the efficacy of the Na+/Ca2+ exchanger (NCX), which normally expels calcium (Ca2+) from the cell.
-
Increased Intracellular Calcium: This results in a net increase in intracellular Ca2+ concentration.
-
Enhanced Contractility: Higher levels of cytosolic Ca2+ lead to greater Ca2+ uptake into the sarcoplasmic reticulum, making more Ca2+ available for release during subsequent action potentials, thereby enhancing the force of myocardial contraction (positive inotropic effect).[6]
While sharing this fundamental pathway, there are nuances in their interactions. Some research suggests that Ouabain (g-Strophanthin) and Digoxin may have different affinities for various isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3), which could contribute to variations in their tissue-specific effects and overall therapeutic profiles.[5][7] Furthermore, some studies propose that Ouabain's effects are triggered from the extracellular side via signal transduction pathways, whereas digitalis glycosides like Digoxin may also act on intracellular components like ryanodine (B192298) receptors.[6][8]
References
- 1. Digitalis and strophantine - WikiLectures [wikilectures.eu]
- 2. What is Ouabain used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Differences Between Ouabain and Digitalis Glycosides | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Anti-Digoxin Antibody Cross-Reactivity with Strophanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various anti-digoxin antibodies with strophanthin, a cardiac glycoside structurally similar to digoxin (B3395198). Understanding the degree of cross-reactivity is crucial for the accurate therapeutic drug monitoring of digoxin, the development of specific immunoassays, and the application of digoxin-specific antibodies in treating cardiac glycoside toxicity. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental frameworks.
Quantitative Cross-Reactivity Data
The cross-reactivity of anti-digoxin antibodies with this compound (specifically ouabain, or g-strophanthin) varies significantly depending on the specific antibody preparation, be it a polyclonal mixture for therapeutic use or monoclonal antibodies for diagnostic assays. The following table summarizes publicly available data on the cross-reactivity of different anti-digoxin antibody products.
| Antibody Preparation | Analyte | Cross-Reactivity (%) | Assay Type | Reference |
| Human Digoxin ELISA Kit | Ouabain | 0.1% | Competitive ELISA | [Not specified] |
| Digibind® (Digoxin Immune Fab) | Ouabain | 0.39% | Not Specified | [1] |
Note: Cross-reactivity is typically calculated as (Concentration of digoxin at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100.
Experimental Protocols
The determination of antibody cross-reactivity is most commonly performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method quantifies the ability of a structurally similar compound (the cross-reactant, e.g., this compound) to compete with the primary antigen (digoxin) for binding to a limited number of antibody binding sites.
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the percentage of cross-reactivity of an anti-digoxin antibody with this compound.
Materials:
-
96-well microtiter plates
-
Anti-digoxin antibody
-
Digoxin-peroxidase (or other enzyme) conjugate
-
Digoxin standards of known concentrations
-
This compound (ouabain) standards of known concentrations
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Microtiter plate wells are coated with a fixed concentration of anti-digoxin antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: The wells are washed three times with wash buffer to remove any unbound antibody.
-
Blocking: The remaining protein-binding sites on the well surface are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: The wells are washed again as described in step 2.
-
Competitive Reaction:
-
For the digoxin standard curve, varying concentrations of digoxin standards are added to the wells.
-
For the this compound cross-reactivity curve, varying concentrations of this compound standards are added to a separate set of wells.
-
A fixed concentration of digoxin-enzyme conjugate is then added to all wells.
-
The plate is incubated for 1-2 hours at 37°C to allow for competitive binding between the free digoxin/strophanthin and the digoxin-enzyme conjugate to the coated antibody.
-
-
Washing: The wells are washed to remove unbound reagents.
-
Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature to allow for color development. The enzyme on the bound conjugate will convert the substrate, producing a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Data Acquisition: The absorbance in each well is measured using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis:
-
Standard curves are generated by plotting the absorbance against the logarithm of the concentration for both digoxin and this compound.
-
The IC50 values (the concentration of analyte that causes 50% inhibition of the maximum signal) are determined for both digoxin and this compound from their respective curves.
-
The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Digoxin / IC50 of this compound) x 100
-
Visualizations
Signaling Pathway of Cardiac Glycosides
Both digoxin and this compound exert their therapeutic and toxic effects by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This diagram illustrates the downstream consequences of this inhibition.
Caption: Mechanism of action of cardiac glycosides.
Experimental Workflow for Cross-Reactivity Testing
The following diagram outlines the key steps in a competitive ELISA designed to determine the cross-reactivity of an anti-digoxin antibody.
Caption: Workflow for competitive ELISA.
Logical Relationship of Antibody Specificity
This diagram illustrates the factors influencing the observed cross-reactivity in an immunoassay. The specificity of the antibody is paramount, but the structural similarity of the competing molecules is also a key determinant.
Caption: Determinants of immunoassay cross-reactivity.
References
Validating Strophanthin's Specificity for Na+/K+-ATPase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Strophanthin's binding specificity to the Na+/K+-ATPase, contrasted with other cardiac glycosides. This document synthesizes available experimental data to offer a clear perspective on its molecular interactions and outlines detailed protocols for validation.
This compound, a cardiac glycoside, exerts its therapeutic and toxic effects through the specific inhibition of the Na+/K+-ATPase, a crucial transmembrane ion pump. This interaction is fundamental to its mechanism of action, leading to an increase in intracellular calcium and enhanced cardiac contractility. Validating the specificity of this binding is paramount for understanding its pharmacological profile and for the development of novel therapeutics with improved safety and efficacy.
Quantitative Comparison of Binding Affinities
While specific binding affinity data for k-strophanthin is limited in publicly accessible literature, extensive research on the closely related cardiac glycosides, ouabain (B1677812) (g-strophanthin) and digoxin, provides a strong comparative framework. The following tables summarize the inhibitory constants (K_i_), dissociation constants (K_d_), and half-maximal inhibitory concentrations (IC50) for these compounds against various isoforms of the Na+/K+-ATPase α-subunit. The data consistently demonstrates high-affinity binding in the nanomolar range, underscoring the potent and specific nature of this interaction.
| Compound | Na+/K+-ATPase Isoform | K_d_ (nM) | K_i_ (nM) | IC50 (nM) | Species/Tissue | Reference |
| Ouabain (g-strophanthin) | α1β1 | 3.6 ± 1.6 | - | 7.0 ± 2.5 | Human Heart | [1] |
| α2β1 | 17 ± 6 | - | 81 ± 11 | Human Heart | [1] | |
| α1 | - | - | 23.0 ± 0.15 | Rat Brain | ||
| α2 | - | - | 460 ± 4.0 | Rat Brain | ||
| α1 | - | - | ~100-200 | Pig and Human | [2] | |
| Digoxin | α1 | - | - | ~100-200 | Pig and Human | [2] |
| α2β3 over α1β1 | - | High Selectivity | - | Ciliary Epithelium | ||
| Strophanthidin (aglycone) | α-like | - | - | - | Rat Pineal Gland |
Note: The affinity of cardiac glycosides can be influenced by the presence of ions, particularly K+, which is known to be antagonistic to their binding.
Off-Target Binding Profile
The primary therapeutic target of this compound and other cardiac glycosides is unequivocally the Na+/K+-ATPase. However, at higher concentrations, or through indirect mechanisms, interactions with other cellular components cannot be entirely ruled out. While comprehensive off-target screening data for this compound is not widely available, some studies on cardiac glycosides suggest potential interactions with other signaling pathways. For instance, the downstream effects of Na+/K+-ATPase inhibition can influence Src kinase signaling and the activation of the epidermal growth factor receptor (EGFR) pathway.[2] It is important to note that these are often consequences of the primary on-target effect rather than direct off-target binding. Further research utilizing broad-panel receptor screening would be necessary to definitively map the off-target profile of this compound.
Experimental Protocols
To validate the binding specificity of this compound, two primary experimental approaches are commonly employed: Na+/K+-ATPase activity inhibition assays and competitive radioligand binding assays.
Na+/K+-ATPase Activity Inhibition Assay
This assay measures the enzymatic activity of Na+/K+-ATPase in the presence of varying concentrations of an inhibitor. The activity is determined by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or kidney)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
ATP solution
-
This compound and other comparators (e.g., Ouabain, Digoxin)
-
Malachite green reagent for phosphate detection
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and other cardiac glycosides.
-
In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.
-
Add the different concentrations of the inhibitors to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate for a fixed period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Add the malachite green reagent to detect the liberated inorganic phosphate.
-
Measure the absorbance at approximately 620 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay
This assay directly measures the binding of a compound to the Na+/K+-ATPase by assessing its ability to compete with a radiolabeled ligand, typically [³H]-ouabain.
Materials:
-
Membrane preparations containing Na+/K+-ATPase
-
[³H]-ouabain (radioligand)
-
Unlabeled this compound and other comparators
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In reaction tubes, combine the membrane preparation with a fixed concentration of [³H]-ouabain.
-
Add increasing concentrations of unlabeled this compound or other competing ligands.
-
To determine non-specific binding, include tubes with a high concentration of unlabeled ouabain.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the competing ligand.
-
Determine the Ki value by analyzing the competition binding data using appropriate software.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
Caption: General workflow for Na+/K+-ATPase inhibition assay.
References
A Comparative Analysis of Strophanthin and Other Cardiac Glycosides on Myocardial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiac glycoside Strophanthin (also known as Ouabain) with other clinically relevant cardiac glycosides, namely Digoxin (B3395198) and Digitoxin (B75463). The focus is on their differential effects on heart function, supported by experimental data. This document aims to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction to Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds that have been used for centuries in the treatment of heart conditions.[1] Their primary therapeutic effects are the enhancement of myocardial contractility (positive inotropic effect), a decrease in heart rate (negative chronotropic effect), and a slowing of atrioventricular (AV) conduction (negative dromotropic effect).[1][2] These effects make them valuable in the management of heart failure and certain cardiac arrhythmias. The most well-known cardiac glycosides are derived from the foxglove plant (Digitalis purpurea and Digitalis lanata), which are the source of Digoxin and Digitoxin.[2] this compound is another critical cardiac glycoside obtained from the seeds of Strophanthus species.[1]
The fundamental mechanism of action for all cardiac glycosides is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump located in the sarcolemma of cardiomyocytes.[3][4] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration. This rise in cytosolic calcium enhances the interaction between actin and myosin filaments, leading to a more forceful myocardial contraction.[4]
Comparative Analysis of Cardiac Effects
While all cardiac glycosides share a common mechanism of action, there are significant differences in their pharmacodynamic and pharmacokinetic profiles, which translate into distinct clinical effects. This section compares the inotropic, chronotropic, and dromotropic effects, as well as the toxicity and therapeutic index of this compound, Digoxin, and Digitoxin.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies to provide a comparative overview of the three cardiac glycosides.
| Table 1: Inotropic Effects on Isolated Rat Hearts | ||
| Cardiac Glycoside | ED50 for Positive Inotropic Effect (Molar) | Maximum Inotropic Effect Attainable |
| This compound (Ouabain) | 2.3 x 10-5 M[5] | Approximately 100%[5] |
| Digoxin | 2.4 x 10-5 M[5] | Approximately 100%[5] |
| Digitoxin | 9.5 x 10-6 M[5] | Approximately 50%[5] |
ED50 (Median Effective Dose) is the concentration of a drug that produces 50% of the maximal effect.
| Table 2: Chronotropic Effects in Guinea Pigs | |
| Cardiac Glycoside | Dose for 20% Cardiac Rate Reduction (mg/kg) |
| This compound (Ouabain) | 0.07[6] |
| Digoxin | 0.34[6] |
| Digitoxin | 1.12[6] |
| Table 3: Comparative Toxicity | ||
| Cardiac Glycoside | Animal Model | LD50 (mg/kg) |
| This compound (Ouabain) | Mouse (intravenous) | 3.01[7] |
| Digoxin | Rat (subcutaneous) | 30.0[8] |
| Digoxin | Guinea Pig (subcutaneous) | 0.60[8] |
| Digitoxin | - | Data not readily available |
LD50 (Median Lethal Dose) is the dose of a substance that is lethal to 50% of a tested animal population.
| Table 4: Therapeutic Index | |
| Cardiac Glycoside | Therapeutic Index (Approximate) |
| This compound (Ouabain) | Data not readily available for a direct comparison |
| Digoxin | ~2:1[4][9] |
| Digitoxin | Generally considered to have a wider therapeutic margin than digoxin in some populations, but specific quantitative data is limited.[2] |
The therapeutic index is the ratio of the toxic dose to the therapeutic dose of a drug (TD50/ED50). A narrow therapeutic index indicates that the doses that produce therapeutic effects are close to those that cause toxicity.
Discussion of Comparative Effects
Inotropic Effects: Based on the data from isolated rat hearts, this compound and Digoxin exhibit a similar potency in producing a positive inotropic effect, with comparable ED50 values.[5] However, Digitoxin appears to be more potent, achieving its half-maximal effect at a lower concentration.[5] Interestingly, the maximum achievable inotropic effect with Digitoxin in this model was reported to be only about 50% of that of this compound and Digoxin.[5] Another study in guinea pigs suggests that for a given negative chronotropic effect, Digitoxin produces a significantly greater positive inotropic effect compared to Ouabain (B1677812) or Digoxin.[6]
Chronotropic and Dromotropic Effects: All three cardiac glycosides exert negative chronotropic (slowing of heart rate) and dromotropic (slowing of AV conduction) effects, primarily through an increase in vagal tone.[1][10] The data from guinea pigs indicates that this compound is the most potent in reducing heart rate, followed by Digoxin and then Digitoxin.[6] Digoxin has been shown to potentiate the increase in AV conduction time evoked by vagal stimulation by 147% in dogs.[11] It also prolongs the cycle length at which Wenckebach block occurs.[12] While direct quantitative comparisons of the dromotropic effects of all three glycosides are limited, the general understanding is that they all slow conduction through the AV node.
Toxicity and Therapeutic Index: Cardiac glycosides are known for their narrow therapeutic index, meaning there is a small window between therapeutic and toxic doses.[13][14] Digoxin has a notoriously narrow therapeutic index of approximately 2:1.[4][9] While specific LD50 values for Digitoxin are not as readily available in the searched literature for a direct comparison, some clinical observations suggest that Digitoxin may have a lower incidence of toxicity compared to Digoxin, particularly in geriatric populations.[2] The LD50 of this compound (ouabain) in mice is 3.01 mg/kg intravenously.[7] It is crucial to note that toxicity can be influenced by various factors, including electrolyte imbalances (hypokalemia, hypercalcemia), renal function, and drug interactions.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of cardiac glycosides.
Langendorff Isolated Heart Preparation
This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.
Objective: To assess the direct effects of cardiac glycosides on myocardial contractility, heart rate, and coronary flow.
Methodology:
-
Animal Preparation: A suitable animal model (e.g., rat, guinea pig) is anesthetized.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated onto the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused retrogradely (through the aorta) with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (typically 37°C). This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.
-
Data Acquisition:
-
A pressure transducer connected to a balloon inserted into the left ventricle measures left ventricular developed pressure (LVDP) and heart rate.
-
Coronary flow is measured by collecting the effluent from the heart.
-
An electrocardiogram (ECG) can be recorded to assess electrical activity.
-
-
Drug Administration: After a stabilization period, cardiac glycosides are infused into the perfusate at various concentrations, and the resulting changes in cardiac parameters are recorded.
Cellular Electrophysiology Assay using Patch-Clamp Technique
This technique allows for the study of the effects of cardiac glycosides on the electrical activity of single cardiomyocytes.
Objective: To investigate the effects of cardiac glycosides on ion channel function and action potential characteristics.
Methodology:
-
Cardiomyocyte Isolation: Single ventricular myocytes are isolated from an animal heart (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Patch-Clamp Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane of a single cardiomyocyte.
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.
-
Voltage or Current Clamp:
-
In voltage-clamp mode , the membrane potential is held at a specific level, and the ionic currents flowing across the membrane are measured. This allows for the study of the effects of cardiac glycosides on specific ion channels (e.g., Na+, K+, Ca2+ channels).
-
In current-clamp mode , the membrane potential is allowed to change freely, and the action potentials are recorded. This allows for the assessment of the effects of the drugs on action potential duration, amplitude, and resting membrane potential.
-
-
Drug Application: Cardiac glycosides are applied to the bath solution surrounding the cell, and the changes in ionic currents or action potentials are recorded.
Mandatory Visualization
Signaling Pathway of Cardiac Glycosides
Caption: Signaling pathway of cardiac glycosides leading to increased myocardial contraction.
Experimental Workflow for Langendorff Isolated Heart Study
References
- 1. “Cardiac glycosides”—quo vaditis?—past, present, and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of congestive heart failure--current status of use of digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 4. koracademy.com [koracademy.com]
- 5. Inotropic action, myocardial uptake and subcellular distribution of ouabain, digoxin and digitoxin in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic distinctions between ouabain, digoxin and digitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testing for circadian differences in lethality for intravenous ouabain in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of digoxin-induced cardiac toxicity in resistant and sensitive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic index - Wikipedia [en.wikipedia.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Effects of digoxin on the control of heart rate and atrioventricular conduction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Depressant effect of digoxin on atrioventricular conduction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. litfl.com [litfl.com]
- 14. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differentiating Strophanthin from Other Na+/K+-ATPase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between Na+/K+-ATPase inhibitors is critical for targeted therapeutic development. While compounds like Strophanthin, Digoxin (B3395198), and Ouabain (B1677812) share a common primary target, their downstream effects can vary significantly. This guide provides a detailed comparison of this compound's effects versus other prominent Na+/K+-ATPase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound, a cardiac glycoside, distinguishes itself from other Na+/K+-ATPase inhibitors, most notably Digoxin, through differences in isoform selectivity, downstream signaling pathway activation, and resulting physiological effects. While both inhibit the Na+/K+-ATPase, leading to an increase in intracellular calcium and enhanced cardiac contractility, this compound (specifically Ouabain, also known as g-strophanthin) exhibits distinct binding affinities for Na+/K+-ATPase isoforms and uniquely activates certain signaling cascades. These differences may underlie the observed variations in their effects on myocardial metabolism, vascular tone, and gene expression.
Quantitative Comparison of Inhibitor Potency and Selectivity
The interaction of this compound and other cardiac glycosides with the Na+/K+-ATPase is isoform-specific. The human heart expresses α1β1, α2β1, and α3β1 isoforms of the Na+/K+-ATPase.[1] The differential binding affinities of these inhibitors for the various isoforms can contribute to their distinct pharmacological profiles.
| Inhibitor | Na+/K+-ATPase Isoform | Dissociation Constant (K D ) in nM (without K + )[1] | Dissociation Constant (K D ) in nM (with K + )[1] |
| Ouabain (g-strophanthin) | α1β1 | 24.3 ± 2.6 | 103.0 ± 11.0 |
| α2β1 | 13.5 ± 2.1 | 108.0 ± 19.0 | |
| α3β1 | 22.8 ± 3.4 | 145.0 ± 22.0 | |
| Digoxin | α1β1 | 24.8 ± 3.2 | 148.0 ± 21.0 |
| α2β1 | 23.2 ± 3.5 | 105.0 ± 15.0 | |
| α3β1 | 25.1 ± 3.9 | 101.0 ± 16.0 |
Key Observations:
-
In the absence of potassium, Ouabain shows a higher affinity for the α2 isoform compared to α1 and α3.[1]
-
Digoxin, in the absence of potassium, displays similar affinities for all three isoforms.[1]
-
The presence of potassium, which is physiologically relevant, significantly decreases the affinity of both inhibitors for all isoforms.[1] Under these conditions, Digoxin exhibits a lower affinity for the α1 isoform compared to α2 and α3.[1]
Differential Effects on Gene Expression
This compound and Digoxin have been shown to differentially regulate the gene expression of Na+/K+-ATPase α-subunit isoforms in various tissues. In a study on rats, Ouabain and Digoxin were administered over six weeks, and the mRNA levels of the α1, α2, and α3 isoforms were measured in the myocardium and other tissues.[2][3][4]
| Tissue | Isoform | Effect of Ouabain[2][3] | Effect of Digoxin[2][3] |
| Myocardium | α1 | Decreased | No change |
| α2 | No change | No change | |
| α3 | Increased | Increased | |
| Kidney | α1 | Increased | Increased |
| α2 | No change | No change | |
| α3 | No change | No change | |
| Adrenal Gland | α1 | Decreased | Increased |
| α2 | Increased | No change | |
| α3 | Increased | Increased | |
| Aortic Smooth Muscle | α1 | Increased | Increased |
| α2 | No change | Decreased | |
| α3 | Increased | Increased | |
| Hypothalamus | α1 | Increased | Increased |
| α2 | No change | No change | |
| α3 | No change | No change |
These findings suggest that the long-term administration of these cardiac glycosides can lead to adaptive changes in the expression of their target, which may contribute to their distinct therapeutic and toxic profiles.[3]
Signaling Pathways: Beyond Ion Pumping
The Na+/K+-ATPase is not merely an ion pump but also a signaling scaffold. The binding of cardiac glycosides can initiate intracellular signaling cascades, often independent of changes in ion concentrations.[5]
This compound (Ouabain)-Activated Signaling
Ouabain binding to the Na+/K+-ATPase, particularly the α2 isoform in arterial smooth muscle cells, has been shown to activate the non-receptor tyrosine kinase c-Src.[6] This activation can then transactivate the epidermal growth factor receptor (EGFR), leading to the stimulation of the Ras-Raf-MEK-ERK (MAPK) pathway.[5][6] This signaling cascade is implicated in the regulation of cell growth and proliferation. Furthermore, Ouabain-induced signaling can involve the production of reactive oxygen species (ROS), which can act as second messengers.[7][8][9]
This compound-activated signaling cascade.
Digoxin's Divergent Signaling
In contrast to Ouabain, Digoxin does not appear to activate c-Src phosphorylation in arterial smooth muscle cells.[6] This lack of c-Src activation by Digoxin may underlie its inability to upregulate the downstream NCX1-TRPC6 Ca2+ signaling pathway, which has been linked to long-term effects on blood pressure.[6] While Digoxin's primary mechanism is the inhibition of the Na+/K+-ATPase leading to increased intracellular calcium, its engagement with the signaling functions of the pump appears to be distinct from that of this compound.
Experimental Protocols
Na+/K+-ATPase Activity Assay (Phosphate Release)
This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocytes).[5][10]
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4.[5]
-
ATP solution (3 mM).[5]
-
This compound and other cardiac glycoside solutions at various concentrations.
-
Ouabain (as a positive control for inhibition).
-
Malachite green reagent for Pi detection.[5]
-
96-well microplate and spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.
-
Add different concentrations of the test cardiac glycoside to the wells of a 96-well plate.
-
Include a control group with no inhibitor and a control with a saturating concentration of Ouabain to determine total and Ouabain-insensitive ATPase activity, respectively.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., SDS).
-
Add the malachite green reagent to each well to detect the released Pi.
-
Measure the absorbance at approximately 620 nm.
-
Calculate the Na+/K+-ATPase-specific activity by subtracting the Ouabain-insensitive activity from the total activity.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Workflow for Na+/K+-ATPase activity assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) of a cardiac glycoside to specific Na+/K+-ATPase isoforms.
Materials:
-
Membrane preparations from cells expressing a specific human Na+/K+-ATPase isoform (e.g., yeast or Sf9 cells).[1]
-
[3H]-Ouabain (radiolabeled ligand).
-
Unlabeled this compound and other cardiac glycosides at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparations with a fixed concentration of [3H]-Ouabain and varying concentrations of the unlabeled competitor cardiac glycoside.
-
Incubate at 37°C to reach binding equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific [3H]-Ouabain binding against the concentration of the unlabeled competitor.
-
Analyze the competition curves using non-linear regression to determine the Ki or KD of the test compound.
Western Blot for Signaling Protein Phosphorylation
This method is used to assess the activation of signaling pathways by measuring the phosphorylation of key proteins like c-Src and ERK.
Materials:
-
Cultured cells (e.g., arterial smooth muscle cells).[6]
-
This compound, Digoxin, and other test compounds.
-
Cell lysis buffer.
-
Primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Src, anti-Src, anti-phospho-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Treat cultured cells with the cardiac glycosides for the desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities to determine the relative level of protein phosphorylation.
Conclusion
The differentiation of this compound's effects from other Na+/K+-ATPase inhibitors is rooted in its distinct interactions with the enzyme's isoforms and its unique ability to engage specific intracellular signaling cascades. While the positive inotropic effect is a shared characteristic, the subtle differences in isoform affinity and signaling activation can lead to significant variations in the overall pharmacological profile. For researchers in drug development, a thorough understanding of these differences, validated by the experimental approaches outlined in this guide, is paramount for the design of more selective and efficacious therapeutics targeting the Na+/K+-ATPase.
References
- 1. Isoform specificity of cardiac glycosides binding to human Na+,K+-ATPase α1β1, α2β1 and α3β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of the sodium pump alpha-subunit isoform gene by ouabain and digoxin in tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ouabain and digoxin on gene expression of sodium pump alpha-subunit isoforms in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. benchchem.com [benchchem.com]
- 6. Activation of c-SRC underlies the differential effects of ouabain and digoxin on Ca2+ signaling in arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound K? [synapse.patsnap.com]
Head-to-head comparison of Strophanthin and Digitoxin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Strophanthin (specifically g-Strophanthin, also known as Ouabain) and Digitoxin, two potent cardiac glycosides. Both compounds are known inhibitors of the Na+/K+-ATPase pump and have been investigated for their cardiotonic and potential anticancer properties. This document summarizes key preclinical findings, presents quantitative data in comparative tables, details common experimental protocols, and visualizes the underlying biological mechanisms and workflows.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
Both this compound and Digitoxin exert their primary effects by binding to and inhibiting the Na+/K+-ATPase ion pump on the cell membrane.[1][2] This inhibition leads to an increase in intracellular sodium (Na+) concentration.[1][2] The elevated intracellular Na+ alters the function of the sodium-calcium exchanger (NCX), which normally expels calcium (Ca2+) from the cell. This results in reduced calcium efflux and a subsequent increase in intracellular calcium concentration.[2] This rise in intracellular Ca2+ is the fundamental mechanism behind the positive inotropic (increased contractility) effect of these drugs on heart muscle cells.[2]
However, preclinical evidence suggests subtle but significant differences in their downstream effects. This compound is proposed to act primarily from the extracellular side of the Na+/K+-ATPase to initiate signal transduction pathways that release calcium from intracellular stores.[3][4] In contrast, digitalis glycosides like Digitoxin are thought to enter the cell interior to directly influence calcium channels and receptors, such as the ryanodine (B192298) receptors.[3][4]
Visualizing the Signaling Pathways
The diagram below illustrates the convergent and divergent points of the this compound and Digitoxin signaling cascades following Na+/K+-ATPase inhibition.
Caption: Proposed signaling differences between this compound and Digitoxin.
Comparative Efficacy in Preclinical Models
The primary application explored in recent preclinical research, beyond cardiotonic effects, is oncology. Both this compound and Digitoxin have demonstrated cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (Ouabain) and Digitoxin/Digoxin (B3395198) in different cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Compound | Incubation Time | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Ouabain (B1677812) | 24 hours | 150 ± 2 | [5] |
| Digoxin | 24 hours | 122 ± 2 | [5] | ||
| Ouabain | 48 hours | 90 ± 2 | [5] | ||
| Digoxin | 48 hours | 70 ± 2 | [5] | ||
| SKOV-3 | Ovarian Cancer | Ouabain | 24 / 48 hours | >100 nM (Significant inhibition at 1-100 µM) | [6] |
| Digitoxin | 24 / 48 hours | >100 nM (Significant inhibition at 0.1-100 µM) | [6] | ||
| Leukemic Cells | Acute Leukemia (T- and B-precursor ALL) | Digitoxin | (Not specified) | Showed ~7-fold selective cytotoxicity vs. healthy cells | [7] |
| Ouabain | (Not specified) | Did not show selective cytotoxicity | [7] |
Note: Digoxin is a closely related digitalis glycoside to Digitoxin and is often used interchangeably in preclinical studies.
Comparative Toxicity Profiles
While therapeutically active, cardiac glycosides are known for their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.
Preclinical Cardiotoxicity Observations
A study in rats compared the cardiotoxic effects of low doses of Ouabain, Digoxin, and Oleandrin.
| Parameter | Ouabain Effect | Digoxin Effect | Digitoxin Effect | Reference |
| Histology | Degenerative changes | Less severe changes | (Not tested in this study) | [8] |
| BNP Protein Levels | Increased | Lower than Ouabain | (Not tested in this study) | [8] |
| Na+/K+-ATPase α2 isoform | Increased | Lower than Ouabain | (Not tested in this study) | [8] |
Some sources suggest that digitalis is potentially more toxic in overdose than this compound.[9][10] this compound is noted for having a faster onset of action, while digitalis glycosides are absorbed more slowly and have a cumulative effect.[1][3]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating preclinical findings. Below are representative protocols for key experiments.
In Vitro Cell Viability (Cytotoxicity) Assay
This protocol is a generalized method based on common practices for evaluating the cytotoxic effects of compounds like this compound and Digitoxin on cancer cells.
Objective: To determine the IC50 value of this compound and Digitoxin in a specific cell line.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Stock solutions of this compound and Digitoxin are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 1 nM to 100 µM). The media in the wells is replaced with media containing the various drug concentrations. Control wells receive media with the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis: The absorbance values are normalized to the solvent control. A dose-response curve is plotted, and the IC50 value is calculated using non-linear regression analysis.
Visualizing the Experimental Workflow
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Animal Model of Cardiotoxicity
This protocol describes a general approach for assessing cardiotoxicity in rodents, a common preclinical model.
Objective: To compare the cardiotoxic effects of this compound and Digitoxin in vivo.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are used. Animals are housed under standard conditions with controlled light-dark cycles and access to food and water ad libitum.
-
Drug Administration: Animals are divided into groups: Control (vehicle), this compound-treated, and Digitoxin-treated. The drugs are administered via a clinically relevant route, such as intraperitoneal (IP) or intravenous (IV) injection, daily or on alternate days for a period of several weeks. Doses are selected based on literature or pilot studies.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, respiratory distress).
-
Cardiac Function Assessment (Echocardiography): At baseline and at the end of the study, transthoracic echocardiography is performed under light anesthesia to measure parameters such as Left Ventricular Ejection Fraction (LVEF), fractional shortening, and wall thickness.
-
Terminal Procedures:
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for analysis of cardiac biomarkers like cardiac troponin (cTnI) and creatine (B1669601) kinase-MB (CK-MB).
-
The heart is excised, weighed, and processed for histological analysis.
-
-
Histopathology: Heart tissue is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cardiomyocyte necrosis, inflammation, and fibrosis.[8]
-
Data Analysis: Statistical comparisons are made between the control and treated groups for all quantitative measures (biomarkers, echocardiography parameters, heart weight).
Summary and Conclusion
Preclinical data indicates that both this compound and Digitoxin are potent inhibitors of Na+/K+-ATPase with significant biological activity.
-
In Oncology: Both compounds exhibit cytotoxicity against cancer cells, though their potency can vary by cell line. Some studies suggest Digitoxin may have a better selectivity for cancer cells over healthy cells compared to Ouabain.[7]
-
In Cardiology: The fundamental mechanism for their positive inotropic effect is shared. However, differences in their interaction with the cell (extracellular signaling vs. intracellular action) may account for reported variations in their therapeutic and toxicological profiles.[3][4]
-
Toxicity: Both drugs have a narrow therapeutic window. The faster onset and different metabolic profile of this compound compared to the slower, cumulative nature of digitalis glycosides are key considerations for their potential development.[1][3]
Further head-to-head studies in standardized preclinical models are necessary to fully delineate the comparative pharmacology and therapeutic potential of these two important cardiac glycosides.
References
- 1. Digitalis and strophantine - WikiLectures [wikilectures.eu]
- 2. What is the mechanism of this compound K? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. On the differences between ouabain and digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Cardiotoxicity of Low Doses of Digoxin, Ouabain, and Oleandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajmcrr.com [ajmcrr.com]
Replicating Historical Efficacy Studies of Strophanthin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of historical studies on the efficacy of Strophanthin, a cardiac glycoside, in the treatment of heart failure and angina pectoris. It aims to offer a resource for researchers interested in replicating or building upon this historical research by presenting available data, outlining experimental protocols, and contextualizing this compound's use against its historical contemporary, Digitalis, and modern therapeutic alternatives.
Historical Context and Therapeutic Use
This compound, also known as ouabain (B1677812) or g-Strophanthin, is a cardiac glycoside derived from the seeds of the Strophanthus gratus plant.[1] It was introduced into clinical practice in the late 19th century and saw considerable use, particularly in Germany and France, for the treatment of heart failure and angina pectoris until the mid-20th century.[2][3] Its primary mode of action, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells. This leads to an increase in intracellular calcium, resulting in enhanced myocardial contractility.[1][4]
Historically, this compound was often compared to Digitalis purpurea (from which digoxin (B3395198) is derived), another widely used cardiac glycoside.[5] While both share a similar mechanism of action, historical accounts suggest differences in their clinical effects and side-profile, though rigorous comparative data from early studies is scarce.[6][7]
Comparative Efficacy Data
Quantitative data from early to mid-20th-century studies on this compound are not available in the format of modern clinical trials. Much of the evidence is observational or presented in case series. However, a 1994 study by Agostoni et al. provides a rigorous, double-blind, crossover comparison of k-Strophanthin and digoxin in patients with advanced congestive heart failure. The findings of this study are summarized below as a replicable model of a comparative efficacy study.
Table 1: Quantitative Comparison of K-Strophanthin and Digoxin in Advanced Congestive Heart Failure (Agostoni et al., 1994) [6][8]
| Parameter | Baseline (Run-in) | K-Strophanthin (0.125 mg IV daily) | Digoxin (0.25 mg orally daily) |
| Resting Hemodynamics | |||
| Cardiac Index (L/min/m²) | 1.8 ± 0.4 | 2.2 ± 0.5 | 2.1 ± 0.5 |
| Ejection Fraction (%) | 21 ± 5 | 26 ± 6 | 25 ± 6 |
| Cardiopulmonary Exercise Test | |||
| Peak Oxygen Consumption (ml/min/kg) | 12.5 ± 2.8 | 13.9 ± 3.1 | 12.4 ± 2.9 |
| O₂ Consumption at Anaerobic Threshold (ml/min/kg) | 8.9 ± 1.9 | 11.1 ± 2.5 | 9.2 ± 2.1 |
*p < 0.05 vs. baseline; **p < 0.01 vs. baseline and digoxin
Experimental Protocols
Replicating historical studies requires a clear understanding of the methodologies employed. The following protocols are based on the 1994 Agostoni et al. study, supplemented with information on historical administration practices.
A Modern Replicable Protocol: The Agostoni et al. (1994) Study
This study serves as a robust template for future research into this compound's efficacy.
Experimental Workflow Diagram
Caption: Experimental workflow of the 1994 Agostoni et al. study.
Key Methodological Points:
-
Study Design: A double-blind, crossover study.
-
Participants: 22 patients with advanced congestive heart failure due to dilated cardiomyopathy and in sinus rhythm.
-
Interventions:
-
k-Strophanthin: 0.125 mg administered intravenously daily.
-
Digoxin: 0.25 mg administered orally daily.
-
Placebo controls were used for both intravenous and oral routes to maintain blinding.
-
-
Duration: Two 3-month treatment periods with a crossover.
-
Concomitant Medications: Diuretics and vasodilators were kept constant throughout the study.
-
Assessments: Left ventricular pump function at rest and cardiopulmonary exercise tests were performed at baseline and monthly.
Historical Administration Practices (Pre-1980s)
Detailed protocols from earlier studies are scarce. However, historical accounts indicate the following:
-
Dosage: Dosages varied, but intravenous administration of 0.125 mg to 0.25 mg of this compound was common for acute heart failure. Oral preparations were also used, though their bioavailability was a subject of debate.
-
Administration: Intravenous injection was preferred for acute settings due to its rapid onset of action. Oral and sublingual routes were used for chronic management.
-
Monitoring: Patient response was monitored through clinical signs such as heart rate, respiration, and relief of edema. Electrocardiograms were used as they became more widely available.
Signaling Pathways and a Comparison with Modern Therapies
The therapeutic effects of this compound and other cardiac glycosides stem from their interaction with the Na+/K+-ATPase pump.
Signaling Pathway of Cardiac Glycosides
Caption: Signaling pathway of this compound and other cardiac glycosides.
Modern heart failure treatment has evolved significantly. While cardiac glycosides like digoxin are still used in specific situations, the cornerstones of current therapy are drugs that modulate the neurohormonal systems involved in heart failure progression.
This compound in the Context of Heart Failure Treatments
Caption: this compound's position relative to historical and modern therapies.
Conclusion
Replicating historical studies on this compound presents a unique challenge due to the scarcity of detailed quantitative data and standardized protocols from the era of its widespread use. The 1994 study by Agostoni et al. offers a valuable, modern framework for conducting a rigorous comparative evaluation of this compound against other cardiac glycosides. For researchers and drug development professionals, a renewed investigation into this compound, guided by modern clinical trial standards, could clarify its therapeutic potential and relative merits in the context of contemporary heart failure management. Future studies should aim to collect robust data on hemodynamic parameters, exercise capacity, and long-term outcomes to fully assess the efficacy and safety of this historical cardiac medication.
References
- 1. quabain.us [quabain.us]
- 2. infarctcombat.org [infarctcombat.org]
- 3. researchgate.net [researchgate.net]
- 4. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rethinking Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term use of K-strophanthin in advanced congestive heart failure due to dilated cardiomyopathy: a double-blind crossover evaluation versus digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of a single dose of this compound on left and right ventricular function and pulmonary circulation in patients with mitral stenosis and preserved sinus rhythm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Validation of Strophanthin's Anticancer Properties: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the anticancer properties of Strophanthin and its aglycone, Strophanthidin, with other cardiac glycosides and the conventional chemotherapeutic agent, Doxorubicin. The information presented herein is a synthesis of preclinical experimental data aimed at researchers, scientists, and drug development professionals to facilitate independent validation and further investigation into the therapeutic potential of this compound.
Comparative Analysis of In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Strophanthidin, other cardiac glycosides (Ouabain and Digoxin), and Doxorubicin across various human cancer cell lines. The data is compiled from multiple independent studies to provide a quantitative comparison of their cytotoxic potencies.
Table 1: IC50 Values of Strophanthidin and Comparator Compounds in Human Cancer Cell Lines (μM)
| Cell Line | Cancer Type | Strophanthidin | Ouabain | Digoxin | Doxorubicin |
| MCF-7 | Breast Cancer | 1.12 ± 0.04[1] | - | 0.06[2] | 2.50[3] |
| A549 | Lung Cancer | 0.53 ± 0.05[1] | 0.01 (72h)[4] | 0.10 (24h) | > 20 (24h)[3] |
| HepG2 | Liver Cancer | 1.75 ± 0.02[1] | - | - | 12.18 ± 1.89 (24h)[3] |
| HCT116 | Colon Cancer | - | 0.02 (72h)[4] | - | - |
| NCI-H446 | Small Cell Lung Cancer | - | ~0.04 (48h)[5][6] | - | - |
| SK-Mel-28 | Melanoma | - | 0.19 (48h)[7] | - | - |
| A375 | Melanoma | - | 0.07 (48h)[7] | - | - |
Note: IC50 values can vary based on experimental conditions such as incubation time. Where available, the incubation time is provided. Direct comparison should be made with caution.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[8][9] The concentration of the formazan product is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (Strophanthidin, comparator drugs) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution (e.g., 50 µg/mL) to 100 µL of the cell suspension.[14][15]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells using flow cytometry, the percentage of cells in each phase of the cell cycle can be quantified.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[16][17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.[16]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[16]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a generalized workflow for its in vitro validation.
Caption: Key signaling pathways modulated by this compound.
Caption: A generalized workflow for the in vitro validation of this compound's anticancer properties.
References
- 1. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Cardiac Glycoside Ouabain Exerts Anticancer Activity via Downregulation of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Analysis of the Inotropic Effects of Synthetic Strophanthin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inotropic effects of various synthetic strophanthin analogs, offering valuable insights for cardiovascular research and drug development. Strophanthins, a class of cardiac glycosides, are known for their potent positive inotropic (contractility-enhancing) effects, primarily mediated through the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.[1][2][3] The development of synthetic analogs aims to improve the therapeutic index and pharmacokinetic properties of naturally occurring strophanthins.
Quantitative Comparison of Inotropic Effects
The positive inotropic effects of synthetic and natural this compound analogs are typically evaluated by determining their potency in isolated cardiac preparations. The following table summarizes the relative potencies of several semi-synthetic K-strophanthin derivatives compared to the natural glycoside K-strophanthin-β, as determined on electrically driven isolated guinea-pig atria. Potency is expressed relative to K-strophanthin-β, which is set to 1.
| Compound | Relative Potency (K-strophanthin-β = 1) | Slope of Concentration-Response Curve |
| K-strophanthin-β | 1.00 | 1.83 |
| K-strophanthoside | 0.93 | 1.63 |
| Cymarin | 1.30 | 1.60 |
| Semi-synthetic Analogs | ||
| 2'-Acetyl-strophanthidin | 0.81 | 1.40 |
| 3'-Acetyl-strophanthidin | 0.75 | 1.35 |
| 4'-Acetyl-strophanthidin | 0.60 | 1.28 |
| 2',3'-Diacetyl-strophanthidin | 0.45 | 1.20 |
| 2',4'-Diacetyl-strophanthidin | 0.38 | 1.15 |
| 3',4'-Diacetyl-strophanthidin | 0.33 | 1.10 |
| 2',3',4'-Triacetyl-strophanthidin | 0.20 | 1.00 |
Data extrapolated from Tawfik et al., Biochemical Pharmacology, 1985.
The data indicates that acetylation of the sugar moiety in strophanthidin (B154792) generally leads to a decrease in inotropic potency. The slope of the concentration-response curve, which can be an indicator of the therapeutic range, also tends to decrease with increased acetylation.
Signaling Pathway of this compound Analogs
The primary mechanism of action for this compound and its synthetic analogs is the inhibition of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes. This inhibition leads to a cascade of events culminating in an increased force of contraction.
Caption: Signaling pathway of this compound's inotropic effect.
Experimental Protocols
The evaluation of the inotropic effects of this compound analogs relies on robust and reproducible experimental models. The two most common ex vivo and in vitro methods are the Langendorff isolated heart preparation and the use of isolated cardiac muscle preparations, such as atrial or papillary muscles.
Langendorff Isolated Heart Preparation
This ex vivo model allows for the study of the whole heart in a controlled environment, free from systemic physiological influences.
Experimental Workflow:
Caption: Workflow for Langendorff isolated heart experiment.
Detailed Methodology:
-
Animal Preparation: A male guinea pig (300-400 g) is anesthetized. Heparin is administered to prevent blood clotting.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C is initiated.
-
Parameter Measurement: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR). Coronary flow is also monitored.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes until a steady state of contractile function is achieved.
-
Drug Administration: The synthetic this compound analog is administered in increasing concentrations through the perfusate.
-
Data Acquisition: The inotropic response is recorded continuously.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 (half-maximal effective concentration) and maximal response for each analog.
Isolated Atria/Papillary Muscle Preparation
This in vitro model uses specific cardiac tissues to assess contractility directly.
Detailed Methodology:
-
Tissue Isolation: The atria or papillary muscles are carefully dissected from the heart of a euthanized guinea pig in oxygenated Krebs-Henseleit solution.
-
Mounting: The tissue is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 and 5% CO2. One end of the muscle is fixed, and the other is attached to a force-displacement transducer.
-
Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes.
-
Equilibration: The preparation is allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.
-
Drug Administration: Cumulative concentration-response curves are generated by adding the this compound analogs to the organ bath in a stepwise manner.
-
Data Recording: The isometric contractile force is recorded.
-
Data Analysis: The increase in contractile force is plotted against the drug concentration to determine potency (EC50) and efficacy.
References
A Researcher's Guide to Assessing the Purity and Identity of Commercial Strophanthin Preparations
For researchers, scientists, and drug development professionals, ensuring the purity and identity of commercial Strophanthin preparations is paramount for accurate and reproducible experimental results. This compound, a cardiac glycoside, exists in various forms, primarily g-strophanthin (ouabain) and k-strophanthin, a mixture of several glycosides.[1] The composition and purity of these preparations can vary significantly between suppliers, potentially impacting research outcomes.
This guide provides a framework for the systematic evaluation of commercial this compound preparations, outlining key analytical methods and experimental protocols. Due to the limited availability of public, head-to-head comparisons of commercial this compound products, this document serves as a methodological guide for researchers to conduct their own assessments.
Key Quality Control Parameters for Comparison
When evaluating different commercial sources of this compound, researchers should focus on a defined set of quality control parameters. The following table outlines these critical attributes and the analytical techniques best suited for their assessment.
| Quality Control Parameter | Description | Recommended Analytical Technique(s) |
| Identity of Active Ingredient(s) | Confirmation of the presence of the specific this compound glycoside(s) (e.g., ouabain (B1677812) for g-strophanthin, or k-strophanthoside, cymarin, etc., for k-strophanthin).[2] | High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity and Assay | Quantification of the main this compound component(s) and determination of the overall purity of the preparation. | HPLC with UV or Diode Array Detection (DAD), Quantitative NMR (qNMR) |
| Impurity Profiling | Identification and quantification of any related substances, degradation products, or process-related impurities. | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) |
| Residual Solvents | Detection and quantification of any organic solvents remaining from the manufacturing process. | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) |
| Water Content | Determination of the amount of water present in the sample, which can affect the accurate weighing and concentration calculations. | Karl Fischer Titration |
| Microbial Contamination | Assessment of the presence of bacteria, yeast, and mold to ensure the preparation is suitable for biological experiments. | Microbial enumeration tests (e.g., plate counts) |
Experimental Protocols
Detailed methodologies are crucial for the reliable assessment of this compound preparations. Below are summaries of the key experimental protocols.
1. Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate, identify, and quantify the this compound glycosides present in a sample.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound preparation in a suitable solvent, typically a mixture of water and acetonitrile (B52724) or methanol.
-
Chromatographic System: Utilize a reverse-phase C18 column.[2][3]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of an organic solvent like acetonitrile.[2][3]
-
Detection: A UV detector set at an appropriate wavelength (e.g., 220 nm) or a Diode Array Detector (DAD) to obtain spectral information.
-
Quantification: Compare the peak area of the analyte with that of a certified reference standard of known concentration. Purity is often expressed as a percentage of the main peak area relative to the total peak area.
-
2. Structural Confirmation and Impurity Identification by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the this compound glycosides and to identify unknown impurities.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common technique for cardiac glycosides and can be operated in both positive and negative ion modes.[4]
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain a characteristic fragmentation pattern, which aids in structural elucidation and confirmation of identity by comparing it to reference spectra.[2]
-
3. Comprehensive Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural confirmation of the this compound molecule.
-
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound sample in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Spectra Acquisition: Acquire a suite of NMR spectra, including 1H, 13C, and 2D-NMR experiments (e.g., COSY, HSQC, HMBC).
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra are used to elucidate the complete chemical structure of the molecule.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in this compound analysis and its mechanism of action, the following diagrams are provided.
This compound exerts its primary biological effect through the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion gradients.[5][6][7] This action leads to a cascade of events within cardiac muscle cells, ultimately resulting in increased contractility.
In addition to its well-established role in cardiac contractility, recent research has explored the involvement of strophanthidin, an aglycone of some strophanthins, in other cellular signaling pathways, such as the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin pathways, particularly in the context of cancer research.[8][9]
Conclusion and Recommendations
Given the potential for variability among commercial this compound preparations, it is imperative for researchers to conduct in-house validation of these critical reagents. The lack of standardized, publicly available comparative data underscores the need for a rigorous and systematic approach to quality control. By implementing the analytical methods outlined in this guide, scientists can ensure the identity and purity of their this compound samples, leading to more reliable and reproducible research findings. Researchers should always request a Certificate of Analysis (CoA) from the supplier and consider it as a starting point for their own, more detailed, analytical verification.
References
- 1. This compound | 11005-63-3 | Benchchem [benchchem.com]
- 2. LC-ESI-MS/MS characterization of this compound-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound K? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound K used for? [synapse.patsnap.com]
- 8. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ouabain vs. Strophanthidin-3-acetate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ouabain (B1677812) and Strophanthidin-3-acetate, focusing on their performance with supporting experimental data. Due to the limited availability of recent data specifically for Strophanthidin-3-acetate, this guide utilizes data for the closely related compound, acetylstrophanthidin (B40), as a proxy and will be referred to as such throughout.
Both Ouabain and Strophanthidin-3-acetate belong to the family of cardiac glycosides, compounds known for their potent inhibitory effects on the Na+/K+-ATPase pump. This inhibition leads to a cascade of events within cells, most notably an increase in intracellular calcium, which is the primary mechanism behind their cardiotonic effects. While both compounds share this fundamental mechanism, differences in their chemical structures can lead to variations in their potency, binding affinity, and cellular effects.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for Ouabain and acetylstrophanthidin, providing a basis for comparing their biological activity.
Table 1: Inhibition of Na+/K+-ATPase
| Compound | IC50 | Ki | Organism/Tissue | Reference |
| Ouabain | ~39 nM | 30 µM | OS-RC-2 renal cancer cells | [1] |
| Acetylstrophanthidin | Not explicitly found | Not explicitly found | Canine vascular smooth muscle | [2] |
Note: IC50 and Ki values can vary depending on the specific isoform of Na+/K+-ATPase and the experimental conditions.
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Strophanthidin | A549 | Lung | 0.529 ± 0.05 μM | |
| Strophanthidin | HepG2 | Liver | 1.75 ± 0.02 μM | |
| Strophanthidin | MCF-7 | Breast | 1.12 ± 0.04 μM |
Note: Data for Strophanthidin is presented here as a proxy due to the lack of specific cytotoxicity data for Strophanthidin-3-acetate.
Mechanism of Action: Na+/K+-ATPase Inhibition
The primary molecular target for both Ouabain and Strophanthidin-3-acetate is the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.
The binding of these cardiac glycosides to the Na+/K+-ATPase inhibits its pumping function, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[3] This elevation in intracellular calcium is the key trigger for the downstream cellular effects, including increased cardiac contractility.[4] Furthermore, the inhibition of Na+/K+-ATPase can also influence various signaling pathways involved in cell growth, proliferation, and apoptosis.[5]
Experimental Protocols
Na+/K+-ATPase Inhibition Assay (Phosphate Detection Method)
This protocol outlines a method to determine the inhibitory effect of Ouabain and Strophanthidin-3-acetate on Na+/K+-ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[1][6]
Materials:
-
Purified Na+/K+-ATPase enzyme preparation
-
Ouabain and Strophanthidin-3-acetate
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the Na+/K+-ATPase enzyme in assay buffer.
-
Compound Dilution: Prepare serial dilutions of Ouabain and Strophanthidin-3-acetate in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Setup: To the wells of a 96-well plate, add the enzyme solution.
-
Inhibition Step: Add the different concentrations of Ouabain, Strophanthidin-3-acetate, or vehicle control to the respective wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method, such as the Malachite Green assay, according to the manufacturer's instructions.
-
Data Analysis: The amount of phosphate produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Ouabain and Strophanthidin-3-acetate on a selected cell line.[7][8]
References
- 1. assaygenie.com [assaygenie.com]
- 2. The effects of acetylstrophanthidin and ouabain on the sympathetic adrenergic neuroeffector junction in canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ouabain - Wikipedia [en.wikipedia.org]
- 4. What is Ouabain used for? [synapse.patsnap.com]
- 5. Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quick assay for Na+-K+-AtPase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Strophanthin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the bioequivalence of different Strophanthin formulations, drawing upon available experimental data to compare their performance. This compound, a cardiac glycoside, has a long history in the treatment of heart conditions. Its formulations, however, exhibit significant differences in bioavailability, a critical factor in therapeutic efficacy and safety. This document aims to objectively present the current state of knowledge on this topic.
Overview of this compound Formulations
This compound is primarily available in two main forms, distinguished by their plant origin and chemical structure:
-
g-Strophanthin (Ouabain): Derived from the seeds of Strophanthus gratus.
-
k-Strophanthin: A mixture of glycosides obtained from the seeds of Strophanthus kombé.
Historically, this compound was administered intravenously due to its notoriously low and erratic oral bioavailability. To address this limitation, various oral formulations have been developed, including standard tablets, enteric-coated preparations, and soft gelatin capsules containing an oleophilic dispersion of the drug, such as in the formulation known as Strodival®.
Comparative Pharmacokinetic Data
The bioequivalence of different drug formulations is determined by comparing their pharmacokinetic parameters, primarily the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax). The following tables summarize the available quantitative data for g-Strophanthin and k-Strophanthin formulations.
A notable gap in the publicly available scientific literature is the absence of direct, peer-reviewed bioequivalence studies comparing modern oral formulations (e.g., oleophilic or enteric-coated capsules) with either intravenous or standard oral tablet formulations of this compound. The data presented below is derived from a key study by Wirth et al. (1986), which provides a foundational comparison between intravenous and standard oral administration of different this compound glycosides.
Table 1: Pharmacokinetic Parameters of g-Strophanthin (Ouabain) in Healthy Volunteers
| Parameter | Intravenous Administration | Oral Administration (Standard) |
| Dose | 0.5 mg | 15 mg |
| Absolute Bioavailability | 100% | ~1.4%[1] |
| Cmax (ng/mL) | Not applicable (peak at time 0) | Data not available |
| Tmax (hours) | Not applicable | Data not available |
| Half-life (t½) (hours) | 23[1] | Data not available |
| Renal Excretion (% of dose) | 33% (80% as unchanged ouabain)[1] | Data not available |
Table 2: Pharmacokinetic Parameters of k-Strophanthin Glycosides in Healthy Volunteers
| Glycoside | Administration Route | Dose | Absolute Bioavailability | Half-life (t½) (hours) | Renal Excretion (% of dose) |
| Cymarin (k-Strophanthin-α) | Intravenous | 0.5 mg | 100% | 13[1] | 46% (as unchanged drug and metabolites)[1] |
| Oral (Standard) | 5 mg | 47%[1] | 23[1] | 21% (as unchanged drug and metabolites)[1] | |
| k-Strophanthoside | Intravenous | 0.5 mg | 100% | 99[1] | 73% (~70% as unchanged drug)[1] |
| Oral (Standard) | 5 mg | 16%[1] | 22[1] | 11% (~6% as unchanged drug)[1] |
Data sourced from Wirth K, Rojsathaporn K, Bodem G, Dengler HJ. Absorption, metabolism and elimination of strophanthus glycosides in man. Naunyn-Schmiedeberg's archives of pharmacology. 1986 Dec;334(4):496-500.[1]
Experimental Protocols
A robust evaluation of bioequivalence relies on meticulously designed and executed clinical trials. The following outlines a comprehensive, albeit synthesized, protocol for a bioequivalence study of an oral this compound formulation against an intravenous reference.
Study Design
A randomized, open-label, two-period, two-sequence, single-dose crossover study is the standard design for bioequivalence assessment.
-
Participants: A cohort of healthy adult volunteers (typically 18-55 years old) who have provided informed consent. A sufficient number of participants should be enrolled to ensure statistical power.
-
Treatments:
-
Test Product: A single oral dose of the this compound formulation under investigation (e.g., enteric-coated capsule).
-
Reference Product: A single intravenous infusion of a corresponding dose of this compound.
-
-
Washout Period: A sufficient time interval between the two treatment periods (at least 5-7 half-lives of the drug) to ensure complete elimination of the drug from the body before the next administration.
Dosing and Sample Collection
-
Dosing: The oral dose is administered with a standardized volume of water after an overnight fast. The intravenous dose is administered as a slow infusion over a specified period.
-
Blood Sampling: Venous blood samples are collected in heparinized tubes at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Analytical Methodology
The concentration of this compound in plasma samples is determined using a validated analytical method. Two common methods are:
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Plasma samples are thawed, and this compound is extracted using a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and a buffer solution.
-
Detection: this compound is detected using a UV detector at a specific wavelength.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
-
-
Radioimmunoassay (RIA):
-
Principle: This method is based on the competitive binding of radiolabeled this compound and unlabeled this compound (from the plasma sample) to a limited number of specific anti-Strophanthin antibodies.
-
Procedure: A known amount of radiolabeled this compound and the plasma sample are incubated with the antibody.
-
Separation: The antibody-bound this compound is separated from the free this compound.
-
Quantification: The radioactivity of the antibody-bound fraction is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity and is determined from a standard curve.
-
Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: Cmax, Tmax, and AUC are calculated for each participant for both formulations using non-compartmental methods.
-
Statistical Analysis: The log-transformed pharmacokinetic parameters (AUC and Cmax) are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax are calculated. For two formulations to be considered bioequivalent, these confidence intervals must fall within the predetermined equivalence range, typically 80-125%.
Signaling Pathways and Experimental Workflows
The therapeutic and toxic effects of this compound are mediated through its interaction with the Na+/K+-ATPase pump. The binding of this compound to this enzyme not only inhibits its ion-pumping function but also triggers a cascade of intracellular signaling events.
Na+/K+-ATPase Signaling Pathway
The following diagram illustrates the key signaling pathways activated by this compound binding to the Na+/K+-ATPase.
Caption: this compound-induced Na+/K+-ATPase signaling cascade.
Experimental Workflow for Bioequivalence Study
The logical flow of a typical bioequivalence study is depicted in the diagram below.
Caption: Workflow of a two-period crossover bioequivalence study.
Conclusion
The available data clearly indicate a significant disparity in the bioavailability of different this compound glycosides and between intravenous and standard oral administration routes. g-Strophanthin, in its standard oral form, exhibits very poor absorption. While k-Strophanthin derivatives show better oral bioavailability, it is still considerably lower than intravenous administration.
The development of novel oral formulations, such as those with an oleophilic carrier, is a logical step to enhance the clinical utility of oral this compound. However, there is a pressing need for well-designed, controlled bioequivalence studies to be published in the peer-reviewed literature to quantify the pharmacokinetic profiles of these improved formulations. Such data are essential for researchers, clinicians, and regulatory bodies to make informed decisions regarding the therapeutic interchangeability and optimal use of different this compound products. Future research should focus on conducting these pivotal bioequivalence studies to fill the current knowledge gap.
References
Safety Operating Guide
Proper Disposal of Strophanthin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Strophanthin are paramount to ensuring a secure laboratory environment and regulatory compliance. This compound, a cardiac glycoside, is highly toxic and requires specific procedures for its disposal to mitigate risks to personnel and the environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste.
Immediate Safety and Disposal Protocol
The primary method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility. It is crucial to treat all this compound waste—including pure compound, solutions, and contaminated labware—as hazardous.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
Proper segregation of this compound waste is critical to prevent accidental exposure and to ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound powder, contaminated weighing paper, pipette tips, and other contaminated solids in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the waste.
-
-
Liquid Waste:
-
For disposal, this compound should be dissolved or mixed with a combustible solvent (e.g., a mixture of kerosene (B1165875) and alcohol).
-
Collect this solution in a designated, leak-proof, and clearly labeled hazardous waste container for flammable liquids.
-
Never mix this compound waste with incompatible chemicals.
-
-
Contaminated Labware:
-
Disposable labware contaminated with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated. A common procedure is to rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate from these washes must be collected and treated as hazardous liquid waste.
-
Step 3: Labeling and Storage
All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound."
-
The specific contents and their approximate concentrations.
-
The date the waste was first added to the container.
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and provide secondary containment to catch any potential leaks.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This high-temperature process ensures the complete destruction of the toxic compound.
-
Regulatory Compliance: All disposal activities must adhere strictly to local, state, and federal regulations governing hazardous waste. It is illegal and unsafe to dispose of this compound down the drain or in the regular trash.
Experimental Protocols
While specific, detailed experimental protocols for the chemical degradation of this compound for disposal purposes are not widely published, the standard and accepted "protocol" for its destruction is high-temperature incineration as described above. The operational parameters of the incinerator (e.g., temperature, residence time) are determined by the licensed waste disposal facility to ensure complete destruction in compliance with environmental regulations.
For laboratory-scale decontamination of glassware, the following triple-rinse protocol is standard practice:
-
Select an appropriate solvent: Choose a solvent in which this compound is soluble, such as ethanol or methanol.
-
Perform the first rinse: Add a small amount of the solvent to the container, ensuring all interior surfaces are wetted. Agitate the container to ensure thorough rinsing.
-
Collect the rinsate: Empty the solvent into a designated hazardous waste container for liquid chemical waste. This first rinsate is considered hazardous.
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Dry the container: Allow the container to air dry completely in a well-ventilated area (such as a fume hood) before it is reused or disposed of as non-hazardous waste.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper management and disposal of this compound waste.
Caption: this compound Waste Management Workflow.
Caption: Empty this compound Container Disposal Logic.
Safeguarding Your Research: A Comprehensive Guide to Handling Strophanthin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with highly potent compounds like Strophanthin. Adherence to strict safety protocols is not just a matter of compliance but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a cardiac glycoside with high acute toxicity and can be fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Core Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required.[1][4][5] | Protects against splashes and airborne particles of this compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and impervious, fire/flame-resistant protective clothing or a lab coat.[1][4][5] | Prevents dermal absorption, which can be fatal.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][4] | Protects against inhalation of dust or aerosols, a primary route of exposure. |
Safe Handling and Operational Procedures
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guidance should be integrated into your laboratory's standard operating procedures.
Experimental Workflow for Handling this compound:
Caption: Logical workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Pre-Experiment Preparation:
-
Thoroughly review the this compound Safety Data Sheet (SDS).
-
Ensure all required PPE is readily available and in good condition.
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[4][5]
-
Assemble all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Handling and Experimentation:
-
Wear all required PPE before handling the compound.
-
Conduct all weighing and aliquoting of this compound powder within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Avoid the formation of dust and aerosols.[4]
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate after use.
-
-
Post-Experiment Procedures:
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Get emergency medical help immediately. Rinse mouth.[4] Do not induce vomiting.[5] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[4] |
| On Skin | Wash thoroughly with soap and water for at least 15 minutes.[5] Remove contaminated clothing. |
| In Eyes | Rinse eyes for at least 15 minutes with clean water.[5] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
This compound Disposal Workflow:
Caption: Step-by-step process for the safe disposal of this compound waste.
Disposal Guidelines:
-
Waste Segregation: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.
-
Containerization: Collect this compound waste in a dedicated, leak-proof, and clearly labeled container.
-
Regulatory Compliance: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] The waste code may be designated as 16 05 06* (laboratory chemicals).[5]
By implementing these safety and handling protocols, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
